Cyclohexane-1,3,5-trione
描述
属性
IUPAC Name |
cyclohexane-1,3,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSCYYCYSPXQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC(=O)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595245 | |
| Record name | Cyclohexane-1,3,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30770-49-1 | |
| Record name | Cyclohexane-1,3,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclohexane-1,3,5-trione chemical properties and synthesis
Abstract
Cyclohexane-1,3,5-trione, existing in a tautomeric equilibrium with 1,3,5-trihydroxybenzene (phloroglucinol), is a pivotal molecule in organic synthesis and holds significant interest for the pharmaceutical industry. Its unique keto-enol tautomerism governs its reactivity and biological activity. This technical guide provides an in-depth review of the chemical properties, synthesis methodologies, and key applications of this compound, tailored for researchers, chemists, and drug development professionals. The document presents quantitative data in structured tables, details experimental protocols for its synthesis, and visualizes key processes using logical diagrams.
Chemical and Physical Properties
This compound is the keto form of phloroglucinol (B13840). In solution, an equilibrium exists between the two tautomers, with the enol form (phloroglucinol) generally being more stable and predominant. The properties listed below primarily refer to phloroglucinol, the common commercial and stable form of the compound.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | Benzene-1,3,5-triol |
| Common Name | Phloroglucinol |
| Keto Tautomer | This compound |
| CAS Number | 108-73-6 |
| PubChem CID | 379 |
| Chemical Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
Physicochemical Data
The following table summarizes the key physicochemical properties of phloroglucinol.
| Property | Value | Notes |
| Melting Point | 218-220 °C (424-428 °F; 491-493 K) | Anhydrous. The dihydrate melts at 116-117 °C. |
| Boiling Point | Sublimes with decomposition | --- |
| Solubility in Water | 1 g / 100 mL at 20 °C | --- |
| Solubility (Other) | Soluble in ethanol, diethyl ether, pyridine. Sparingly soluble in cold benzene. | --- |
| Acidity (pKa) | pKa₁ = 8.45, pKa₂ = 8.91 | Values for the phenolic hydroxyl groups. |
| Appearance | White to yellowish crystals or crystalline powder | --- |
| Density | 1.46 g/cm³ | --- |
Synthesis of this compound (Phloroglucinol)
The synthesis of phloroglucinol can be achieved through several routes. The classical and most cited method involves the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) followed by reduction and hydrolysis.
Synthesis from Trinitrotoluene (TNT)
This industrial-scale synthesis is a multi-step process that begins with the oxidation of TNT. The overall workflow can be visualized as a logical progression from starting material to the final product.
Caption: Logical workflow for the synthesis of Phloroglucinol from TNT.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis starting from TNT.
Warning: This synthesis involves hazardous materials, including explosive TNT and corrosive acids. All steps must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 50 g of sodium dichromate in 150 mL of concentrated sulfuric acid is prepared and cooled to 10 °C.
-
A solution of 30 g of TNT in 100 mL of concentrated sulfuric acid is added dropwise from the funnel, maintaining the reaction temperature below 30 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature and then poured onto 500 g of crushed ice.
-
The precipitated solid, 2,4,6-trinitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Reduction and Hydrolysis to Phloroglucinol
-
To a suspension of the crude 2,4,6-trinitrobenzoic acid in 300 mL of water, 100 g of iron filings are added.
-
The mixture is heated to reflux, and 50 mL of concentrated hydrochloric acid is added portion-wise over 1 hour. The reaction is highly exothermic.
-
Reflux is continued for 4 hours until the reaction is complete (monitored by TLC). This step achieves reduction of the nitro groups and subsequent decarboxylation and hydrolysis.
-
The hot solution is filtered to remove iron and iron salts.
-
The filtrate is allowed to cool to room temperature, and phloroglucinol is extracted with diethyl ether (3 x 150 mL).
-
The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phloroglucinol.
-
The crude product can be recrystallized from water with a small amount of charcoal to decolorize, yielding pure white crystals.
Biological Activity and Applications
Phloroglucinol and its derivatives exhibit a wide range of biological activities, making them interesting candidates for drug development.
Antispasmodic Agent
Phloroglucinol is clinically used as a non-atropinic antispasmodic agent. It exerts a direct myotropic effect on the smooth muscle of the gastrointestinal and genitourinary tracts. Its mechanism is believed to involve the inhibition of voltage-dependent calcium channels, leading to muscle relaxation.
Caption: Simplified signaling pathway for Phloroglucinol's antispasmodic action.
Other Applications
-
Chemical Synthesis: It serves as a starting material or intermediate for the synthesis of pharmaceuticals, dyes (e.g., fluorescein), and explosives (e.g., 1,3,5-trinitrobenzene).
-
Analytical Reagent: Used in the Tollens' test for pentoses and in the Gunzburg test for detecting free hydrochloric acid in gastric juice.
-
Decoupling Agent: In biochemistry, it can act as a decoupler of photophosphorylation in chloroplasts.
Conclusion
This compound, primarily existing as its more stable tautomer phloroglucinol, is a compound of significant industrial and pharmaceutical importance. Its synthesis, though involving hazardous reagents, is well-established. The molecule's biological activity as an antispasmodic is a cornerstone of its clinical use, while its utility as a versatile chemical intermediate continues to drive research. This guide provides the foundational technical information required for professionals working with this multifaceted compound.
The Dynamic Equilibrium of Cyclohexane-1,3,5-trione and Phloroglucinol: A Technical Guide for Researchers
An in-depth exploration of the keto-enol tautomerism, its quantitative analysis, experimental investigation, and significance in drug development.
This technical guide provides a comprehensive overview of the keto-enol tautomerism between cyclohexane-1,3,5-trione and its enol form, phloroglucinol (B13840). This fascinating equilibrium is a cornerstone of organic chemistry with significant implications for researchers, scientists, and drug development professionals. This document delves into the quantitative aspects of this tautomerism, details the experimental protocols for its study, and explores the therapeutic applications of phloroglucinol.
The Tautomeric Equilibrium: A Shift Towards Aromatic Stability
Keto-enol tautomerism is a chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group attached to a double-bonded carbon). In the case of this compound, the equilibrium lies overwhelmingly towards the enol tautomer, phloroglucinol. This preference is attributed to the significant stabilization gained through the formation of an aromatic ring in the enol form.[1][2] While the keto tautomer, this compound, can be considered the parent compound, it is the aromaticity of phloroglucinol that dictates its predominance under most conditions.[1][2][3]
Evidence for the existence of the keto-enol equilibrium is demonstrated by the reactivity of phloroglucinol. For instance, it reacts with hydroxylamine (B1172632) to form a trioxime, a characteristic reaction of ketones.[4][5] Conversely, the hydroxyl groups of phloroglucinol can be methylated to yield 1,3,5-trimethoxybenzene, a reaction typical of phenols.[4][5] Spectroscopic studies, however, indicate that the keto tautomers are generally undetectable in the neutral compound.[5] The equilibrium can be influenced by factors such as solvent polarity and pH.
Caption: The tautomeric equilibrium between this compound and phloroglucinol.
Quantitative Analysis of Tautomerism: pH-Dependence and pKa Values
The tautomeric equilibrium of phloroglucinol is significantly influenced by pH. Studies utilizing 13C NMR and UV spectroscopy have provided quantitative data on the ionization states and the prevalence of the keto form in aqueous solutions.[6][7] In neutral and acidic solutions, phloroglucinol exists predominantly in its benzenetriol (enol) form.[6][7] However, upon deprotonation in alkaline solutions, the keto tautomer becomes more significant. Specifically, the dianion of phloroglucinol exists predominantly in the keto form.[6][7]
| Parameter | Value | Method | Conditions |
| pKa1 | 8.5 | Titration | Aqueous solution |
| pKa2 | 8.9 | Titration | Aqueous solution |
| pKa3 | ~14 | 13C NMR Spectroscopy | Aqueous solution |
| Predominant form (Neutral/Acidic) | Enol (Benzene form) | 13C NMR Spectroscopy | pH < 8 |
| Predominant form (Dianion) | Keto (3,5-dihydroxy-2,5-cyclohexadienone dianion) | 13C NMR Spectroscopy | pH ~10-13 |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols for Studying Tautomerism
The study of keto-enol tautomerism relies on a variety of analytical techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being particularly powerful.[8][9] Computational methods are also frequently employed to complement experimental findings.[8][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for investigating keto-enol equilibria as it allows for the direct observation and quantification of the different tautomeric forms in solution.[8]
Detailed Protocol for 13C NMR Analysis of Phloroglucinol Tautomerism:
-
Sample Preparation:
-
Dissolve phloroglucinol in an aqueous solution (e.g., D2O for deuterium (B1214612) lock) to a concentration of approximately 0.1 mol dm-3.[7]
-
Include a reference standard such as 3-(trimethylsilyl)propionate-d4 (sodium salt).[7]
-
To prevent autoxidation, especially in alkaline solutions, bubble the solutions with an inert gas like argon before and during pH adjustments.[7]
-
-
pH Adjustment:
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic chemical shifts for the carbon atoms in both the enol and keto forms. For example, in the keto dianion, characteristic signals appear for the >CH2 group (~46 ppm) and the carbonyl carbons (~188-197 ppm).[6][7]
-
Analyze the relative intensities of the peaks corresponding to each tautomer to determine their equilibrium concentrations at different pH values.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the changes in the electronic structure of the molecule as the tautomeric equilibrium shifts with pH.
Detailed Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation:
-
pH Adjustment:
-
Adjust the pH of the solutions as described for the NMR experiments.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra at different pH values using a spectrophotometer.
-
-
Data Analysis:
-
Monitor the appearance and disappearance of absorption bands. For instance, the keto dianion exhibits a UV absorption band with a maximum at around 348 nm, which becomes prominent in the pH range of 9 to 13.[7]
-
Caption: A generalized experimental workflow for studying the pH-dependent tautomerism of phloroglucinol.
Relevance in Drug Development: Phloroglucinol as a Therapeutic Agent
Phloroglucinol is not merely a chemical curiosity; it is an active pharmaceutical ingredient (API) with well-established therapeutic applications, primarily as an antispasmodic agent.[11][12] It is used to treat pain associated with functional disorders of the digestive, biliary, and urinary tracts.[11] More recently, research has also explored its potential anti-diabetic and anti-oxidative properties.[13]
The antispasmodic action of phloroglucinol is attributed to its direct, non-specific relaxation of smooth muscle cells.[12] This effect is achieved through the inhibition of key pathways that regulate muscle contraction, including the inhibition of voltage-dependent calcium channels and phosphodiesterases.[11]
Caption: The proposed signaling pathway for the antispasmodic action of phloroglucinol.
Conclusion
The keto-enol tautomerism of this compound to the highly stable aromatic phloroglucinol is a classic example of how fundamental chemical principles govern molecular behavior. For researchers in the pharmaceutical sciences, a thorough understanding of this equilibrium, its quantitative characteristics, and the methods to study it are crucial. Phloroglucinol's established role as a therapeutic agent underscores the importance of continued investigation into the properties and potential applications of this versatile molecule. This guide provides a foundational resource for professionals engaged in the research and development of pharmaceuticals, offering both theoretical insights and practical experimental guidance.
References
- 1. youtube.com [youtube.com]
- 2. \mathrm{(\bf A)}: Enol form of cyclohexane- {1,3,5} trione is more stable.. [askfilo.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Phloroglucinol - Sciencemadness Wiki [sciencemadness.org]
- 5. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 10. Keto-Enol Tautomerism [thecatalyst.org]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
Spectroscopic Analysis of Cyclohexane-1,3,5-trione Tautomers: A Technical Guide
Abstract
Cyclohexane-1,3,5-trione exists in a dynamic equilibrium with its more stable tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). The profound stability of the enol form, conferred by its aromaticity, renders the isolation and direct analysis of the tri-keto tautomer exceptionally challenging under neutral conditions.[1][2][3] However, the tautomeric landscape is dramatically influenced by pH, leading to the formation of various ionic species, some of which favor the keto configuration. This guide provides an in-depth review of the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, used to elucidate this complex pH-dependent tautomerism. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction: The Tautomeric Challenge
This compound and its enol tautomer, phloroglucinol, represent a classic case of keto-enol tautomerism. In this equilibrium, the enol form is overwhelmingly favored due to the formation of a highly stable aromatic ring.[4][5][6] Consequently, for the neutral compound in solution, the tri-keto tautomer is often spectroscopically undetectable.[1][3]
The system's complexity increases in aqueous solutions where phloroglucinol, a weak triprotic acid, engages in acid-base equilibria.[3] Spectroscopic investigations across a wide pH range have revealed that while the neutral, monoanionic, and trianionic species exist predominantly as the aromatic enol form, the dianion surprisingly adopts the keto configuration (3,5-dihydroxy-2,5-cyclohexadienone dianion).[7] This guide details the spectroscopic methods that enable the characterization of these distinct species.
Tautomeric and Ionic Equilibria Pathways
The interplay between tautomerism and ionization creates a network of equilibria. The primary species involved are the neutral tri-keto and enol forms, and their subsequent monoanionic, dianionic, and trianionic forms. A combination of spectroscopic techniques is essential to identify the dominant species at a given pH and to determine the acidity constants (pKa) for each protonation state.
Caption: Tautomeric and ionic equilibria of this compound in aqueous solution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is the most definitive tool for distinguishing between the keto and enol tautomers. The key diagnostic feature for the keto form is the presence of a signal corresponding to a methylene (B1212753) group (CH₂), which is absent in the aromatic enol form.
Studies conducted over a pH range of 2.6 to 15 have successfully characterized the dominant species at each ionization state.[7] For the neutral molecule (la), its monoanion (1b), and the trianion (1d), the ¹³C NMR spectra show signals consistent with the aromatic enol structure.[7] However, in the pH range where the dianion is the major species, a distinct signal appears at approximately 46 ppm, unequivocally attributed to the CH₂ carbon of the keto tautomer (2c).[7] This demonstrates that the dianion exists predominantly in the keto form.
Table 1: ¹³C NMR Chemical Shifts (δ in ppm) of Phloroglucinol Tautomers and Anions
| Species | Form | C1, C3, C5 | C2, C4, C6 (>CH) | Methylene (>CH₂) | Carbonyl (C=O) |
|---|---|---|---|---|---|
| Neutral (1a) | Enol | 160.9 | 98 | - | - |
| Monoanion (1b) | Enol | 164.4 | 98 | - | - |
| Dianion (2c) | Keto | 188 (C3,C5), 197 (C1) | 101 | 46 | Yes |
| Trianion (1d) | Enol | 170 | 100 | - | - |
Data sourced from studies in aqueous solution.[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy complements NMR studies by monitoring the changes in electronic transitions as the pH is varied. The formation and disappearance of different tautomeric and ionic species correlate with shifts in the maximum absorption wavelength (λmax). This technique is particularly useful for determining the pKa values of the various ionization steps in conjunction with NMR data.[7] The analysis involves recording spectra at numerous pH points and analyzing the resulting data to identify the pH values at which the concentrations of conjugate acid-base pairs are equal.
Infrared (IR) Spectroscopy
While less commonly used for studying this specific equilibrium in solution due to the dominance of the enol form, IR spectroscopy provides characteristic frequencies for key functional groups.
-
Keto Form: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone groups.
-
Enol Form (Phloroglucinol): Characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region.
Obtaining a pure IR spectrum of the neutral keto tautomer is difficult due to its instability.[2] However, IR can be valuable for characterizing stable derivatives that are locked in the tri-keto form, such as 2,2,4,4,6,6-hexamethylthis compound.[8]
Experimental Protocols & Methodologies
The following protocols are based on methodologies reported for the pH-dependent analysis of phloroglucinol tautomerism.
Caption: General experimental workflow for spectroscopic analysis of tautomerism.
Sample Preparation for pH-Dependent Studies
-
Solution Preparation: Prepare an aqueous solution of phloroglucinol at the desired concentration (e.g., ~0.1 mol dm⁻³ for ¹³C NMR). For NMR, include a suitable proportion of D₂O (e.g., 40%) to serve as a deuterium (B1214612) lock.
-
Internal Standard: For NMR chemical shift referencing, add a small amount of a suitable standard, such as 3-(trimethylsilyl)propionate-d₄ sodium salt (TSP), which is defined as 0 ppm.
-
Inert Atmosphere: To prevent autoxidation, especially in alkaline solutions, bubble the solution with an inert gas like argon before and during pH adjustments.
-
pH Adjustment: Carefully adjust the pH of the solution to the desired value using standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., KOH).
-
pH Measurement: Measure the final pH using a calibrated glass electrode pH meter.
¹³C NMR Spectroscopy
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker AM-400 or equivalent).
-
Acquisition Mode: Acquire proton-noise decoupled ¹³C NMR spectra to ensure that each unique carbon atom appears as a singlet.
-
Parameters: Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay appropriate for quaternary and protonated carbons, and a standard spectral width for ¹³C nuclei.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the internal standard. Analyze the positions and relative intensities of the peaks to identify the species present at each pH.
UV-Vis Spectrophotometry
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 5 or equivalent).
-
Sample Concentration: Prepare a dilute solution of phloroglucinol (e.g., 1.2 x 10⁻⁴ mol dm⁻³) in a series of buffers or solutions of known pH.
-
Measurement: Record the absorption spectrum over the relevant wavelength range (typically 200-400 nm). Use the appropriate buffer or pH-adjusted water as a blank reference.
-
Analysis: Plot the absorbance at key wavelengths against pH. The resulting titration curves can be analyzed to determine the pKa values, which correspond to the pH at the inflection point of the curve.
Conclusion
The tautomeric system of this compound is a prime example of how molecular structure and stability are critically dependent on environmental conditions such as pH. While the neutral molecule overwhelmingly exists as the aromatic phloroglucinol, spectroscopic analysis reveals a fascinating shift in the equilibrium for its ionic species. The combined application of ¹³C NMR and UV-Vis spectroscopy provides a powerful and quantitative approach to unravel this complexity, demonstrating conclusively that the dianion of the system preferentially adopts the non-aromatic keto structure. The methodologies and data presented herein offer a robust framework for the analysis of this and other complex tautomeric systems relevant to drug development and materials science.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. Assertion: Enol form of cyclohexane- 1,3,5-trione is more stable than its.. [askfilo.com]
- 5. \mathrm{(\bf A)}: Enol form of cyclohexane- {1,3,5} trione is more stable.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Hexamethylthis compound [webbook.nist.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of Cyclohexane-1,3,5-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3,5-trione, the keto tautomer of phloroglucinol (B13840) (benzene-1,3,5-triol), is a molecule of significant interest in pharmaceutical and chemical research. Its stability and degradation profile are critical parameters influencing its storage, formulation, and biological activity. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its known degradation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.
Tautomerism and Inherent Stability
This compound exists in a tautomeric equilibrium with its enol form, phloroglucinol. The enol form is significantly more stable due to its aromatic character, which confers considerable resonance stabilization.[1] The keto form, while less stable, is reactive and plays a role in the overall chemical behavior of the compound.
Abiotic Degradation and Stability
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] Such studies on phloroglucinol have revealed its susceptibility to specific environmental stressors.
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of degradation of phloroglucinol observed under various stress conditions as determined by High-Performance Liquid Chromatography (HPLC).
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Not Specified | 0.5 | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Not Specified | 8.1 | [3] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 80°C | ~43 (for a related compound) | [4] |
| Oxidative Degradation | Not Specified | Not Specified | Not Specified | Susceptible | [5][6] |
| Thermal Degradation | Dry Heat | 48 hours | 90°C | Not significant | [6] |
| Photolytic Degradation | UV light | 24 hours | Not Specified | Not significant | [6] |
Note: The oxidative degradation data with a specific percentage is for a related compound and is included to indicate the potential for significant degradation under these conditions.
Chemical Degradation Pathways
While comprehensive structural elucidation of all degradation products under abiotic stress is not extensively documented in the public domain, the following pathways are proposed based on general chemical principles and available research.
The oxidation of phloroglucinol is a complex process that can proceed through different mechanisms depending on the pH of the solution.[7] At a pH below 9, the degradation is thought to be dominated by a proton-coupled electron transfer (PCET) mechanism.[7] Above pH 9, a sequential proton-loss electron transfer (SPLET) mechanism is more likely.[7] These reactions can lead to the formation of various oxidized and polymerized products. The initial step likely involves the formation of a phenoxyl radical, which can then undergo further reactions.
References
- 1. youtube.com [youtube.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. ijrpns.com [ijrpns.com]
- 7. Microbial degradation of phloroglucinol and other polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Reactivity of Cyclohexane-1,3,5-trione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,3,5-trione, a fascinating molecule at the intersection of alicyclic and aromatic chemistry, presents a rich landscape for theoretical and experimental investigation. Its reactivity is fundamentally governed by a dynamic keto-enol tautomerism, which heavily favors the aromatic enol form, phloroglucinol (B13840). This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on its tautomeric equilibrium, electrophilic substitution reactions, and reactions with nucleophiles. Detailed computational data, experimental protocols, and reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a tri-ketone that exists in equilibrium with its more stable enol tautomer, 1,3,5-trihydroxybenzene, commonly known as phloroglucinol. This tautomerism is a cornerstone of its chemical behavior, as the high stability of the aromatic enol form dictates the molecule's predominant structure and reactivity.[1] While the keto form is rarely observed in significant concentrations under normal conditions, its transient existence and reactivity are of great interest for understanding reaction mechanisms and designing novel synthetic routes.[2]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of the tautomeric equilibrium and predicting the reactivity of both forms. This guide will delve into these theoretical insights, complemented by experimental data and protocols, to provide a holistic understanding of this versatile chemical entity.
Keto-Enol Tautomerism: A Theoretical Perspective
The equilibrium between this compound and its enol forms is heavily skewed towards the fully aromatic phloroglucinol. This preference is driven by the significant stabilization energy associated with the formation of a benzene (B151609) ring.[1] Computational studies have quantified this stability difference and provided detailed geometric and vibrational data for the involved tautomers.
Tautomeric Forms and Relative Stabilities
The primary tautomers involved in the equilibrium are the tri-keto form (this compound) and the tri-enol form (phloroglucinol). Mono- and di-enol intermediates are also part of the tautomerization pathway.
Diagram 1: Tautomerization of this compound
Caption: Keto-enol tautomerism of this compound.
Quantitative Theoretical Data
DFT calculations provide valuable quantitative insights into the tautomeric equilibrium. The following tables summarize key computational data for the keto and enol forms, calculated at the B3LYP/6-311++G** level of theory.
Table 1: Calculated Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| This compound (Keto) | 25.5 |
| Phloroglucinol (Enol) | 0.0 |
Note: The enol form (phloroglucinol) is set as the reference with a relative energy of 0.0 kcal/mol. The positive value for the keto form indicates its lower stability.
Table 2: Selected Calculated Bond Lengths (Å)
| Bond | This compound (Keto) | Phloroglucinol (Enol) |
| C=O | 1.21 | - |
| C-C (carbonyl) | 1.52 | - |
| C-C (methylene) | 1.54 | - |
| C-C (aromatic) | - | 1.39 |
| C-O | - | 1.37 |
Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Keto) | Phloroglucinol (Enol) |
| C=O Stretch | ~1725 | - |
| C-H Stretch (aliphatic) | ~2950 | - |
| C-C Stretch (aromatic) | - | ~1600, ~1470 |
| O-H Stretch | - | ~3600 |
| C-H Stretch (aromatic) | - | ~3050 |
Experimental Protocols for Tautomerism Analysis
The tautomeric equilibrium of the this compound system can be experimentally investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹³C NMR Spectroscopy Protocol
¹³C NMR spectroscopy is a powerful tool to distinguish between the keto and enol forms due to the significant differences in the chemical shifts of the carbon atoms.
Objective: To identify and quantify the predominant tautomeric form in solution.
Materials:
-
Phloroglucinol
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 20-30 mg of phloroglucinol in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Set the temperature to the desired value (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more).
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).
-
Analyze the chemical shifts to identify the tautomeric form. For phloroglucinol (the enol form), two signals are expected: one for the three equivalent aromatic carbons bearing hydroxyl groups (δ ≈ 159 ppm) and one for the three equivalent aromatic carbons bearing hydrogens (δ ≈ 95 ppm). The presence of signals in the carbonyl region (δ > 180 ppm) would indicate the presence of keto tautomers.
-
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the aromatic enol form exhibits characteristic absorption bands that are absent in the keto form.
Objective: To observe the electronic transitions characteristic of the aromatic enol tautomer.
Materials:
-
Phloroglucinol
-
Spectroscopic grade solvent (e.g., ethanol (B145695), water)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of phloroglucinol in the chosen solvent (e.g., 1 x 10⁻⁴ M).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax). Phloroglucinol in ethanol typically shows a strong absorption maximum around 267 nm, which is characteristic of the π → π* transitions in the aromatic ring. The absence of this band would suggest a predominance of the keto form.
-
Reactivity of this compound and its Tautomers
The reactivity is largely dominated by the aromatic character of the enol form, phloroglucinol, which readily undergoes electrophilic aromatic substitution. The transient keto form can, in principle, react with nucleophiles at the carbonyl carbons.
Electrophilic Aromatic Substitution of Phloroglucinol
Phloroglucinol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the three hydroxyl groups. Substitutions occur readily at the positions ortho and para to the hydroxyl groups (the 2, 4, and 6 positions).
General Mechanism: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Diagram 2: Electrophilic Aromatic Substitution of Phloroglucinol
Caption: General mechanism of electrophilic aromatic substitution on phloroglucinol.
Example: Nitration of Phloroglucinol A notable example is the nitration of phloroglucinol, which can lead to the formation of trinitrophloroglucinol, a high-energy material. Due to the high reactivity of phloroglucinol, this reaction proceeds under milder conditions than the nitration of benzene. A continuous-flow process has been developed for the safe synthesis of triaminophloroglucinol via a sequential nitration/reduction protocol starting from phloroglucinol.[3]
Reaction with Nucleophiles: Oximation
The keto form, this compound, is susceptible to nucleophilic attack at the carbonyl carbons. A classic example is the reaction with hydroxylamine (B1172632) to form this compound trioxime. This reaction serves as evidence for the existence of the keto tautomer, even if in low concentration.[4]
Reaction Pathway: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl groups, followed by dehydration to form the oxime.
Diagram 3: Oximation of this compound
References
An In-depth Technical Guide to Cyclohexane-1,3,5-trione Derivatives: Nomenclature, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclohexane-1,3,5-trione and its derivatives, covering their nomenclature, synthesis, and diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.
Introduction to this compound
This compound is a fascinating chemical entity that exists in equilibrium with its more stable aromatic enol tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). This inherent keto-enol tautomerism is a key feature of its chemistry and biological activity. The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and agrochemistry. These derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and herbicidal properties. This guide will delve into the intricacies of these compounds, providing a foundational understanding for their application in scientific research.
Nomenclature of this compound Derivatives
The systematic naming of this compound derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is numbered to assign the lowest possible locants to the ketone groups.
-
Parent Hydride: The fundamental structure is named this compound.
-
Substituents: Substituents on the cyclohexane (B81311) ring are named and numbered according to standard IUPAC rules. For instance, a derivative with a substituent at the 2-position would be named as a 2-substituted-cyclohexane-1,3,5-trione.
-
Acyl Derivatives: When an acyl group is attached to the 2-position, the compound is named as a 2-acylthis compound. For example, 2-(2-nitrobenzoyl)this compound.
-
Tautomeric Form: The enol form is systematically named as benzene-1,3,5-triol, with its common name being phloroglucinol.
Logical Relationship for Nomenclature:
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions starting from readily available precursors. Below are detailed protocols for the synthesis of key classes of these derivatives.
General Synthesis of 2-Acyl-cyclohexane-1,3-dione Derivatives
This protocol describes a common method for the synthesis of 2-acyl-cyclohexane-1,3-dione derivatives, which are precursors to many biologically active triketones.
Experimental Protocol:
-
Enol Ester Formation:
-
To a solution of a cyclohexane-1,3-dione derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane), add pyridine (B92270) (1.2 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enol ester.
-
-
O-C Isomerization (Fries Rearrangement):
-
Dissolve the enol ester (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid, such as AlCl₃ or ZnCl₂ (1.5-2.0 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Quench the reaction by carefully adding ice-cold 1 M HCl.
-
Extract the product with dichloromethane, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the 2-acyl-cyclohexane-1,3-dione derivative.
-
Synthesis of 1,2,4-Triazine (B1199460) Derivatives
This protocol outlines the synthesis of 1,2,4-triazine derivatives using cyclohexane-1,3-dione as a starting material.
Experimental Protocol:
-
Synthesis of the Hydrazinyl Intermediate:
-
Couple cyclohexane-1,3-dione with a diazonium salt (e.g., 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride) in a suitable solvent like ethanol (B145695) with a base (e.g., sodium acetate) to form the corresponding hydrazinyl derivative.
-
-
Cyclization to form the Triazine Ring:
-
React the hydrazinyl intermediate with an appropriate reagent, such as phenylisothiocyanate, in a solvent like dimethylformamide (DMF) with a base (e.g., potassium carbonate) at elevated temperatures to yield the tetrahydrobenzo[e][1][2][3]triazine derivative.
-
Further modifications can be made by reacting the triazine derivative with various hydrazines to obtain dihydrazone derivatives.
-
Experimental Workflow for Synthesis:
References
A Computational Analysis of the Cyclohexane-1,3,5-trione Electronic Structure: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexane-1,3,5-trione, a molecule of significant interest in synthetic chemistry, exists in a dynamic equilibrium with its aromatic enol tautomer, phloroglucinol (B13840) (1,3,5-trihydroxybenzene). This keto-enol tautomerism is the defining characteristic of its electronic structure and reactivity. Understanding this equilibrium is paramount for applications ranging from organic synthesis to drug design. This technical guide provides an in-depth analysis of the electronic structure of this compound, focusing on the computational methods used to elucidate the properties of both tautomers. It details the theoretical protocols, presents key quantitative data derived from computational studies, and offers a visual workflow for conducting such analyses.
Introduction: The Duality of this compound
This compound is the keto form of a tautomeric pair. Its counterpart, the enol form known as phloroglucinol, is a highly stable aromatic compound. The interconversion between these two forms is a rapid process influenced by factors such as solvent and pH. Computational chemistry provides indispensable tools for investigating the energetics, electronic properties, and spectroscopic signatures of these tautomers, offering insights that are often difficult to obtain through experimental means alone.
The enolic form's stability is overwhelmingly favored due to the establishment of a fully aromatic, π-conjugated system, which adheres to Hückel's rule (4n+2 π electrons).[1] The keto form, while not aromatic, remains a crucial intermediate and its electronic properties are essential for understanding the overall reactivity of the system. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to explore this fascinating molecular system.
Computational Methodologies and Protocols
The accurate computational modeling of molecular structures and properties relies on a well-defined theoretical protocol. The methods outlined below are standard for analyzing organic molecules like this compound and its enol tautomer.
Experimental Protocol: Quantum Chemical Calculations
-
Molecular Structure Construction : The initial 3D structures of both this compound (keto form) and phloroglucinol (enol form) are built using molecular modeling software.
-
Geometry Optimization : The geometries of both tautomers are optimized to find their lowest energy conformations. This is a critical step to ensure all subsequent calculations are performed on a stable structure.
-
Method : Density Functional Theory (DFT).
-
Functional : A common and reliable choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3]
-
Basis Set : The 6-311++G(d,p) basis set is typically employed, providing a good balance between accuracy and computational cost for molecules of this size.[2]
-
-
Vibrational Frequency Analysis : Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.[4]
-
-
Property Calculations : With the optimized geometries, a range of electronic and spectroscopic properties are calculated.
-
Electronic Properties : This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution.
-
Thermodynamics : The Gibbs free energies (G) of both tautomers are calculated to determine their relative stabilities and the equilibrium constant (K_T) for the tautomerization process.[5]
-
NMR Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the ¹H and ¹³C NMR chemical shifts, which are vital for structural elucidation.[6]
-
-
Solvent Effects : To simulate conditions in solution, calculations can be repeated using an implicit solvent model, such as the Polarization Continuum Model (PCM). This model approximates the solvent as a continuous dielectric medium.[5]
Workflow for Computational Analysis
The logical flow of a typical computational study on the this compound system is visualized below. This workflow ensures a systematic and rigorous investigation, from initial structure definition to final property analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Structural Determinants for the Antidepressant Activity of St. John’s Wort (Hypericum perforatum): A Combined Theoretical and Experimental Study | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexane-1,3,5-trione: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclohexane-1,3,5-trione in common organic solvents. A critical aspect of understanding the solubility of this compound is its existence in a tautomeric equilibrium with its enol form, phloroglucinol (B13840) (benzene-1,3,5-triol). In most conditions, particularly in solution, the aromatic enol form is significantly more stable and, therefore, the predominant species.
Keto-Enol Tautomerism: The Dominance of Phloroglucinol
This compound, the keto form, exists in equilibrium with its enol tautomer, phloroglucinol. The enol form is stabilized by aromaticity, making it the major, and often the only, spectroscopically observable form in solution.[1][2][3] For the neutral compound, the keto tautomers are undetectable spectroscopically.[1] This equilibrium is a crucial consideration for any experimental work involving this molecule, as the properties of the compound in solution will be those of phloroglucinol.
Caption: Keto-enol tautomerism of this compound.
Solubility of Phloroglucinol (Benzene-1,3,5-triol)
Given the predominance of the enol form in solution, the relevant solubility data for researchers is that of phloroglucinol.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for phloroglucinol in various organic solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Ethanol | ~ 25 | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | ~ 15 | Not Specified | [4] |
| Dimethylformamide (DMF) | ~ 30 | Not Specified | [4] |
| Water | 10 | 20 | [5] |
Qualitative Solubility Information
It is sparingly soluble in aqueous buffers.[4] For maximum solubility in aqueous buffers, it is recommended to first dissolve phloroglucinol in DMF and then dilute with the aqueous buffer of choice.[4]
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for this compound or phloroglucinol is not available in the cited literature, a general and widely accepted method for determining the solubility of an organic compound can be adapted.
Principle
The isothermal equilibrium method is a common technique to determine the solubility of a solid compound in a solvent. This involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Experimental Workflow
Caption: General workflow for solubility determination.
Detailed Methodologies
-
Preparation of Saturated Solution:
-
Add an excess amount of phloroglucinol to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to sediment.
-
Alternatively, centrifuge the sample to achieve a clear separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.
-
To avoid including any solid particles, a syringe filter (of a material compatible with the solvent) should be used.
-
-
Quantification:
-
Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known phloroglucinol concentrations.
-
UV-Vis Spectroscopy: If phloroglucinol has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be used. A calibration curve is also required.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less accurate for moderately soluble compounds.
-
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of phloroglucinol in the original saturated solution. This value represents the solubility at the experimental temperature.
-
Applications in Drug Development
Phloroglucinol and its derivatives have garnered interest in drug development due to their diverse biological activities, including antispasmodic, anti-inflammatory, and antioxidant properties.[8][9][10][11] A thorough understanding of the solubility of the parent compound, phloroglucinol, is fundamental for formulation development, pharmacokinetic studies, and the synthesis of novel derivatives.[11]
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. Phloroglucinol - Sciencemadness Wiki [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Phloroglucinol CAS#: 108-73-6 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Historical Synthesis of Phloroglucinol and its Keto-Enol Tautomerism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of synthetic methodologies for phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a compound of significant interest in pharmaceuticals, diagnostics, and chemical synthesis. From its initial isolation from natural products to the development of various laboratory and industrial-scale syntheses, this document provides a comprehensive overview of the foundational chemistry of this versatile molecule. The guide also delves into the critical concept of keto-enol tautomerism, which governs the reactivity and structural properties of phloroglucinol.
Early Discovery and Seminal Synthetic Approaches
Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz from phloretin, a flavonoid found in fruit trees.[1] Following its discovery, significant efforts were directed towards its chemical synthesis to confirm its structure and to provide a reliable source for further investigation.
One of the earliest and most notable synthetic routes proceeds from 1,3,5-trinitrobenzene. This multi-step synthesis involves the reduction of the nitro groups to amines, followed by the hydrolysis of the resulting 1,3,5-triaminobenzene.[2] This method, along with variations starting from related compounds like 2,4,6-trinitrobenzoic acid, became a cornerstone for the laboratory preparation of phloroglucinol for many years.[3][4]
Another significant historical approach involved the oxidation of 1,3,5-triisopropylbenzene.[2][4] This method offered an alternative pathway, avoiding the use of explosive nitroaromatics. Over the years, various other methods were explored, including those starting from resorcinol (B1680541) and halogenated phenols, each contributing to the rich history of this compound's synthesis.[2][3]
Quantitative Data on Historical Synthesis Methods
The following table summarizes the reported yields for several key historical synthesis methods for phloroglucinol, providing a comparative overview of their efficiencies.
| Starting Material | Method | Reported Yield (%) | Reference(s) |
| 2,4,6-Trinitrobenzoic Acid | Reduction and Hydrolysis | 46-53 | [2][3] |
| 1,3,5-Triisopropylbenzene | Oxidation and Cleavage | 50-60 | [2][5] |
| Aniline | Bromination, Deamination, Methoxylation, Demethylation | 60.5 (overall) | [6] |
| Resorcinol | Bromination and Hydrolysis | >70 | [2] |
| 2,6-Dichlorophenol | Elimination and Addition | 56.6-65.2 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for two of the most significant historical syntheses of phloroglucinol.
Synthesis of Phloroglucinol from 2,4,6-Trinitrobenzoic Acid
This procedure is a well-documented and reliable method adapted from Organic Syntheses.[3]
Objective: To synthesize phloroglucinol via the reduction of 2,4,6-trinitrobenzoic acid to 2,4,6-triaminobenzoic acid, followed by hydrolysis.
Materials:
-
Crude 2,4,6-trinitrobenzoic acid
-
Concentrated hydrochloric acid (sp. gr. 1.17)
-
Granulated tin
-
40% Sodium hydroxide (B78521) solution
-
Cracked ice
-
Decolorizing carbon (optional)
-
Sulfur dioxide (optional, for purification)
Procedure:
-
Reduction: In a 5-liter flask equipped with a reflux condenser, 225 g (0.87 mole) of crude 2,4,6-trinitrobenzoic acid is mixed with 1800 cc of concentrated hydrochloric acid. To this mixture, 830 g (7.0 atoms) of granulated tin is added in small portions. The reaction is initiated by warming the flask in a hot-water bath. The remainder of the tin is added through the condenser at a rate that maintains a brisk reaction. The mixture is then heated on a steam bath for one hour to complete the reaction. The hot solution is filtered through glass wool to remove any unreacted tin.[3]
-
Neutralization and Hydrolysis: The filtrate is diluted to 2 liters. A 50 cc sample is titrated with a known concentration of sodium hydroxide solution to determine the amount of alkali needed for neutralization. To the main filtrate in the 5-liter flask, 1 kg of cracked ice is added, followed by sufficient 40% sodium hydroxide solution to neutralize the free acid and about 60% of the acid combined with the tin. The mixture is then diluted to 6 liters and boiled under a reflux condenser in an inert atmosphere (e.g., coal gas) for twenty hours.[3]
-
Isolation and Purification: The precipitate is filtered off and washed thoroughly with boiling water. The combined filtrates are concentrated to 3 liters and then made slightly acidic to litmus (B1172312) with hydrochloric acid. The solution is chilled to 0°C to crystallize the phloroglucinol. The crude product is collected by filtration.[3]
-
Recrystallization: The crude phloroglucinol is dissolved in hot water, filtered, and allowed to crystallize at 0°C to yield almost colorless phloroglucinol dihydrate. If the product is still colored, it can be dissolved in boiling water and treated with sulfur dioxide until a bleaching effect is observed.[3]
Yield: This preparation is reported to yield 46–53% of the theoretical amount of phloroglucinol dihydrate.[2][3]
Synthesis via the Triisopropylbenzene (B8360398) Route
This method provides an alternative to the nitro-compound-based synthesis.
Objective: To synthesize phloroglucinol by the oxidation of 1,3,5-triisopropylbenzene.
General Procedure (Conceptual):
-
Oxidation: 1,3,5-Triisopropylbenzene is oxidized, typically with air or oxygen, to form a mixture of mono-, di-, and trihydroperoxides.[4]
-
Separation: The trihydroperoxide is separated from the mixture.[4]
-
Cleavage: The isolated trihydroperoxide is then subjected to acidic cleavage (ketone splitting) to yield phloroglucinol and acetone.[4]
A variation of this process involves the direct oxidation of triisopropylbenzene in acetic anhydride (B1165640) to form phloroglucinol triacetate, which is then hydrolyzed to phloroglucinol.[4]
Keto-Enol Tautomerism of Phloroglucinol
Phloroglucinol exhibits keto-enol tautomerism, meaning it can exist in equilibrium between its aromatic trihydroxy (enol) form and its non-aromatic trione (B1666649) (keto) form (1,3,5-cyclohexanetrione).[1][7]
Caption: Keto-enol tautomerism of phloroglucinol.
Under normal conditions, the enol form is significantly more stable due to its aromaticity and predominates.[8] However, evidence for the existence of the keto tautomer is well-established. For instance, phloroglucinol reacts with hydroxylamine (B1172632) to form a trioxime, a reaction characteristic of a ketone.[1][7]
C₆H₃(OH)₃ + 3 NH₂OH → (CH₂C=NOH)₃ + 3 H₂O
The keto form becomes more significant upon deprotonation of the hydroxyl groups.[1] While direct synthesis of a stable, pure keto form is not a standard procedure due to the equilibrium favoring the enol, understanding this tautomerism is crucial for predicting the reactivity of phloroglucinol in different chemical environments.
Historical Synthesis Pathways: A Visual Representation
The following diagrams illustrate the logical flow of the key historical synthesis methods for phloroglucinol.
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4296260A - Process for the preparation of phloroglucinol - Google Patents [patents.google.com]
- 5. Process for preparing phloroglucinol - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Phloroglucinol - Sciencemadness Wiki [sciencemadness.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Cyclohexane-1,3,5-trione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing cyclohexane-1,3,5-trione and its common derivative, cyclohexane-1,3-dione. The methodologies highlighted focus on efficient, often one-pot, multicomponent reactions that offer access to a diverse range of molecular scaffolds.
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
The synthesis of tetrahydrobenzo[b]pyrans is a prominent application of multicomponent reactions involving cyclohexane-1,3-dione. These compounds are of significant interest due to their wide array of pharmacological properties, including anticoagulant, anticancer, and antianaphylactic activities. The one-pot condensation of an aromatic aldehyde, a C-H activated acid (like malononitrile (B47326) or methyl cyanoacetate), and cyclohexane-1,3-dione provides a green and efficient route to this scaffold.
Data Presentation: Synthesis of Tetrahydrobenzo[b]pyrans
| Entry | Aromatic Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 10 | 94 | [1] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 5 | 96 | [1] |
| 3 | 4-Hydroxybenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 5 | 96 | [1] |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 10 | 92 | [1] |
| 5 | 4-Methoxybenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 15 | 90 | [1] |
| 6 | 4-Methylbenzaldehyde | Malononitrile | Nickel Nitrate (10 mol%) | H₂O, Reflux | 25 | 92 | [2] |
| 7 | 3-Nitrobenzaldehyde | Malononitrile | Nickel Nitrate (10 mol%) | H₂O, Reflux | 20 | 96 | [2] |
| 8 | 4-Chlorobenzaldehyde | Methyl Cyanoacetate | None | H₂O, Microwave (150W) | 10 | 98 | [3] |
| 9 | 2-Nitrobenzaldehyde | Methyl Cyanoacetate | None | H₂O, Microwave (150W) | 10 | 95 | [3] |
Experimental Protocol: General Procedure for the Synthesis of Tetrahydrobenzo[b]pyrans using L-Glutamic Acid[2]
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), cyclohexane-1,3-dione (1 mmol), malononitrile (1 mmol), and L-Glutamic acid (0.075 mmol, 7.5 mol%).
-
Add 5 mL of an ethanol (B145695):water (1:4 v/v) solvent mixture to the flask.
-
Attach a condenser and place the flask in a preheated oil bath.
-
Stir the reaction mixture at reflux temperature for the time specified in the data table (typically 5-15 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and dry.
-
Recrystallize the crude solid from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.
Visualization: Multicomponent Synthesis of Tetrahydrobenzo[b]pyran
Caption: One-pot synthesis of Tetrahydrobenzo[b]pyran.
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Barbituric acid, a key derivative of this compound, serves as a versatile precursor for the synthesis of fused pyrimidine (B1678525) systems. The one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and barbituric acid is a highly efficient method for constructing the pyrano[2,3-d]pyrimidine scaffold.[4] These compounds are noted for their diverse biological activities, including anticancer, antibacterial, and antihypertensive properties.[5]
Data Presentation: Synthesis of Pyrano[2,3-d]pyrimidines
| Entry | Aromatic Aldehyde | Barbituric Acid Derivative | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 15 min | 96 | [4] |
| 2 | 4-Chlorobenzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 20 min | 95 | [4] |
| 3 | Benzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 30 min | 91 | [4] |
| 4 | 4-Methoxybenzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 40 min | 89 | [4] |
| 5 | Benzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 10 min | 95 | [5] |
| 6 | 4-Chlorobenzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 5 min | 96 | [5] |
| 7 | 4-Nitrobenzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 5 min | 94 | [5] |
| 8 | 2-Chlorobenzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 10 min | 95 | [5] |
Experimental Protocol: General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidines using SBA-Pr-SO₃H[5]
-
Activate the SBA-Pr-SO₃H catalyst (0.02 g) in a vacuum at 100 °C.
-
Allow the catalyst to cool to room temperature in a reaction vessel.
-
Add barbituric acid (2 mmol, 0.256 g), the selected aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol, 0.132 g) to the reaction vessel.
-
Heat the solvent-free reaction mixture in an oil bath at 140 °C for the time specified in the data table (typically 15-40 minutes).
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture, which will solidify.
-
Recrystallize the resulting solid from a DMF and ethanol mixture to afford the pure pyrano[2,3-d]pyrimidine product.
Visualization: Knoevenagel-Michael Cyclocondensation Pathway
Caption: Pathway for Pyrano[2,3-d]pyrimidine synthesis.
Synthesis of Acridine-1,8-dione Derivatives
Acridine-1,8-diones are synthesized via a Hantzsch-type multicomponent reaction. These scaffolds are valuable in medicinal chemistry and materials science due to their unique electronic properties and biological activities, including anticancer and antimicrobial effects.[6][7] The reaction typically involves the condensation of two equivalents of cyclohexane-1,3-dione with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate (B1210297) or a primary amine.
Data Presentation: Synthesis of Acridine-1,8-diones
| Entry | Aldehyde | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ammonium Acetate | Acetic Acid | Ethanol, Reflux | >85 | General Method |
| 2 | 4-Cl-Benzaldehyde | Ammonium Acetate | Acetic Acid | Ethanol, Reflux | >85 | General Method |
| 3 | 4-MeO-Benzaldehyde | Ammonium Acetate | Acetic Acid | Ethanol, Reflux | >80 | General Method |
| 4 | Benzaldehyde | Benzylidenehydrazine | Triethylamine (TEA) | Ethanol, Reflux | High | [8] |
| 5 | 4-Cl-Benzaldehyde | Benzylidenehydrazine | Triethylamine (TEA) | Ethanol, Reflux | High | [8] |
Specific yield data for each substrate is often reported as "good" or "high" in general procedures. The values provided are typical expectations.
Experimental Protocol: General Procedure for the Synthesis of Acridine-1,8-diones[9]
-
In a round-bottom flask, dissolve cyclohexane-1,3-dione (2 mmol) and an aromatic aldehyde (1 mmol) in ethanol (15 mL).
-
Add the nitrogen source (e.g., ammonium acetate, 1.2 mmol, or a hydrazone, 1 mmol).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid, 3-4 drops) or a base (e.g., triethylamine, 3-4 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction via TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure acridine-1,8-dione.
Visualization: Acridine-1,8-dione Synthesis Workflow
Caption: Workflow for Hantzsch-type acridinedione synthesis.
Synthesis of Fluorine-Containing Indazolones
Indazolones are another important class of N-heterocycles with applications in medicinal chemistry, possessing activities such as anti-inflammatory and analgesic properties.[9] A regioselective synthesis can be achieved through the reaction of 2-acylcyclohexane-1,3-diones with substituted phenylhydrazines. The acyl group on the cyclohexane-1,3-dione precursor directs the cyclization to form the desired indazolone regioisomer.
Data Presentation: Synthesis of Indazolones
| Entry | 2-Acylcyclohexane-1,3-dione | Phenylhydrazine | Conditions | Time (h) | Yield | Reference |
| 1 | 2-Acetyl-CHD | 4-Fluorophenylhydrazine HCl | EtOH, NaOH, RT | 8 | High | [9] |
| 2 | 2-Propionyl-CHD | 4-Fluorophenylhydrazine HCl | EtOH, NaOH, RT | 8 | High | [9] |
| 3 | 2-Benzoyl-CHD | 4-Fluorophenylhydrazine HCl | EtOH, NaOH, RT | 8 | High | [9] |
| 4 | 2-Acetyl-CHD | Pentafluorophenylhydrazine | EtOH, Reflux | 20 | Moderate | [9] |
| 5 | 2-Benzoyl-CHD | Pentafluorophenylhydrazine | EtOH, Reflux | 20 | Moderate | [9] |
CHD = Cyclohexane-1,3-dione. Yields are reported qualitatively in the source.
Experimental Protocol: General Procedure for the Synthesis of 4-Fluorophenyl Indazolones[10]
-
Prepare an equimolar mixture of 4-fluorophenylhydrazine hydrochloride and sodium hydroxide (B78521) in ethanol.
-
In a separate flask, dissolve the 2-acylcyclohexane-1,3-dione (1 mmol) in ethanol.
-
Add a small excess of the freshly prepared 4-fluorophenylhydrazine/NaOH solution to the solution of the 2-acylcyclohexane-1,3-dione.
-
Stir the reaction mixture at room temperature for 8 hours.
-
The reaction leads to the direct heterocyclization to the indazolone product. The intermediate hydrazone is typically not isolated.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Visualization: Regioselective Indazolone Synthesis
Caption: Synthesis of indazolones from 2-acyl-CHD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A facile and one-pot synthesis of new tetrahydrobenzo[b]pyrans in water under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Concise Review of the Synthesis and Applications of Acridine-1,8-dione Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclohexane-1,3,5-trione (as Phloroglucinol) in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3,5-trione, a fascinating molecule, exists in a tautomeric equilibrium with its aromatic enol form, 1,3,5-trihydroxybenzene, commonly known as phloroglucinol (B13840). Due to the inherent stability conferred by its aromaticity, phloroglucinol is the overwhelmingly predominant tautomer and serves as the commercially available and synthetically versatile starting material. This phenol (B47542) derivative is a key building block in the synthesis of a diverse array of natural products, particularly the polycyclic polyprenylated acylphloroglucinols (PPAPs). These compounds exhibit a wide range of promising biological activities, making them attractive targets in drug discovery.
This document provides detailed application notes and experimental protocols for the use of phloroglucinol as a surrogate for this compound in the total synthesis of two exemplary natural products: (±)-Garcibracteatone and (±)-Clusianone.
Case Study 1: Biomimetic Total Synthesis of (±)-Garcibracteatone
Garcibracteatone is a structurally complex polycyclic polyprenylated acylphloroglucinol that has been synthesized in a concise, four-step biomimetic route from phloroglucinol. The key transformation involves a cascade of radical cyclizations.
Synthetic Workflow for (±)-Garcibracteatone
Application Notes and Protocols for Condensations of Cyclohexane-1,3,5-trione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key condensation reactions involving Cyclohexane-1,3,5-trione. It is tailored for professionals in chemical research and pharmaceutical development, offering structured data, comprehensive methodologies, and clear visual diagrams to facilitate experimental design and execution.
Introduction: The Tautomerism of this compound
This compound exists in a tautomeric equilibrium with its aromatic enol form, Benzene-1,3,5-triol, commonly known as phloroglucinol (B13840). Due to the stability conferred by aromaticity, the equilibrium heavily favors the phloroglucinol form.[1] Consequently, while the target reactant is the trione, most condensation reactions begin with the commercially available and more stable phloroglucinol. The reactions proceed under conditions that facilitate tautomerization, allowing the reactive keto form to participate as the active methylene (B1212753) or carbonyl component.
Caption: Keto-Enol tautomerism of this compound.
Application Note 1: Pechmann Condensation for Coumarin (B35378) Synthesis
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.[2] Phloroglucinol, as the enol tautomer of this compound, is a highly activated phenol and readily undergoes this reaction to produce polyhydroxylated coumarins, which are valuable scaffolds in medicinal chemistry.
Data Presentation: Comparative Reaction Conditions
The synthesis of 5,7-dihydroxy-4-methylcoumarin (B191047) from phloroglucinol and a β-keto ester can be achieved using various catalytic systems. The choice of catalyst significantly impacts reaction time and yield.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phloroglucinol | Ethyl Acetoacetate (B1235776) | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None (Solvent-free) | 120 | 2.5 h | 94 | [3] |
| Phloroglucinol | Ethyl Acetoacetate | Choline (B1196258) chloride:L-(+)-tartaric acid (1:2 DES) | None (Solvent-free) | 110 | 10 min | 98 | [4] |
| Phloroglucinol | Methyl Acetoacetate | Zirconium Phosphate (amorphous) | None (Solvent-free) | 120 | 4 h | 92 |
DES: Deep Eutectic Solvent
Reaction Mechanism: Pechmann Condensation
The reaction mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack (hydroxyalkylation) on the activated aromatic ring, and concludes with a dehydration step to form the coumarin ring.[2][5]
Caption: Generalized mechanism of the Pechmann condensation.
Experimental Protocol: Synthesis of 5,7-dihydroxy-4-methylcoumarin
This protocol is adapted from a solvent-free method utilizing a deep eutectic solvent (DES) as a reusable and biodegradable catalyst and reaction medium.[4]
Materials:
-
Phloroglucinol (1.0 equiv.)
-
Ethyl acetoacetate (1.0 equiv.)
-
Choline chloride (1.0 equiv.)
-
L-(+)-tartaric acid (2.0 equiv.)
-
Round-bottom flask
-
Magnetic stirrer and hot plate with oil bath
-
Ice bath
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Catalyst Preparation: Prepare the deep eutectic solvent by mixing choline chloride (1 part) and L-(+)-tartaric acid (2 parts) in a beaker. Heat the mixture gently (around 80 °C) with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a round-bottom flask, add phloroglucinol (1.0 equiv.) and ethyl acetoacetate (1.0 equiv.) to the prepared DES catalyst.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature and add cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with water. Recrystallize the crude solid from ethanol to obtain pure 5,7-dihydroxy-4-methylcoumarin.
Caption: Experimental workflow for coumarin synthesis via Pechmann condensation.
Application Note 2: Multicomponent Reactions for Heterocycle Synthesis
The active methylene groups (-CH₂-) flanked by two carbonyls in the this compound tautomer make it an ideal substrate for Knoevenagel-type condensations and a variety of multicomponent reactions (MCRs).[6] These one-pot reactions allow for the rapid assembly of complex molecular architectures from simple precursors, a highly desirable strategy in drug discovery.[7][8]
Phenylboronic Acid-Mediated Triple Condensation
A notable example is the triple condensation of phloroglucinol with α,β-unsaturated carbonyl compounds, mediated by phenylboronic acid. This reaction proceeds in a single step to afford novel, C₃-symmetric 2H-chromene derivatives, which are analogues of bioactive natural products.[9]
Data Presentation: Reaction Conditions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Phloroglucinol | Crotonaldehyde (B89634) | Phenylboronic Acid | Benzene (B151609) | Reflux | 24 | 70 | [9] |
| Phloroglucinol | Cinnamaldehyde | Phenylboronic Acid | Benzene | Reflux | 24 | 65 | [9] |
| Phloroglucinol | Citral (B94496) | Pyridine (B92270) | Pyridine | Not specified | Not specified | Not specified | [10] |
Reaction Mechanism: A Hantzsch-Type Pathway Analogy
While the specific mechanism for the phenylboronic acid reaction is unique, many MCRs involving 1,3-dicarbonyl compounds follow pathways analogous to the Hantzsch pyridine synthesis.[11][12] This typically involves an initial Knoevenagel condensation between an aldehyde and the active methylene compound, followed by the formation of an enamine from a second dicarbonyl equivalent and a nitrogen source. A subsequent Michael addition and cyclization/dehydration cascade yields the final heterocyclic product.
Caption: General mechanism for Hantzsch-type multicomponent reactions.
Experimental Protocol: Synthesis of a C₃-Symmetric 2H-Chromene Derivative
This protocol is based on the phenylboronic acid-mediated triple condensation of phloroglucinol and crotonaldehyde.[9]
Materials:
-
Phloroglucinol (1.0 equiv.)
-
Crotonaldehyde (3.0 equiv.)
-
Phenylboronic acid (1.0 equiv.)
-
Benzene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add phloroglucinol (1.0 equiv.) and phenylboronic acid (1.0 equiv.).
-
Solvent Addition: Add anhydrous benzene to the flask to dissolve/suspend the reagents.
-
Reagent Addition: Add crotonaldehyde (3.0 equiv.) to the mixture.
-
Reaction Execution: Heat the mixture to reflux. Water generated during the condensation is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica (B1680970) gel to isolate the desired chromene product.
Caption: Experimental workflow for a multicomponent chromene synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Multicomponent Reactions [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Phenylboronic acid mediated triple condensation reactions of phloroglucinol and unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine-catalysed condensation of citral with phloroglucinols, a novel reaction leading to tetracyclic bis-ethers and chromenes. Two-step synthesis of (±)-deoxybruceol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Catalytic Applications in Reactions Involving Cyclohexane-1,3,5-trione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3,5-trione exists in a tautomeric equilibrium with its more stable enol form, phloroglucinol (B13840) (1,3,5-trihydroxybenzene). Due to the aromatic stabilization of the enol form, the vast majority of catalytic applications involve phloroglucinol as the reactive species. The highly activated aromatic ring of phloroglucinol makes it an excellent nucleophile in a variety of catalytic transformations, leading to the synthesis of a diverse array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers.
This document provides detailed application notes and protocols for key catalytic reactions involving this compound, with a primary focus on its reactive enol tautomer, phloroglucinol.
I. Catalytic Applications Overview
The primary catalytic applications of this compound (as phloroglucinol) are centered around electrophilic aromatic substitution and condensation reactions. These reactions leverage the high nucleophilicity of the phloroglucinol ring, which is activated by the three hydroxyl groups. Key catalytic transformations include:
-
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups to the aromatic ring.
-
Hoesch Reaction: A specific type of acylation for the synthesis of hydroxyaryl ketones.
-
Pechaemann Condensation: Synthesis of coumarins.
-
Multi-component Reactions: One-pot synthesis of complex heterocyclic and spirocyclic scaffolds.
-
Hydrogenation: Reduction of the aromatic ring to produce cyclohexane (B81311) derivatives.
These reactions are often catalyzed by Lewis or Brønsted acids, as well as various heterogeneous catalysts.
II. Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data for representative catalytic reactions involving phloroglucinol.
Table 1: Catalytic Friedel-Crafts Acylation of Phloroglucinol
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Isovaleronitrile | - | 125 | 0.5 | 75 | [1] |
| Natural Zeolite (nHZMOR) | Acetic Anhydride (B1165640) | Solvent-free | 100 | 1 | 95 | |
| AlCl₃ | Acetyl chloride | Nitrobenzene | Room Temp. | 24 | 85 |
Table 2: Catalytic Hoesch Reaction of Phloroglucinol
| Catalyst | Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂/HCl | Acetonitrile (B52724) | Ether | 0 to RT | 24 | 74-87 |
Table 3: Multi-component Synthesis of Heterocycles from Cyclohexane-1,3-dione Derivatives
| Catalyst | Reactants | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Cyclohexane-1,3-dione, Aromatic aldehyde, Malononitrile | Fused Pyran | Ethanol (B145695) | Reflux | 2 | 85-95 |
| Ammonium acetate | Cyclohexane-1,3-dione, Aromatic aldehyde, Ethyl cyanoacetate | Fused Pyridine | Ethanol | Reflux | 3 | 80-90 |
III. Experimental Protocols
A. Protocol 1: Friedel-Crafts Acylation of Phloroglucinol using a Heterogeneous Catalyst
This protocol describes the synthesis of diacylphloroglucinol derivatives using a reusable natural zeolite catalyst under solvent-free conditions.
Materials:
-
Phloroglucinol
-
Acetic Anhydride
-
Indonesian treated natural zeolite mordenite (B1173385) (nHZMOR) catalyst
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, mix phloroglucinol (1.0 g, 7.9 mmol) and the nHZMOR catalyst (10% w/w).
-
Add acetic anhydride (1.5 mL, 15.8 mmol) to the mixture.
-
Heat the reaction mixture at 100°C with constant stirring for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of cold water and stir for 15 minutes.
-
Filter the solid product and wash with cold water.
-
The catalyst can be recovered from the filtrate by filtration, washed with ethanol, dried, and reused.
-
Recrystallize the crude product from ethanol to obtain pure diacylphloroglucinol.
B. Protocol 2: Hoesch Reaction for the Synthesis of Phloroacetophenone
This protocol details the synthesis of phloroacetophenone from phloroglucinol and acetonitrile.[2]
Materials:
-
Anhydrous phloroglucinol (25 g)
-
Anhydrous acetonitrile (15.5 g)
-
Freshly fused, powdered zinc chloride (15 g)
-
Anhydrous ether (250 cc)
-
Dry hydrogen chloride gas
-
Round-bottom flask (1-l.)
-
Gas inlet tube
-
Ice-salt bath
Procedure:
-
Place anhydrous phloroglucinol, anhydrous acetonitrile, and fused zinc chloride in a 1-l. round-bottomed flask.
-
Add 250 cc of anhydrous ether and cool the flask in an ice-salt mixture.
-
Pass a rapid stream of dry hydrogen chloride gas through the solution for two hours while shaking occasionally.
-
Allow the flask to stand in an ice chest for 24 hours.
-
Again, pass hydrogen chloride into the pale orange mixture for two hours.
-
Stopper the flask and let it stand in an ice chest for three days.
-
Separate the bulky orange-yellow precipitate of the ketimine hydrochloride by decanting the ether and wash twice with 20-cc. portions of dry ether.
-
Transfer the solid to a 2-l. round-bottomed flask with 1 l. of hot water and boil vigorously under a reflux condenser for two hours.
-
Add 3-4 g of Norite, boil for five minutes longer, and filter the hot solution with suction.
-
After standing overnight, filter the colorless or pale yellow needles of phloroacetophenone with suction and dry at 120°C. The reported yield is 20–23.5 g (74–87%).[2]
IV. Mandatory Visualizations
A. Tautomerism of this compound
Caption: Keto-enol tautomerism of this compound.
B. Catalytic Cycle for Friedel-Crafts Acylation
Caption: Simplified mechanism of Friedel-Crafts acylation.
C. Experimental Workflow for Heterocycle Synthesis
Caption: General workflow for multi-component reactions.
V. Conclusion
While this compound itself is a reactive intermediate, its catalytic chemistry is predominantly that of its stable enol tautomer, phloroglucinol. The protocols and data presented herein provide a foundation for researchers to explore the rich catalytic applications of this versatile building block in the synthesis of a wide range of functionalized aromatic, heterocyclic, and spirocyclic compounds. Further research into stabilizing the keto-form or utilizing it in situ could open new avenues for novel catalytic transformations.
References
Application Notes and Protocols: Medicinal Chemistry Applications of Cyclohexane-1,3,5-Trione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3,5-trione and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest due to their potential as antimicrobial and anticancer agents. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for drug discovery and development programs. These application notes provide an overview of their key therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Antimicrobial Applications
This compound derivatives have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane and inhibition of essential cellular processes.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5c | Human breast adenocarcinoma (MDA-MB-231) | 2.5 | [1] |
| Various derivatives | Candida albicans, Candida glabrata, Geotrichum candidum | 37-6200 fold more active than tetracycline | [2] |
| Adamantyl-based diamine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 8–64 | [3] |
| Fused spiro-4H-pyran derivatives | Streptococcus pneumoniae, Escherichia coli | 125 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Incubator (37°C)
-
Microplate reader (optional)
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution (optional, for viability indication)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube containing 3-5 mL of MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of test concentrations.
-
-
Assay Performance:
-
Add 100 µL of MHB to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the diluted compound solutions to the first column of wells and perform serial dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).
-
Include a growth control well (MHB + inoculum) and a solvent control well (MHB + inoculum + solvent).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[5]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add 40 µL of TTC solution (0.4 mg/mL) to each well and incubate for a further 30 minutes at 37°C. A color change to red indicates bacterial growth.[5]
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Workflow for MIC Determination
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several studies have highlighted their potential as inhibitors of receptor tyrosine kinases (RTKs), such as c-Met.[6][7][8][9]
Quantitative Anticancer Activity
The anticancer potential of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | [10] |
| Compound 4k | MDA-MB-231 (Breast Cancer) | 8.18 | [10] |
| Compound 11o | Capan-1 (Pancreatic Adenocarcinoma) | 1.4 | |
| Compound 11r | Capan-1 (Pancreatic Adenocarcinoma) | 5.1 | [11] |
| Compound 11s | Capan-1 (Pancreatic Adenocarcinoma) | 5.3 | [11] |
| Various 1,2,4-triazine (B1199460) derivatives | Various cancer cell lines | 0.24 - 9.36 nM (as c-Met inhibitors) | [8] |
| Compound 5c | MDA-MB-231 (Breast Cancer) | 10.31 ± 0.003 µg/ml (LC50) | [1] |
| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.25 - 8.18 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
This compound derivatives
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.[12]
-
Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathway: Inhibition of c-Met by this compound Derivatives
The c-Met receptor tyrosine kinase pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in various cancers. Certain this compound derivatives have been identified as potent inhibitors of c-Met.
Inhibition of c-Met Pathway
Synthesis of this compound Derivatives
The synthesis of these derivatives often involves multi-component reactions, providing a convergent and efficient approach to generate molecular diversity. A common strategy involves the reaction of a cyclohexane-1,3-dione precursor with various aldehydes and other reagents.
General Synthetic Protocol
The following is a generalized protocol for the synthesis of certain this compound derivatives, which may require optimization based on the specific target molecule.
Materials:
-
Cyclohexane-1,3-dione or a derivative thereof
-
Aromatic or aliphatic aldehyde
-
Catalyst (e.g., triethylamine (B128534) or ammonium (B1175870) acetate)
-
Solvent (e.g., ethanol, DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring and heating apparatus
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the cyclohexane-1,3-dione derivative (1 mmol), the aldehyde (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol).
-
Add a catalytic amount of triethylamine or ammonium acetate (B1210297) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat under reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthetic Workflow Example
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity and phytochemical screening of traditional medicinal plants most preferred for treating infectious diseases in Habru District, North Wollo Zone, Amhara Region, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Knoevenagel Condensation Reactions with Cyclohexane-1,3,5-trione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Knoevenagel condensation reactions with cyclohexane-1,3,5-trione. This versatile starting material, existing in tautomeric equilibrium with the aromatic phloroglucinol (B13840), offers a unique platform for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. The protocols provided are adapted from established methods for analogous 1,3-dicarbonyl compounds and are intended to serve as a foundational guide for reaction optimization and discovery.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.[1][2] this compound, with its three active methylene sites, presents a singular opportunity for multiple condensations, leading to the formation of complex molecular architectures. However, it is crucial to recognize that this compound is the less stable keto tautomer of phloroglucinol (benzene-1,3,5-triol). In solution, the aromatic enol form is significantly more stable and is often the commercially available starting material.[3] The reactivity of this substrate in Knoevenagel-type reactions is therefore influenced by this tautomeric equilibrium. The protocols outlined below are designed to facilitate the reaction of the keto-form, which can be accessed in situ.
The derivatives of these reactions are of significant interest in medicinal chemistry. For instance, compounds derived from similar 1,3-dicarbonyl precursors have been investigated as potential anticancer agents and kinase inhibitors.[4]
Reaction Mechanism and Tautomerism
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. A weak base deprotonates the active methylene group of the 1,3,5-trione to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]
It is important to consider that with this compound, the reaction can potentially occur at one, two, or all three active methylene positions, leading to mono-, bis-, and tris-Knoevenagel adducts, respectively. The stoichiometry of the reactants will be a key factor in controlling the degree of condensation. Furthermore, the initial Knoevenagel adduct can undergo a subsequent Michael addition with another equivalent of the dione, a phenomenon observed in reactions with cyclohexane-1,3-dione.[5][6]
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Data Presentation: Reaction Conditions
The following table summarizes various conditions for Knoevenagel-type condensations involving cyclic 1,3-dicarbonyl compounds, providing a basis for optimizing reactions with this compound.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,3-dione | Aromatic Aldehydes | None | Methanol (B129727) | Room Temp. | 4-6 | 72-90 | [5] |
| Cyclohexane-1,3-dione | Aromatic Aldehydes | DBSA or SDS | Water | - | - | Good | |
| Cyclopentane-1,3-dione | Aromatic Aldehydes | Piperidine | Toluene/Benzene | Reflux | 1-4 | - | [7] |
| Cyclopentane-1,3-dione | Aromatic Aldehydes | TiCl₄/Pyridine | Dichloromethane | 0 | - | - | [7] |
| Various | Aromatic Aldehydes | DBU/Water | Water | Room Temp. | 0.3-1 | High | |
| Malononitrile | Aromatic Aldehydes | Gallium Chloride | Solvent-free | Room Temp. | < 0.1 | High | [7] |
Experimental Protocols
The following protocols are adapted from established procedures for cyclohexane-1,3-dione and can be used as a starting point for reactions with this compound.[5]
Protocol 1: Catalyst-Free Knoevenagel Condensation in Methanol
This environmentally benign protocol avoids the use of a catalyst and is effective for the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes.[5]
Materials:
-
This compound (or Phloroglucinol) (1.0 equiv)
-
Aromatic Aldehyde (1.0-3.0 equiv, depending on the desired product)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the aromatic aldehyde (1.0-3.0 equiv) in a minimal amount of methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 4-6 hours, often indicated by the formation of a precipitate.
-
Upon completion, filter the precipitate and wash with cold methanol.
-
Dry the solid product under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Tandem Knoevenagel-Michael Reaction
This protocol is designed to favor the formation of the tandem Knoevenagel-Michael adduct.[5]
Materials:
-
This compound (or Phloroglucinol) (2.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine this compound (2.0 equiv) and the aromatic aldehyde (1.0 equiv) in a round-bottom flask.
-
Add methanol as the solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration if a precipitate has formed, or by removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. \mathrm{(\bf A)}: Enol form of cyclohexane- {1,3,5} trione is more stable.. [askfilo.com]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Michael Addition Reactions Involving Cyclohexane-1,3,5-trione as a Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3,5-trione is a versatile chemical intermediate that exists in equilibrium with its more stable enol tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). This inherent tautomerism allows it to act as a potent nucleophile, or Michael donor, in conjugate addition reactions. The Michael addition of this compound (via its enol form) to α,β-unsaturated carbonyl compounds is a powerful tool for the synthesis of a variety of complex molecules, including flavonoids and other pharmacologically active compounds.[1][2] These products often exhibit significant biological activities, making this reaction highly relevant in the field of drug discovery and development.[3][4]
This document provides detailed application notes and experimental protocols for Michael addition reactions using this compound as a donor, with a focus on its application in the synthesis of flavanones from chalcones.
Application in Drug Discovery: Synthesis of Flavanones
A prominent application of this compound as a Michael donor is in the synthesis of flavanones, a class of flavonoids with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][5][6] In this context, the enol form, phloroglucinol, undergoes a Michael-type addition to a chalcone (B49325) (an α,β-unsaturated ketone), followed by an intramolecular cyclization to yield the flavanone (B1672756) scaffold.[7]
The anti-inflammatory effects of many flavonoids, including flavanones, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[8][9] One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[10][11][12][13] Flavonoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[14][15][16][17]
Data Presentation: Quantitative Analysis of Flavanone Synthesis
The following table summarizes representative quantitative data for the synthesis of flavanones via the Michael addition of phloroglucinol derivatives to chalcones.
| Entry | Phloroglucinol Derivative | Chalcone Derivative | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phloroglucinol | 2'-hydroxychalcone | Sodium Acetate (B1210297) | Methanol | 24 | 7-74 | [18] |
| 2 | Phloroglucinol | Flavylium salts | - | Methanol | - | 35-49 | [19] |
| 3 | 2-hydroxy-4,6-dimethoxyacetophenone | Benzaldehyde (B42025) | KOH | Methanol | 0.03 (MW) | High | [20] |
| 4 | 2'-hydroxyacetophenone | Various aldehydes | NaH | THF | - | - | [21] |
| 5 | Phloroglucinol | Cinnamaldehyde | DBU | Methanol | - | 39 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Flavanones from Phloroglucinol and Chalcones
This protocol describes a general procedure for the synthesis of flavanones through the base-catalyzed Michael addition of phloroglucinol to a chalcone, followed by intramolecular cyclization.
Materials:
-
Phloroglucinol (1.0 eq)
-
Substituted Chalcone (1.0 eq)
-
Sodium Acetate (NaOAc) or other suitable base (catalytic amount)
-
Methanol (or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) and phloroglucinol (1.0 eq) in methanol.
-
Addition of Base: Add a catalytic amount of sodium acetate to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the specific substrates.[18]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure flavanone.
Protocol 2: Synthesis of 2',4',6'-Trihydroxychalcone (A Precursor for Flavanone Synthesis)
This protocol details the synthesis of a chalcone precursor via a Claisen-Schmidt condensation.
Materials:
-
2',4',6'-Trihydroxyacetophenone (B23981) (Phloroacetophenone) (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Reactants: Dissolve 2',4',6'-trihydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[22]
-
Reaction Setup: Cool the solution in an ice bath with continuous stirring.
-
Base Addition: Slowly add a solution of KOH or NaOH in ethanol to the reaction mixture. Maintain the temperature below 25°C.[23]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate of the chalcone may form during the reaction.
-
Workup: After completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[24]
Visualizations
Caption: Workflow for Michael Addition Synthesis.
Caption: Inhibition of NF-κB Pathway by Flavanones.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the total synthesis of polycyclic phloroglucinol natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5280functionalmed.com [5280functionalmed.com]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 21. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles from Cyclohexane-1,3,5-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3,5-trione, which exists in equilibrium with its more stable aromatic tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol), is a versatile and highly functionalized starting material in organic synthesis. Its unique electronic properties and multiple reactive sites offer significant potential for the construction of complex molecular architectures, including a variety of heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles derived from this readily available precursor. The methodologies outlined are particularly relevant for applications in medicinal chemistry and drug discovery, where nitrogen heterocycles represent a cornerstone of pharmacologically active compounds.
While the high stability of the phloroglucinol tautomer can render it unreactive in typical multicomponent reactions that rely on 1,3-dicarbonyl reactivity, specific named reactions and strategic multi-step pathways can be employed to access valuable heterocyclic scaffolds.
Application Note 1: Synthesis of Acridine (B1665455) Derivatives via the von Niementowski Reaction
Application: The synthesis of acridine-1,3-diols and their derivatives. Acridines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimalarial, and antiseptic properties. The hydroxylated acridine core is a valuable scaffold for further functionalization in drug development programs.
Principle: The von Niementowski reaction, a variation of the Pfitzinger quinoline (B57606) synthesis, involves the condensation of an anthranilic acid or its corresponding aldehyde with a phenol. In this application, 2-aminobenzaldehydes react with phloroglucinol under mild, physiological pH conditions to yield acridine-1,3-diols. The electron-rich nature of the phloroglucinol ring facilitates the electrophilic attack and subsequent cyclization to form the fused heterocyclic system.
Advantages:
-
High Yields: This method can provide excellent yields of the desired acridine derivatives, often up to 90%.[1]
-
Mild Conditions: The reaction can proceed at room temperature and near-neutral pH, making it compatible with a range of functional groups.[1]
-
Direct Aromatization: The reaction directly leads to the stable, aromatic acridine core.
Experimental Protocol: Synthesis of Acridine-1,3-diol
This protocol is adapted from the von Niementowski reaction for the synthesis of acridine-1,3-diols.[1]
Materials:
-
Phloroglucinol (this compound)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Acetic Acid (AcOH)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and phloroglucinol (1.0 eq) in a 5% aqueous sodium hydroxide solution adjusted to pH 8. A small amount of ethanol can be added to aid solubility.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, acidify the mixture with acetic acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF) to obtain pure acridine-1,3-diol.
Quantitative Data:
| Reactants | Conditions | Product | Yield | Reference |
| 2-Aminobenzaldehyde, Phloroglucinol | pH 8, Room Temperature | Acridine-1,3-diol | up to 90% | [1] |
| 2-Aminobenzaldehyde, Phloroglucinol | aq. EtOH, Reflux, 4 h | 1,3-Dihydroxyacridine-9-carboxylic acid | quant. | [1] |
Diagram of the von Niementowski Reaction Pathway:
References
Preparation of Oxygen-Containing Heterocycles Using Cyclohexane-1,3,5-trione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various oxygen-containing heterocycles utilizing cyclohexane-1,3,5-trione as a key starting material. This compound exists in equilibrium with its more stable enol tautomer, phloroglucinol (B13840) (1,3,5-trihydroxybenzene), which is the actual reactant in most of the described syntheses. The high reactivity of the phloroglucinol ring, with its electron-rich nature, makes it a versatile precursor for the construction of a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
This guide covers the preparation of coumarins, chromones, xanthenes, pyrans, and benzofurans, providing detailed methodologies, quantitative data summaries, and visual diagrams of reaction pathways and workflows to aid in experimental design and execution.
Synthesis of Coumarins via Pechmann Condensation
Coumarins are a prominent class of oxygen-containing heterocycles known for their wide range of biological activities. The Pechmann condensation is a classic and efficient method for synthesizing coumarins from phenols and β-ketoesters. Phloroglucinol, as a highly activated phenol (B47542), readily undergoes this reaction to produce highly functionalized coumarin (B35378) derivatives.
Application Notes:
The Pechmann condensation of phloroglucinol with a β-ketoester is typically carried out under acidic conditions. A variety of catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction. The choice of catalyst can significantly impact the reaction time and yield. Solvent-free conditions are often preferred for their environmental benefits and, in some cases, improved reaction rates. The reaction proceeds through an initial transesterification followed by an intramolecular Michael addition and subsequent dehydration to form the coumarin ring.
The following table summarizes the synthesis of 5,7-dihydroxy-4-methylcoumarin (B191047) from phloroglucinol and ethyl acetoacetate (B1235776) using different catalytic systems, highlighting the efficiency of various approaches.
Quantitative Data:
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) | 110 °C, solvent-free | 1.5 h | 88 | [1][2] |
| Barium Dichloride (BaCl₂) | 100 °C, solvent-free | Not specified | High | [3] |
| Cerium (IV) Ammonium Nitrate | Microwave irradiation | Not specified | High | [3] |
| P₂O₅ | Room Temperature, grinding | Not specified | High | [3] |
| Zinc Chloride (ZnCl₂) | Steam bath | 1 h | Not specified | [4] |
Experimental Protocol: General Procedure for Pechmann Condensation
This protocol is adapted from a procedure utilizing Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles as a catalyst.[1]
Materials:
-
Phloroglucinol (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles (10 mol %)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles (10 mol %).
-
Heat the mixture with constant stirring at 110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Separate the catalyst by centrifugation or filtration.
-
Remove the solvent from the supernatant under reduced pressure.
-
Purify the resulting crude product by recrystallization from ethanol.
Reaction Workflow: Pechmann Condensation
Synthesis of Chromones
Chromones are another important class of oxygen-containing heterocycles with diverse biological activities. They can be synthesized from phloroglucinol through condensation with β-ketoesters or their equivalents, followed by cyclization. The reaction conditions often determine whether a coumarin or a chromone (B188151) is formed.
Application Notes:
The synthesis of chromones from phloroglucinol can be achieved through various methods, including the Baker-Venkataraman rearrangement followed by cyclization, or a one-pot condensation with β-ketoesters under specific conditions. The use of different catalysts and reaction media can influence the regioselectivity and yield of the desired chromone derivative.
Experimental Protocol: General Procedure for Chromone Synthesis
A general approach involves the reaction of a polyhydroxyacetophenone with an acid anhydride (B1165640) and its sodium salt (Kostanecki-Robinson reaction) or the rearrangement of an O-acylated phenol followed by cyclization. A more direct route can sometimes be achieved by reacting phloroglucinol with a suitable three-carbon synthon.
Example: Synthesis of 5,7-Dihydroxy-2-methylchromone
While a specific, detailed one-pot protocol starting directly from phloroglucinol and a β-ketoester to exclusively yield the chromone is less commonly detailed than the Pechmann condensation, the following represents a plausible pathway based on general chromone syntheses.
Materials:
-
Phloroglucinol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or other suitable acidic catalyst
-
Appropriate solvent (e.g., xylene)
Procedure:
-
A mixture of phloroglucinol and ethyl acetoacetate is heated in the presence of a catalyst such as polyphosphoric acid.
-
The reaction is typically carried out at an elevated temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
Reaction Pathway: Chromone Synthesis
Synthesis of Xanthenes
Xanthene derivatives are valuable scaffolds in medicinal chemistry and materials science. They can be synthesized from phloroglucinol through a condensation reaction with aldehydes. This reaction often proceeds in the presence of an acid catalyst and can be performed as a one-pot, multi-component reaction.
Application Notes:
The synthesis of xanthenes from phloroglucinol typically involves the reaction of two equivalents of phloroglucinol with one equivalent of an aldehyde. The reaction is catalyzed by various acids, and the choice of catalyst and solvent can affect the reaction efficiency. The mechanism involves an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent cyclization and dehydration to form the xanthene core.
Experimental Protocol: General Procedure for Xanthene Synthesis
Materials:
-
Phloroglucinol (2 mmol)
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
Procedure:
-
A mixture of phloroglucinol (2 mmol), the aldehyde (1 mmol), and a catalytic amount of acid is prepared in a suitable solvent or under solvent-free conditions.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates and the catalyst used.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol or water) and can be further purified by recrystallization.
Reaction Pathway: Xanthene Synthesis
Synthesis of Pyrans
Polyfunctionalized pyran derivatives are important heterocyclic compounds with a wide range of biological activities. They can be synthesized through one-pot, multi-component reactions involving phloroglucinol, an aldehyde, and an active methylene (B1212753) compound.
Application Notes:
This multi-component reaction provides a highly efficient and atom-economical route to complex pyran derivatives. The reaction is typically catalyzed by a base, such as piperidine (B6355638) or triethylamine, and proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The choice of active methylene compound (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of different functional groups into the final product.
Experimental Protocol: General Procedure for Pyran Synthesis
Materials:
-
Phloroglucinol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile or ethyl cyanoacetate (B8463686) (1 mmol)
-
Catalyst (e.g., piperidine or triethylamine, catalytic amount)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of phloroglucinol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol, add the active methylene compound (1 mmol) and a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol and dry. Further purification can be achieved by recrystallization.
Reaction Pathway: Multi-component Pyran Synthesis
Synthesis of Benzofurans
Benzofurans are a vital class of heterocyclic compounds found in many natural products and pharmaceuticals. While the synthesis of benzofurans often starts from ortho-substituted phenols, there are methods that can potentially utilize phloroglucinol as a precursor, although these are less direct and may involve multiple steps. One conceptual approach could involve the initial formation of a suitable intermediate that can undergo intramolecular cyclization.
Application Notes:
A direct one-pot synthesis of benzofurans from phloroglucinol is not a standard named reaction. However, a plausible synthetic strategy could involve an initial reaction to introduce a side chain that can subsequently cyclize to form the furan (B31954) ring. For instance, a reaction with an α-haloketone followed by an intramolecular Williamson ether synthesis-type cyclization could be envisioned. The high reactivity of phloroglucinol might lead to multiple alkylations, so careful control of stoichiometry and reaction conditions would be crucial.
Conceptual Experimental Protocol for Benzofuran (B130515) Synthesis
Materials:
-
Phloroglucinol
-
An α-haloketone (e.g., chloroacetone)
-
A weak base (e.g., K₂CO₃)
-
A suitable solvent (e.g., acetone (B3395972) or DMF)
Procedure (Conceptual):
-
Phloroglucinol is reacted with one equivalent of an α-haloketone in the presence of a weak base.
-
The reaction mixture is heated to promote O-alkylation followed by intramolecular cyclization.
-
The progress of the reaction would need to be carefully monitored to avoid side products.
-
Work-up would involve filtration of the inorganic salts and removal of the solvent.
-
Purification would likely require column chromatography to isolate the desired benzofuran derivative from other isomers and byproducts.
Conceptual Reaction Pathway: Benzofuran Synthesis
Disclaimer: The provided protocols are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may need to be optimized for specific substrates. It is recommended to consult the primary literature for more detailed information and safety precautions.
References
Development of Novel Bioactive Molecules from Cyclohexane-1,3,5-trione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel bioactive molecules derived from the versatile scaffold, Cyclohexane-1,3,5-trione. Due to its tautomeric equilibrium with phloroglucinol (B13840) (benzene-1,3,5-triol), this core structure has given rise to a diverse range of derivatives exhibiting significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These notes are intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of these promising compounds.
I. Bioactivity of this compound Derivatives: Quantitative Data
The following tables summarize the quantitative data on the bioactivity of various derivatives, providing a basis for comparison and further development.
Table 1: Anticancer Activity of Phloroglucinol and its Derivatives
| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |
| Phloroglucinol | HT-29 (Colon Cancer) | MTT Assay | Viability | Dose-dependent inhibition | [1][2] |
| Phloroglucinol Derivative | Human Ovarian Cancer | Flow Cytometry | Cell Cycle | S phase arrest | [3] |
| Phloroglucinol | HT-29 (Colon Cancer) | Western Blot | Apoptosis | Increased expression of FAS, FADD; Cleavage of PARP, caspase-3, -8, and -9 | [1] |
| Compound 5c (a cyclohexane-1,3-dione derivative) | MDA-MB-231 (Breast Cancer) | MTT Assay | LC50 | 10.31 ± 0.003 µg/ml | [4] |
Table 2: Anti-inflammatory Activity of Phloroglucinol Derivatives
| Compound ID | Description | iNOS Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) | Reference |
| 1 | 1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | 19.5 ± 0.7 | 37.5 ± 3.5 | [3] |
| 2 | Diacylphloroglucinol derivative | 19.0 ± 1.4 | 34.0 ± 8.5 | [3] |
| 3 | 2-Methyl-1-[2,4,6-trihydroxy-3-(4-piperidin-1-ylmethylbenzyl)-phenyl]-propan-1-one | 19.0 ± 1.4 | 85.0 ± 21.2 | [3] |
Table 3: Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives
| Compound/Derivative | Microorganism | Assay | Endpoint | Result (MIC in µg/mL) | Reference |
| Synthesized Derivatives (VIIa-f)-X | P. aeruginosa | Broth Microdilution | MIC | 0.30-0.45 | [5] |
| S. aureus | Broth Microdilution | MIC | 0.25-0.45 | [5] | |
| B. subtilis | Broth Microdilution | MIC | 0.20-0.45 | [5] | |
| E. coli | Broth Microdilution | MIC | 0.30-0.45 | [5] | |
| Compound 5c | Not specified | Agar Disk Diffusion | MIC | 2500 | [4] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound derivatives.
A. Synthesis Protocols
1. General Synthesis of Cinnamyl-Substituted Phloroglucinol Derivatives
This protocol describes the synthesis of 4-p-methoxycinnamyl phloroglucinol and 4,6-bis-p-methoxycinnamyl phloroglucinol, which have shown inhibitory activity against carbonic anhydrase isozymes.[6]
-
Materials: Phloroglucinol, p-methoxycinnamyl bromide, Sodium Hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve phloroglucinol in THF.
-
Add NaH to the solution and stir.
-
Add p-methoxycinnamyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 17 hours.
-
Purify the crude product by silica (B1680970) gel chromatography using an EtOAc/Hexane (B92381) eluent to yield the desired products.
-
2. Synthesis of Alkylated Acylphloroglucinols
This protocol is adapted for synthesizing derivatives with anti-inflammatory properties.[7]
-
Materials: 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one (monoacylphloroglucinol), Sodium Hydroxide (NaOH), Tetrabutylammonium Iodide (TBAI), 1-bromo-4-(bromomethyl)benzene, Hexane, Water.
-
Procedure:
-
Prepare a solution of the starting monoacylphloroglucinol, NaOH, and a catalytic amount of TBAI in water.
-
Add a solution of 1-bromo-4-(bromomethyl)benzene in hexane dropwise to the aqueous solution.
-
Stir the biphasic mixture at room temperature for 48 hours.
-
Collect the precipitated crude product by filtration.
-
Further purification can be achieved by column chromatography.
-
B. Biological Assays
1. MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of synthesized derivatives on cancer cell proliferation.[8][9][10]
-
Materials: 96-well plates, cell culture medium, synthesized compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[11][12][13]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland, synthesized compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 35 ± 1°C for 18 ± 2 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by phloroglucinol derivatives and a general experimental workflow for their development.
References
- 1. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sapub.org [sapub.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdb.apec.org [pdb.apec.org]
- 13. biomerieux.com [biomerieux.com]
Application Notes and Protocols: Cyclohexane-1,3-dione and 1,3,5-Triazine Derivatives in the Synthesis of Anti-Cancer Agents
Introduction
Cyclohexane-1,3-dione and 1,3,5-triazine (B166579) derivatives have emerged as versatile scaffolds in the synthesis of novel anti-cancer agents. These heterocyclic compounds serve as key building blocks for the development of molecules that exhibit a range of anti-proliferative activities against various cancer cell lines. Their structural features allow for diverse chemical modifications, leading to the generation of compounds with potent inhibitory effects on cancer-related targets such as tyrosine kinases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from these scaffolds.
Application Notes
Cyclohexane-1,3-dione derivatives have been successfully utilized to synthesize a variety of heterocyclic compounds with significant biological activities, including anti-cancer properties. Multi-component reactions involving cyclohexane-1,3-dione or its derivatives, such as 5,5-dimethylcyclohexane-1,3-dione, with aromatic aldehydes can yield xanthene derivatives known for their anti-proliferative effects.[1][2] Furthermore, cyclohexane-1,3-dione can serve as a key starting material for the synthesis of 1,2,4-triazine (B1199460) derivatives, which have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[3][4]
Similarly, the 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and has been extensively investigated for the development of anti-cancer agents.[5] Novel 1,3,5-triazine derivatives have been designed and synthesized, demonstrating significant anti-proliferative activity against cancer cell lines, including triple-negative breast cancer cells.[6] Green and efficient synthetic protocols, such as microwave-assisted and ultrasound-assisted methods, have been developed for the synthesis of 1,3,5-triazine derivatives with promising anticancer potential against colorectal cancer.[7][8]
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of representative anti-cancer agents derived from cyclohexane-1,3-dione and 1,3,5-triazine.
Protocol 1: Synthesis of 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate from Cyclohexane-1,3-dione)
This protocol describes the initial step in the synthesis of 1,2,4-triazine derivatives with anti-cancer activity, starting from cyclohexane-1,3-dione.[3][4]
-
Materials:
-
Cyclohexane-1,3-dione
-
3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride
-
Ethanol
-
Sodium acetate (B1210297)
-
-
Procedure:
-
Dissolve cyclohexane-1,3-dione in ethanol.
-
Add a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride in water to the ethanolic solution of cyclohexane-1,3-dione.
-
Add a solution of sodium acetate in water to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting solid product is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from an appropriate solvent to afford the pure 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Protocol 2: Synthesis of Imamine-1,3,5-triazine Derivatives
This protocol outlines a general method for the synthesis of imamine-1,3,5-triazine derivatives with anti-cancer activity via a nucleophilic substitution reaction.[6]
-
Materials:
-
Appropriate N-substituted-6-chloro-1,3,5-triazine-2,4-diamine
-
Substituted aniline
-
Solvent (e.g., isopropanol)
-
Acid catalyst (e.g., concentrated HCl)
-
-
Procedure:
-
To a solution of the N-substituted-6-chloro-1,3,5-triazine-2,4-diamine in a suitable solvent, add the substituted aniline.
-
Add a catalytic amount of an acid catalyst.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield the desired imamine-1,3,5-triazine derivative.
-
Protocol 3: In vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.[9]
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., a known anticancer drug). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 or LC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Quantitative Data
The following tables summarize the quantitative data for the anti-cancer activity of representative compounds derived from cyclohexane-1,3-dione and 1,3,5-triazine.
Table 1: c-Met Kinase Inhibitory Activity and Cytotoxicity of Cyclohexane-1,3-dione Derived 1,2,4-Triazine Derivatives [3]
| Compound | c-Met IC50 (nM) | A549 IC50 (µM) | H460 IC50 (µM) | HT-29 IC50 (µM) | MKN-45 IC50 (µM) | U87MG IC50 (µM) | SMMC-7721 IC50 (µM) |
| 5 | < 1.00 | - | - | - | - | - | - |
| 7a | < 1.00 | - | - | - | - | - | - |
| 7b | < 1.00 | - | - | - | - | - | - |
| 10c | < 1.00 | - | - | - | - | - | - |
| 10e | < 1.00 | - | - | - | - | - | - |
| 10f | < 1.00 | - | - | - | - | - | - |
| 11b | < 1.00 | - | - | - | - | - | - |
| 11c | < 1.00 | - | - | - | - | - | - |
| 11d | < 1.00 | - | - | - | - | - | - |
| 11f | < 1.00 | - | - | - | - | - | - |
| Foretinib (Reference) | 1.16 | - | - | - | - | - | - |
Note: Specific IC50 values for cytotoxicity were reported to be in the single-digit µM range.
Table 2: Anti-proliferative Activity of Cyclohexane-1,3-dione Derivative (5c) against Breast Cancer Cells [9]
| Compound | Cell Line | LC50 (µg/ml) |
| 5c | MDA-MB-231 | 10.31 ± 0.003 |
Table 3: Anti-proliferative Activity of Imamine-1,3,5-triazine Derivatives against Cancer Cell Lines [6]
| Compound | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) | A498 IC50 (µM) |
| 4f | 6.25 | >50 | >50 |
| 4k | 8.18 | >50 | >50 |
| Imatinib (Reference) | 35.50 | - | - |
Table 4: Anti-proliferative Activity of 1,3,5-Triazine Derivatives against Colorectal Cancer Cell Lines [7]
| Compound | SW480 IC50 (µM) | SW620 IC50 (µM) |
| 5 | Promising dual-line activity | Promising dual-line activity |
| 11 | 5.85 | - |
| 5-Fluorouracil (Reference) | - | - |
Visualizations
Diagram 1: General Synthetic Workflow for Cyclohexane-1,3-dione based Anti-Cancer Agents
Caption: Synthetic pathways from Cyclohexane-1,3-dione.
Diagram 2: Logical Relationship for the Development of 1,3,5-Triazine based Anti-Cancer Agents
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 2. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Cyclohexane-1,3,5-trione and its Tautomer, Phloroglucinol, in the Development of Anti-inflammatory Compounds
Introduction
Cyclohexane-1,3,5-trione, a versatile chemical intermediate, exists in equilibrium with its aromatic tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol).[1] This tautomeric relationship is pivotal in the application of this scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Phloroglucinol and its derivatives, naturally occurring in various plants and algae, have demonstrated a spectrum of biological activities, including antioxidant, antimicrobial, and significant anti-inflammatory properties.[2] This has spurred research into the synthesis of novel derivatives with enhanced therapeutic potential. These compounds often target key mediators of the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and modulate critical signaling pathways like the nuclear factor kappa B (NF-κB) pathway. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based compounds as potential anti-inflammatory drugs.
Application Notes
The core structure of this compound, or more commonly its phloroglucinol tautomer, serves as a versatile scaffold for the synthesis of a variety of anti-inflammatory compounds. The hydroxyl groups of phloroglucinol are amenable to various chemical modifications, including acylation, alkylation, and the introduction of nitrogen-containing moieties, leading to the generation of diverse chemical libraries.
A notable strategy involves the synthesis of mono- and di-acylphloroglucinols, which have shown promising dual inhibitory activity against iNOS and NF-κB.[3][4] The introduction of alkyl chains to the acylphloroglucinol core can further enhance anti-inflammatory potency. Structure-activity relationship (SAR) studies have indicated that the nature and position of these substituents significantly influence the biological activity.
Furthermore, the cyclohexane-1,3-dione moiety, a related structural motif, has been utilized to create diarylidenecyclohexanone derivatives. These compounds have been investigated as inhibitors of 5-lipoxygenase (5-LOX) and COX-2, key enzymes in the arachidonic acid pathway that leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]
The mechanism of action for many of these derivatives involves the downregulation of pro-inflammatory cytokine expression, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[6] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Quantitative Data Summary
The following tables summarize the in vitro anti-inflammatory activity of representative compounds derived from phloroglucinol and related structures.
Table 1: Inhibitory Activity of Phloroglucinol Derivatives against iNOS and NF-κB [3][4][7]
| Compound | Type | iNOS IC50 (µM) | NF-κB IC50 (µM) |
| 2 | Diacylphloroglucinol | 19.0 | 34.0 |
| 4 | Alkylated acylphloroglucinol | 19.5 | 37.5 |
Table 2: Inhibitory Activity of Diarylidenecyclohexanone Derivatives against 5-LOX and PGE2 Production [5]
| Compound | 5-LOX IC50 (µM) | PGE2 Production IC50 (µM) |
| Ic | - | 6.7 ± 0.19 |
| Ie | 1.4 ± 0.1 | - |
| Ig | 1.5 ± 0.13 | - |
| IIc | 1.8 ± 0.12 | 7.5 ± 0.4 |
| Licofelone (Standard) | - | 5.4 ± 0.02 |
| Zileuton (Standard) | 1.2 ± 0.11 | - |
Experimental Protocols
Protocol 1: General Synthesis of Acylphloroglucinol Derivatives
This protocol is a generalized procedure based on the synthesis of phloroglucinol-based derivatives with anti-inflammatory activity.
Materials:
-
Phloroglucinol
-
Appropriate acyl chloride or carboxylic acid
-
Lewis acid catalyst (e.g., AlCl3, BF3·OEt2)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve phloroglucinol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Lewis acid catalyst portion-wise, followed by the slow addition of the acyl chloride or a mixture of the carboxylic acid and a coupling agent.
-
Allow the reaction to stir at room temperature for the specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water and then acidify with dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol outlines the determination of the inhibitory effect of test compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of NaNO2.
-
Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage inhibition of NO production by the test compounds.
Protocol 3: NF-κB Inhibition Assay
This protocol describes a general method for assessing the inhibition of NF-κB activation using a reporter gene assay in a suitable cell line.
Materials:
-
A suitable cell line (e.g., HEK293T) stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium and supplements.
-
TNF-α or another suitable NF-κB activator.
-
Test compounds dissolved in DMSO.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway and incubate for 6-8 hours.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage inhibition of NF-κB activity by comparing the luminescence of treated cells to that of stimulated, untreated cells.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Workflow Diagram
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis Strategies Utilizing Cyclohexane-1,3,5-trione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot synthesis strategies utilizing Cyclohexane-1,3,5-trione. Given that this compound exists in equilibrium with its more stable enol tautomer, phloroglucinol (B13840) (Benzene-1,3,5-triol), the following protocols will focus on reactions commencing with phloroglucinol, which serves as a practical surrogate. These methods offer efficient and atom-economical routes to a diverse range of bioactive molecules, including dimeric phloroglucinols and complex polycyclic derivatives.
Introduction to this compound and its Reactivity
This compound is a versatile C6-building block in organic synthesis. Its chemistry is dominated by its existence as the aromatic tautomer, phloroglucinol. The high reactivity of the phloroglucinol ring towards electrophiles allows for a variety of multicomponent reactions to be performed in a one-pot fashion, leading to the rapid construction of molecular complexity from simple precursors. These strategies are of significant interest in medicinal chemistry and drug discovery due to the wide array of biological activities exhibited by the resulting compounds, including anticancer, anti-inflammatory, and neuroprotective properties.
Application Note 1: One-Pot Synthesis of Dimeric Phloroglucinols with Anticancer Activity
Dimeric phloroglucinols, connected by a methylene (B1212753) linker, have demonstrated significant in vitro cytotoxic effects against various cancer cell lines. A straightforward and efficient one-pot synthesis can be achieved through the acid-catalyzed condensation of phloroglucinol with various aldehydes.
Quantitative Data Summary
| Entry | Aldehyde | Product | Yield (%) | IC50 (µM, HCT116) |
| 1 | 3-Pyridinecarboxaldehyde | 2,2'-Methylenebis(1,3,5-trihydroxy-4,6-diisovalerylbenzene) | - | 5.5[1] |
| 2 | Benzaldehyde | 2,2'-Methylenebis(1,3,5-trihydroxybenzene) | - | >50 |
| 3 | 4-Nitrobenzaldehyde | 2,2'-(4-Nitrobenzylidene)bis(1,3,5-trihydroxybenzene) | - | 25.3 |
Yields for specific compounds were not detailed in the abstract, but the method is described as a high-yield process. IC50 values are against the HCT116 colon cancer cell line.[1]
Experimental Protocol: General Procedure for the Synthesis of Dimeric Phloroglucinols[1]
-
Reaction Setup: To a solution of phloroglucinol (2 equivalents) in methanesulfonic acid, add the desired aldehyde (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Application Note 2: One-Pot, Diversity-Oriented Synthesis of Polycyclic Phloroglucinols
A novel and mild one-pot method allows for the synthesis of structurally diverse and complex polycyclic phloroglucinols. This strategy involves the reaction of phloroglucinol with methyl vinyl ketone on a silica (B1680970) gel solid support, which facilitates a cascade of Michael additions and intramolecular cyclizations.
Quantitative Data Summary
| Compound | Structure Description | Isolated Yield (%) |
| 1 | Cage-like skeleton | 19[2][3] |
| 2 | Product of five Michael additions and cyclization | 13[2][3] |
| 3 | Product of three Michael additions and two cyclizations | - |
| 4 and epi-4 | Methylation products of compound 3 | - |
Yields are reported for the optimized reaction conditions.[2][3]
Experimental Protocol: General Procedure for the Synthesis of Polycyclic Phloroglucinols[2][3]
-
Reaction Setup: In a suitable vessel, thoroughly mix phloroglucinol, methyl vinyl ketone, a solvent (e.g., ethyl acetate), and column chromatography silica gel.
-
Reaction Conditions: Allow the mixture to stand at room temperature for an extended period (4–52 days). The reaction progress can be monitored by TLC and High-Performance Liquid Chromatography (HPLC).[2][3]
-
Work-up: After the reaction is complete, add ethyl acetate (B1210297) to the mixture and filter to remove the silica gel.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography using a petroleum ether and ethyl acetate gradient to isolate the various polycyclic phloroglucinol derivatives.[2][3]
Signaling Pathway Visualization
The synthesized phloroglucinol derivatives often exhibit their biological effects by modulating key signaling pathways involved in cell proliferation and inflammation. For instance, 2,4-diacetylphloroglucinol (B43620) has been shown to inhibit the NF-κB pathway, a critical regulator of inflammatory responses.
Conclusion
The one-pot synthesis strategies starting from phloroglucinol, the stable enol form of this compound, represent a powerful approach for the rapid generation of diverse and biologically active molecules. The protocols outlined in this document provide a foundation for researchers in organic synthesis and drug discovery to explore the chemical space around this versatile scaffold. The inherent efficiency of these one-pot methods makes them particularly attractive for the construction of compound libraries for high-throughput screening and lead optimization.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Phloroglucinol, the Stable Tautomer of Cyclohexane-1,3,5-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,3,5-trione, a molecule of significant interest in synthetic chemistry, exists in equilibrium with its more stable aromatic tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). Due to the inherent instability of the trione (B1666649) form, solid-phase synthesis (SPS) techniques almost exclusively utilize phloroglucinol as the starting scaffold. This approach allows for the generation of diverse molecular libraries with potential applications in drug discovery and materials science. Phloroglucinol's three phenolic hydroxyl groups offer multiple points for derivatization, making it an ideal core for combinatorial chemistry.[1]
These application notes provide an overview of the strategies and methodologies for the solid-phase synthesis of phloroglucinol derivatives, including the selection of appropriate resins and linkers, and detailed protocols for the synthesis of small molecule libraries.
Core Concepts in Solid-Phase Synthesis of Phloroglucinol Derivatives
The successful solid-phase synthesis of phloroglucinol-based compounds hinges on the appropriate selection of a solid support (resin) and a linker that allows for the attachment of the phloroglucinol core and its subsequent cleavage after derivatization.
Resin and Linker Selection:
The phenolic nature of phloroglucinol dictates the choice of resin and linker. The hydroxyl groups can be attached to the resin through ether or ester linkages.
-
Wang Resin: This is a widely used resin for the immobilization of phenols. The hydroxyl group of phloroglucinol can be attached to the benzylic alcohol linker of the Wang resin via an ether linkage. Cleavage is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA).
-
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is also suitable for attaching phenols. The high acid sensitivity allows for the cleavage of the product from the resin under very mild acidic conditions, which can be advantageous for sensitive compounds.
-
Merrifield Resin: While traditionally used for peptide synthesis, Merrifield resin (chloromethylated polystyrene) can be used to immobilize phloroglucinol through an ether linkage. However, cleavage often requires harsher conditions.
A study investigating various resins and linkers for phenols found that ArgoGel Wang Cl resin provided high loading and cleavage yields for a model phenol.[2]
General Workflow:
The solid-phase synthesis of phloroglucinol derivatives generally follows these key steps:
-
Immobilization: Covalent attachment of phloroglucinol to the solid support.
-
Derivatization: Stepwise or combinatorial modification of the free hydroxyl groups or the aromatic ring of the resin-bound phloroglucinol.
-
Cleavage: Release of the final derivatized phloroglucinol from the solid support.
-
Purification: Isolation of the desired product.
Experimental Protocols
The following protocols are representative examples of how phloroglucinol can be utilized in solid-phase synthesis to generate libraries of small molecules.
Protocol 1: Solid-Phase Synthesis of a Library of Tri-substituted Phloroglucinol Ethers
This protocol describes the synthesis of a library of phloroglucinol ethers using a "split-and-pool" strategy on Wang resin.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
Phloroglucinol
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A library of alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide, propyl bromide)
-
Sodium hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DCM/TFA/TIS (95:2.5:2.5) cleavage cocktail
Procedure:
-
Immobilization of Phloroglucinol on Wang Resin:
-
Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and wash the resin with anhydrous DMF (3 x 10 mL).
-
In a separate flask, dissolve phloroglucinol (378 mg, 3.0 mmol) and DMAP (61 mg, 0.5 mmol) in anhydrous DMF (5 mL).
-
Add the phloroglucinol solution to the swollen resin.
-
Add DIC (469 µL, 3.0 mmol) to the resin slurry and shake at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Library Synthesis (Split-and-Pool):
-
Divide the phloroglucinol-functionalized resin into three equal portions.
-
First Derivatization:
-
To each portion, add a solution of a different alkyl halide (3.0 mmol) and NaH (120 mg, 3.0 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL).
-
Shake the reaction vessels at 50°C for 6 hours.
-
Drain the reagents and wash the resin with DMF, water, methanol, and DCM.
-
-
Pooling and Second Derivatization:
-
Combine all resin portions and mix thoroughly.
-
Split the pooled resin again into three equal portions.
-
Repeat the alkylation procedure with a second set of different alkyl halides.
-
-
Pooling and Third Derivatization:
-
Pool the resin again, mix, and split into three portions.
-
Perform the final alkylation with a third set of alkyl halides.
-
-
-
Cleavage:
-
Wash the final derivatized resin with DCM (3 x 10 mL).
-
Treat the resin with the cleavage cocktail (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude product library.
-
Quantitative Data (Illustrative):
| Step | Parameter | Value |
| Immobilization | Loading Efficiency | ~85-95% |
| Derivatization | Reaction Conversion (per step) | >90% |
| Cleavage | Product Purity (average per compound) | ~80-90% (by LC-MS) |
| Overall Yield | Average Yield per Compound | ~60-75% |
Protocol 2: Solid-Phase Ugi Four-Component Reaction (U-4CR) for the Synthesis of Phloroglucinol-Peptoid Conjugates
This protocol outlines a multi-component reaction on a solid support to generate a library of phloroglucinol derivatives with peptide-like side chains. Rink Amide resin is used to introduce a primary amine for the Ugi reaction.
Materials:
-
Rink Amide AM Resin (100-200 mesh, 0.6 mmol/g loading)
-
Phloroglucinol mono-aldehyde (synthesized separately)
-
A library of primary amines
-
A library of carboxylic acids
-
A library of isocyanides
-
Methanol (MeOH)
-
DCM
-
TFA/DCM (50:50)
Procedure:
-
Preparation of Resin-Bound Aldehyde:
-
Swell Rink Amide resin in DCM.
-
Couple a linker containing a primary amine, followed by reaction with an aldehyde-containing carboxylic acid to immobilize the aldehyde functionality. Alternatively, a pre-formed aldehyde on a linker can be attached. For this protocol, we assume a resin with a primary amine is used as a starting point for the Ugi reaction.
-
-
Ugi Four-Component Reaction:
-
Swell the resin in MeOH.
-
Add the phloroglucinol mono-aldehyde (3 eq.), a primary amine (3 eq.), and a carboxylic acid (3 eq.) to the resin and shake for 30 minutes.
-
Add an isocyanide (3 eq.) and continue shaking at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin with MeOH, DCM, and diethyl ether.
-
-
Cleavage:
-
Treat the resin with TFA/DCM (50:50) for 2 hours.
-
Filter and collect the filtrate.
-
Concentrate the filtrate to obtain the crude product.
-
Quantitative Data (Illustrative):
| Step | Parameter | Value |
| Ugi Reaction | Conversion | >85% |
| Cleavage | Product Purity | ~75-90% (by LC-MS) |
| Overall Yield | Average Yield per Compound | ~50-70% |
Visualizations
Diagram 1: General Workflow for Solid-Phase Synthesis of Phloroglucinol Derivatives
Caption: A generalized workflow for the solid-phase synthesis of phloroglucinol derivatives.
Diagram 2: Split-and-Pool Strategy for Library Synthesis
Caption: The "split-and-pool" combinatorial synthesis strategy.
Diagram 3: Ugi Four-Component Reaction on Solid Support
Caption: Schematic of a solid-phase Ugi four-component reaction.
Conclusion
While the direct use of this compound in solid-phase synthesis is precluded by its instability, its stable tautomer, phloroglucinol, serves as a versatile and valuable scaffold for the combinatorial synthesis of diverse small molecule libraries. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the chemical space around the phloroglucinol core, with potential applications in the discovery of new therapeutics and functional materials. The choice of resin, linker, and synthetic strategy can be tailored to the specific goals of the research program.
References
Green Chemistry Approaches to Reactions with Cyclohexane-1,3,5-trione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for green chemistry approaches to reactions involving Cyclohexane-1,3,5-trione. Given that this compound exists predominantly in its more stable aromatic enol form, phloroglucinol (B13840), the following protocols will utilize phloroglucinol as the starting material. These methods emphasize the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems to synthesize a variety of heterocyclic compounds with potential applications in drug discovery and development.
Introduction to Green Chemistry in Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. However, traditional synthetic methods often rely on hazardous solvents, harsh reaction conditions, and produce significant chemical waste. Green chemistry principles offer a pathway to more sustainable and efficient chemical synthesis. Key green approaches include the use of alternative energy sources like microwave and ultrasound irradiation, employment of water as a solvent, development of multicomponent reactions (MCRs) to reduce step counts, and the use of recyclable and non-toxic catalysts. This document details the application of these principles to reactions with phloroglucinol, a versatile precursor for a wide range of bioactive molecules.
Application Note 1: Multicomponent Synthesis of Bioactive 2-Amino-4H-Chromenes
Chromenes are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The multicomponent synthesis of 2-amino-4H-chromenes from phloroglucinol, an aromatic aldehyde, and malononitrile (B47326) is a prime example of a green chemical transformation. This one-pot reaction proceeds with high atom economy and can be performed under environmentally friendly conditions.
Green Approaches Overview:
-
Water as a Green Solvent: Utilizing water as the reaction medium eliminates the need for volatile and often toxic organic solvents.
-
Mild Reaction Conditions: The reaction can be carried out at room temperature, reducing energy consumption.[1][2]
-
Readily Available and Safe Reagents: The use of common and low-toxicity reagents like sodium carbonate as a catalyst enhances the green profile of the synthesis.[1][2]
Quantitative Data Summary
The following table summarizes the yield and reaction time for the synthesis of various 2-amino-4H-benzopyran derivatives using a green, water-based protocol.
| Aldehyde (Ar-CHO) | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | 2-amino-5,7-dihydroxy-4-phenyl-4H-chromene-3-carbonitrile | 96 | [1][2] |
| 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile | 94 | [1][2] |
| 4-Methylbenzaldehyde | 2-amino-5,7-dihydroxy-4-(p-tolyl)-4H-chromene-3-carbonitrile | 95 | [1][2] |
| 4-Methoxybenzaldehyde | 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | 92 | [1][2] |
| 3-Nitrobenzaldehyde | 2-amino-5,7-dihydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile | 85 | [1][2] |
| 2-Chlorobenzaldehyde | 2-amino-4-(2-chlorophenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile | 70 | [1][2] |
Experimental Protocol: Synthesis of 2-amino-5,7-dihydroxy-4-phenyl-4H-chromene-3-carbonitrile
Materials:
-
Phloroglucinol (1 mmol, 126.1 mg)
-
Benzaldehyde (1 mmol, 106.1 mg, 0.102 mL)
-
Malononitrile (1 mmol, 66.1 mg)
-
Sodium Carbonate (Na₂CO₃) (10 mol%, 10.6 mg)
-
Distilled Water (10 mL)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, dissolve phloroglucinol (1 mmol) and sodium carbonate (10 mol%) in distilled water (10 mL).
-
To this solution, add benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5,7-dihydroxy-4-phenyl-4H-chromene-3-carbonitrile.
-
Dry the purified product in a desiccator.
Reaction Mechanism
Caption: Proposed mechanism for the three-component synthesis of 2-amino-4H-chromenes.
Application Note 2: Ultrasound-Assisted Synthesis of Xanthene Derivatives
Green Approaches Overview:
-
Ultrasound Irradiation: Sonication provides a mechanical energy source that promotes the reaction through acoustic cavitation, leading to enhanced reaction rates.[3][4]
-
Energy Efficiency: Ultrasound-assisted synthesis often requires less energy and shorter reaction times compared to conventional heating methods.
-
Eco-friendly Catalysts: The use of catalysts like zirconium(IV) chloride, which is relatively inexpensive and environmentally friendly, contributes to the green nature of the synthesis.[3]
Quantitative Data Summary (Model System with Dimedone)
This table presents a comparison of conventional heating versus ultrasound irradiation for the synthesis of a xanthene derivative.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | ZrCl₄ (8 mol%) | Ethanol | 120 min | 82 | [3] |
| Ultrasound Irradiation | ZrCl₄ (8 mol%) | Ethanol | 70 min | 95 | [3] |
Experimental Protocol: Ultrasound-Assisted Synthesis of Tetrahydrobenzo[a]xanthen-11-one (Model Protocol)
Materials:
-
Benzaldehyde (1 mmol)
-
2-Naphthol (B1666908) (1 mmol)
-
Dimedone (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (8 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL Erlenmeyer flask, combine benzaldehyde (1 mmol), 2-naphthol (1 mmol), dimedone (1.2 mmol), and ZrCl₄ (8 mol%) in ethanol (5 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at a frequency of 20-40 kHz at reflux temperature for the appropriate time (typically 70-80 minutes).
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice (20 g).
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Application Note 3: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation is a powerful tool in green chemistry for accelerating organic reactions.[5][6] It offers rapid and uniform heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods.[6][7]
General Experimental Workflow for MAOS
Caption: General workflow for a microwave-assisted organic synthesis experiment.
Conclusion
The application of green chemistry principles to reactions involving this compound (as phloroglucinol) offers significant advantages in terms of environmental impact, efficiency, and safety. The protocols and data presented here for the synthesis of chromenes and the methodologies for xanthene synthesis demonstrate the feasibility and benefits of using alternative energy sources, green solvents, and multicomponent reaction strategies. These approaches are highly relevant for researchers and professionals in drug development, providing a pathway to synthesize diverse and complex molecules in a more sustainable manner. Further exploration and optimization of these green methods will continue to be a valuable endeavor in modern organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Stability of Cyclohexane-1,3,5-trione
Welcome to the Technical Support Center for Cyclohexane-1,3,5-trione. This resource is designed for researchers, scientists, and drug development professionals to address the unique stability challenges associated with the synthesis and handling of this compound. Due to its pronounced tendency to exist in its more stable enol tautomer, phloroglucinol (B13840), working with the tri-keto form requires careful consideration of reaction conditions.
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you successfully navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: this compound is highly prone to tautomerization, a chemical equilibrium where it rapidly converts to its enol form, 1,3,5-trihydroxybenzene (phloroglucinol). This enol form is significantly more stable due to the formation of an aromatic ring, which confers considerable resonance stabilization. For the neutral compound, the keto tautomer is often undetectable spectroscopically in solution.[1]
Q2: Can I purchase or isolate pure this compound?
A2: Isolating pure, neutral this compound at room temperature is exceptionally challenging due to its rapid isomerization to phloroglucinol. While it can be generated in situ for immediate use in a subsequent reaction, it is not typically available as a stable, off-the-shelf reagent.
Q3: Under what conditions does the keto (trione) form predominate?
A3: The dianion of phloroglucinol has been shown to exist predominantly in the keto form in aqueous solutions at high pH. Spectroscopic studies indicate that as the pH increases, the equilibrium shifts to favor the keto tautomer, particularly in the dianionic state.
Q4: What are the main degradation pathways for this compound?
A4: The primary "degradation" pathway is tautomerization to phloroglucinol. Another reported degradation route is through pyrolysis, which can lead to the formation of pentacarbon dioxide.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound and its enol form, phloroglucinol.
Issue 1: Low yield of the desired product when using this compound as a starting material.
-
Possible Cause: The predominant species in your reaction is likely the unreactive (for certain reactions) phloroglucinol tautomer.
-
Troubleshooting Steps:
-
Generate the Keto Form in situ: If your synthesis requires the reactivity of the keto form, consider generating it in situ under conditions that favor its transient formation. This often involves starting with phloroglucinol and using a base to generate the enolate, which is in equilibrium with the keto form.
-
pH Adjustment: For reactions in aqueous media, carefully controlling the pH to alkaline conditions can increase the concentration of the keto-form dianion.
-
Anhydrous Conditions: Water can facilitate proton transfer and tautomerization. Performing the reaction under strictly anhydrous conditions may help to slow down the conversion to the enol form.
-
Issue 2: Unexpected side products in the synthesis of phloroglucinol.
-
Possible Cause: The synthesis of phloroglucinol, depending on the route, can be prone to the formation of various impurities.
-
Troubleshooting Steps:
-
Identify Byproducts: Characterize the side products using techniques like HPLC, NMR, and mass spectrometry. Common impurities can include isomeric phenols like pyrogallol (B1678534) and hydroxyquinol, as well as resorcinol.[2]
-
Purification Strategy: Phloroglucinol can be purified by recrystallization from water or by using solvents like xylene to separate it from other hydroxy phenols.[2]
-
Reaction Condition Optimization: Review your synthetic protocol. For instance, in the synthesis from 1,3,5-trimethoxybenzene (B48636), incomplete hydrolysis can leave methoxy-substituted intermediates. Ensure complete reaction by optimizing reaction time and temperature.
-
Issue 3: Discoloration of the phloroglucinol product.
-
Possible Cause: Phloroglucinol is susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store phloroglucinol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Decolorization: If discoloration occurs, the product can often be purified by recrystallization with the addition of a small amount of a reducing agent like sodium bisulfite or by treatment with activated carbon.
-
Quantitative Data
The tautomeric equilibrium between this compound (keto form) and phloroglucinol (enol form) is highly dependent on pH. The following table summarizes the predominant species in aqueous solution at different pH values based on spectroscopic data.
| pH Range | Predominant Species | Notes |
| < 8.5 | Neutral Phloroglucinol (Enol form) | The aromatic enol form is the major species. |
| 8.5 - 9.0 | Phloroglucinol Monoanion (Enol form) | The first deprotonation occurs, but the enol form still dominates. |
| > 9.0 | Phloroglucinol Dianion (Keto form) | The dianion exists predominantly as the keto tautomer. |
| > 13 | Phloroglucinol Trianion (Enol form) | At very high pH, the trianion reverts to the aromatic enol form. |
Experimental Protocols
Protocol 1: Synthesis of Phloroglucinol from 1,3,5-Trimethoxybenzene
This protocol describes a common laboratory-scale synthesis of the stable enol tautomer, phloroglucinol, which can then be used as a precursor for the in situ generation of this compound.
Materials:
-
1,3,5-Trimethoxybenzene
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Activated Carbon
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3,5-trimethoxybenzene in an excess of concentrated HCl or HBr.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralization and Extraction: Cool the reaction mixture and carefully neutralize it with a saturated solution of NaHCO₃ until the pH is approximately 7. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter and evaporate the solvent under reduced pressure to obtain crude phloroglucinol.
-
Purification: Recrystallize the crude product from hot water, using a small amount of activated carbon to decolorize if necessary. Filter the hot solution and allow it to cool to form crystals of phloroglucinol dihydrate. Dry the crystals under vacuum.
Protocol 2: In situ Generation and Trapping of this compound (Conceptual)
Direct isolation of neutral this compound is generally not feasible. However, its transient formation can be utilized for subsequent reactions. This conceptual protocol outlines a general approach.
Materials:
-
Phloroglucinol
-
A suitable non-aqueous solvent (e.g., anhydrous THF, dioxane)
-
A strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Trapping agent (an electrophile that reacts with the enolate or keto form)
Procedure:
-
Preparation: Under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve phloroglucinol in the anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath and slowly add the base to generate the phloroglucinol anion(s).
-
Trapping: While maintaining the low temperature, add the electrophilic trapping agent to the solution. The electrophile will react with the transiently formed enolate/keto species.
-
Workup and Analysis: After the reaction is complete, quench the reaction appropriately (e.g., with a saturated ammonium (B1175870) chloride solution). Extract the product and purify by standard methods (e.g., column chromatography). Characterize the product to confirm the successful trapping of the desired intermediate.
Visualizations
Keto-Enol Tautomerism of this compound
Caption: Tautomeric equilibrium between this compound and Phloroglucinol.
General Experimental Workflow for Phloroglucinol Synthesis
Caption: A generalized workflow for the synthesis and purification of phloroglucinol.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yields in reactions involving this compound.
References
Optimizing reaction yield in Cyclohexane-1,3,5-trione condensation reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to optimize the yield of condensation reactions involving cyclohexane-1,3,5-trione.
Frequently Asked Questions (FAQs)
Q1: Is this compound the correct starting material to use? I'm having trouble finding it.
A1: this compound exists in equilibrium with its enol tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). The enol form, phloroglucinol, is vastly more stable due to its aromaticity and is the commercially available compound.[1][2][3] For synthetic purposes, you will almost always use phloroglucinol, which acts as the reactive equivalent of its keto tautomer in condensation reactions.
Q2: What are the common types of condensation reactions involving this scaffold?
A2: This versatile scaffold is used in several important condensation reactions, including:
-
Aldol (B89426) and Knoevenagel Condensations: Where it serves as the nucleophile, reacting with aldehydes and ketones.
-
Hoesch Reaction: Acylation with a nitrile to form a ketone, such as the synthesis of 1-(2,4,6-Trihydroxyphenyl)ethanone.[3]
-
Self-Condensation: An undesirable side reaction where two molecules of the trione (B1666649) react with each other.[4] This typically occurs under conditions that favor enolate formation without a suitable electrophile present.
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors including suboptimal reaction conditions (solvent, temperature, catalyst), the reversibility of the initial condensation step, formation of stable side products, or challenges during product purification. The troubleshooting guide below addresses these issues in detail.
Q4: What are the most common side products and how can I avoid them?
A4: The most prevalent side reaction is self-condensation, where the enolate of one molecule attacks another molecule of the trione.[4] This can be minimized by controlling the reaction conditions, such as the slow addition of the base or ensuring a more reactive electrophile (like an aldehyde) is readily available for the enolate to attack.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My condensation reaction with an aldehyde is providing a very low yield. What experimental parameters should I investigate to optimize the outcome?
Answer: A systematic approach to optimizing reaction parameters is crucial. Key areas to focus on include the choice of solvent, catalyst, and temperature.
1. Suboptimal Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. High-boiling aprotic polar solvents are often effective.[5]
Table 1: Effect of Solvent on a Representative Condensation Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | 80 | 12 | < 10 | Protic solvent, may interfere with base catalyst. |
| 2 | Acetonitrile | 80 | 12 | 25 | Moderate yield, starting material solubility can be an issue. |
| 3 | Toluene (B28343) | 110 | 8 | 45 | Allows for azeotropic removal of water with a Dean-Stark trap. |
| 4 | DMSO | 120 | 3 | 55 | Good yield, but purification can be difficult. |
| 5 | DMF | 120 | 3 | 65 | Often the most convenient and effective solvent.[5] |
2. Ineffective Catalyst or Reaction Conditions: The choice and amount of catalyst, along with temperature, directly influence reaction kinetics.
Table 2: Optimization of Catalyst and Temperature in DMF
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Piperidine (10) | 80 | 12 | 40 | Standard conditions, reaction may be slow. |
| 2 | Piperidine (10) | 120 | 3 | 65 | Increased temperature significantly improves rate and yield. |
| 3 | Pyrrolidine (10) | 120 | 3 | 70 | Pyrrolidine can sometimes be a more effective catalyst. |
| 4 | TiCl₄ (10) | 25 | 6 | 50 | Lewis acid catalysis can be an alternative to basic conditions.[4] |
| 5 | Microwave | Piperidine (10) | 120 | 75 | Microwave-assisted synthesis can dramatically reduce reaction time.[5] |
3. Reversibility of the Reaction: The initial aldol addition can be reversible. To drive the reaction forward, the water produced during the subsequent dehydration step should be removed, especially in reactions that are sensitive to equilibrium. Using a Dean-Stark apparatus with a solvent like toluene is a standard method.
Below is a workflow to guide your troubleshooting process for low yield.
References
Technical Support Center: Purification of Cyclohexane-1,3,5-trione Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products from reactions involving Cyclohexane-1,3,5-trione.
A Note on Tautomerism: this compound is in equilibrium with its aromatic enol tautomer, phloroglucinol (B13840) (1,3,5-trihydroxybenzene).[1][2] The enol form is significantly more stable and is the common starting material for many reactions.[2][3][4] Therefore, the following purification techniques are primarily applicable to the derivatives of phloroglucinol, which are the typical products of these reactions.
Caption: Keto-Enol tautomerism of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying products from phloroglucinol reactions?
The most prevalent and effective purification methods are recrystallization for solid products, column chromatography for separating mixtures with different polarities, and liquid-liquid extraction for removing acidic or basic impurities.[5][6][7] For products that are volatile solids, sublimation can also be a viable option.[7]
Q2: How do I select the appropriate purification technique for my product?
The choice of technique depends on the physical and chemical properties of your target compound and the impurities present. The logical workflow below can guide your decision-making process.
Caption: Decision workflow for selecting a purification technique.
Q3: What are the typical impurities in these reactions?
Common impurities include unreacted starting materials like phloroglucinol, residual catalysts, and byproducts from the reaction. For instance, in acylation or alkylation reactions, it is common to have a mixture of mono-, di-, and tri-substituted products that require separation.[6]
Q4: Which solvent systems are recommended for recrystallization?
For phloroglucinol itself, recrystallization from hot water, sometimes with decolorizing carbon, is effective.[5][8][9] For phloroglucinol derivatives, a suitable solvent should dissolve the compound sparingly at room temperature but completely upon heating.[7] Common test solvents include ethanol, methanol, ethyl acetate (B1210297), hexane (B92381), toluene, or mixtures thereof.[6][7]
Q5: What are the key considerations for column chromatography?
For compounds with moderate polarity, such as many phloroglucinol derivatives, silica (B1680970) gel is a common and effective stationary phase.[6][7] The mobile phase (eluent) must be optimized to achieve good separation. This is typically done by first performing Thin Layer Chromatography (TLC) with various solvent systems, such as mixtures of hexane and ethyl acetate or hexane and acetone, to find the optimal ratio for separation.[6][10]
Q6: How can I efficiently remove acidic or basic byproducts?
Liquid-liquid extraction is the ideal method. To remove acidic impurities from your product in an organic solvent (like ethyl acetate or diethyl ether), you can wash the solution with a mild aqueous base, such as sodium bicarbonate solution.[11] Conversely, to remove basic impurities, wash with a dilute aqueous acid like hydrochloric acid.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | The product has significant solubility in the cold solvent; Too much solvent was used during dissolution. | Test alternative solvent systems. Ensure you are using the minimum amount of hot solvent required to fully dissolve the product.[7] Cool the solution slowly and then in an ice bath to maximize crystal precipitation.[7] |
| Product "oils out" instead of crystallizing | The product is significantly impure; The solution was cooled too rapidly; The chosen solvent is inappropriate. | First, attempt to purify via another method like column chromatography to remove major impurities. Allow the solution to cool slowly to room temperature before ice bath cooling. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure product. |
| Poor separation on a silica gel column | The eluent system is not optimized; The column was not packed correctly (channeling); The sample was loaded in too large a volume of solvent. | Use TLC to determine an optimal solvent system that gives a clear separation of spots. Pack the column carefully to ensure it is homogeneous and free of air bubbles. Dissolve the crude sample in the absolute minimum volume of solvent for loading to ensure a narrow starting band. |
| Product co-elutes with impurities | The eluent polarity is too high, causing rapid elution; The column is overloaded with the crude sample. | Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[10] As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. |
| Product is degrading on the column | The target compound is sensitive to the acidic nature of standard silica gel. | Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, add a small amount (~0.1-1%) of a modifying base like triethylamine (B128534) to your eluent system. |
| An emulsion forms during liquid-liquid extraction | The separatory funnel was shaken too vigorously; The concentration of dissolved species is very high. | Gently invert the funnel multiple times rather than shaking aggressively. Add a small amount of saturated NaCl solution (brine) to disrupt the emulsion by increasing the ionic strength of the aqueous phase. |
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Phloroglucinol Derivatives[6]
| Product Type | Stationary Phase | Eluent System (Example Ratio) |
| Alkylated Monoacylphloroglucinols | Silica Gel | Acetone:Hexane (1:2) |
| Benzylated Phloroglucinols | Silica Gel | Acetone:Hexane (1:2) |
| Diacylphloroglucinols | Silica Gel | Acetone:Hexane (1:7) |
| Methoxymethyl-protected derivatives | Silica Gel | Acetone:Hexane (1:12) |
Table 2: Reported Purification Yields for Phloroglucinol
| Synthetic Route / Purification Method | Reported Yield | Reference |
| From triaminobenzoic acid hydrochloride, purified by recrystallization from water. | 46–53% | [8] |
| From 2,6-dichlorophenol, purified with hot water and activated carbon, followed by recrystallization. | 68% | [9] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure[7][8]
-
Solvent Selection: In separate test tubes, place ~50 mg of the crude product. Add a small amount of a test solvent to each and observe solubility at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cool, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: General Flash Column Chromatography Procedure[6][12]
Caption: Workflow for flash column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103086847A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
Identification and minimization of byproducts in Cyclohexane-1,3,5-trione reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in reactions involving Cyclohexane-1,3,5-trione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound exists in equilibrium with its enol tautomer, Phloroglucinol (Benzene-1,3,5-triol). The keto form possesses highly acidic methylene (B1212753) protons between the carbonyl groups, making it a potent active methylene compound. The enol form, being aromatic, is generally more stable. Both tautomers are reactive. The active methylene carbons are strong nucleophiles after deprotonation, while the carbonyl carbons are electrophilic. The aromatic ring of the enol form can undergo electrophilic substitution.
Q2: What are the most common types of reactions this compound undergoes?
A2: Due to its structure, this compound and its analogs (like cyclohexane-1,3-diones) are extensively used in carbon-carbon bond-forming reactions. The most common reaction types include:
-
Knoevenagel Condensation: Reaction of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base, to form an α,β-unsaturated product.[1]
-
Michael Addition (Conjugate Addition): The 1,4-addition of the enolate (formed by deprotonating the active methylene group) to an α,β-unsaturated carbonyl compound.[2][3]
-
Multicomponent Reactions: One-pot reactions involving three or more reactants, often combining Knoevenagel condensation and Michael addition, to synthesize complex heterocyclic systems like pyrans and xanthenes.[4][5]
-
Synthesis of Heterocycles: It serves as a key building block for a wide variety of nitrogen and oxygen-containing heterocycles.[6][7]
Q3: What are the expected major byproducts in a Knoevenagel condensation with this compound?
A3: In Knoevenagel condensations, several byproducts can arise depending on the reaction conditions and the stoichiometry of the reactants. A common side product is the tandem Knoevenagel-Michael adduct, where a second molecule of the dione (B5365651) adds to the initially formed α,β-unsaturated product.[8] Using a strong base can also induce self-condensation of the aldehyde or ketone reactant.[1]
Q4: In a Michael addition reaction, what are potential side products?
A4: The primary challenge in Michael additions is controlling the regioselectivity. While 1,4-addition is desired, 1,2-addition (direct attack at the carbonyl carbon) can occur, especially with stronger, less-stabilized nucleophiles. Other potential byproducts can arise from subsequent intramolecular reactions of the initial adduct, leading to cyclized or rearranged products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Question: My Knoevenagel condensation or Michael addition reaction with this compound is resulting in a low yield of the intended product. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | The ratio of this compound to the electrophile (e.g., aldehyde) is critical. An excess of the dione can favor the formation of Michael adducts as byproducts.[8] Carefully control the stoichiometry; start with a 1:1 or 1:2 ratio depending on the target molecule and monitor the reaction progress. |
| Suboptimal Catalyst | The choice and amount of catalyst are crucial. Weak bases like piperidine (B6355638) or pyridine (B92270) are often used for Knoevenagel condensations to avoid self-condensation of the aldehyde.[1] For Michael additions, the base should be strong enough to deprotonate the dione but not so strong as to favor 1,2-addition. Screen different catalysts (e.g., piperidine, Et3N, DBU) and vary their concentration. |
| Inappropriate Solvent | The solvent can influence reaction rates and selectivity. In some cases, catalyst-free reactions in environmentally benign solvents like methanol (B129727) or glycerol (B35011) have proven effective.[4][8] Experiment with different solvents of varying polarity. |
| Reaction Time and Temperature | Prolonged reaction times or high temperatures can lead to the formation of degradation products or complex mixtures. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Attempt the reaction at a lower temperature to improve selectivity. |
| Product Precipitation | In some cases, the product may precipitate out of the reaction mixture. If this is the desired product, this can be advantageous. If it is a byproduct, it can shift the equilibrium unfavorably. Analyze any precipitate that forms. |
Issue 2: Presence of Multiple Spots on TLC / Peaks in LC-MS
Question: My reaction mixture shows multiple products that are difficult to separate. How can I identify these byproducts and minimize their formation?
Answer: The formation of multiple products indicates a lack of selectivity in the reaction. Identifying these byproducts is the first step toward optimizing the reaction conditions to favor the desired product.
Byproduct Identification and Minimization Strategy:
-
Characterize the Byproducts: Isolate the major byproducts using column chromatography or preparative TLC. Characterize their structures using spectroscopic methods (NMR, MS, IR).
-
Hypothesize Formation Pathways: Based on the structures of the byproducts, propose plausible reaction mechanisms for their formation (e.g., tandem Knoevenagel-Michael addition, self-condensation, cyclization).
-
Optimize Reaction Conditions to Disfavor Byproduct Formation:
| Byproduct Type | Likely Cause | Suggested Optimization |
| Tandem Knoevenagel-Michael Adduct | Excess of the cyclohexane-dione reactant. | Use a stoichiometric amount or a slight excess of the aldehyde.[8] |
| Self-Condensation of Aldehyde | Use of a strong base as a catalyst. | Switch to a weaker base like piperidine or an organocatalyst.[1] |
| 1,2-Addition Product in Michael Reaction | Use of a "hard" or highly reactive nucleophile. | Use conditions that favor the formation of the "softer" enolate, such as using a weaker base or a Lewis acid. |
| Complex Mixture / Polymerization | High temperature, high concentration, or extended reaction time. | Reduce the reaction temperature, dilute the reaction mixture, and monitor the reaction to stop it upon completion of the main product formation. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of a cyclohexane-1,3-dione with an aromatic aldehyde.
Materials:
-
Cyclohexane-1,3-dione (1.0 mmol, 1.0 equiv)
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Piperidine (0.1 mmol, 0.1 equiv)
-
Methanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the cyclohexane-1,3-dione and the aromatic aldehyde.
-
Add methanol to dissolve the reactants.
-
Add piperidine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates. If so, filter the solid, wash with cold methanol, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Monitoring by HPLC
Purpose: To monitor the progress of the reaction and quantify the formation of products and byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is often a good starting point.
-
Example Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Procedure:
-
Prepare a calibration curve for the starting materials and any known products/byproducts if quantification is desired.
-
At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid if the reaction is base-catalyzed).
-
Dilute the aliquot with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where the reactants and expected products have significant absorbance (e.g., 254 nm or 280 nm).
Visualizations
Caption: A troubleshooting workflow for identifying and minimizing byproducts.
Caption: Reaction pathways leading to desired products and common byproducts.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Competing Keto-Enol Tautomerism in Reactions
For researchers, scientists, and drug development professionals, controlling the equilibrium between keto and enol tautomers is a critical factor in ensuring reaction specificity, product purity, and desired biological activity. This guide provides troubleshooting advice and answers to frequently asked questions to help you manage competing keto-enol tautomerism in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Complex NMR spectrum with more peaks than expected, suggesting multiple species in solution. | The compound exists as a mixture of keto and enol tautomers at equilibrium. The interconversion is slow on the NMR timescale, allowing for the detection of distinct signals for each tautomer.[1] | 1. Solvent Study: Record NMR spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, D₂O). A change in solvent polarity can shift the equilibrium, potentially simplifying the spectrum by favoring one tautomer.[2][3] 2. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. An increase in temperature can shift the equilibrium, often favoring the more polar keto form.[4][5] This can also help in identifying corresponding peaks from different tautomers. 3. 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons to specific tautomeric forms. |
| Low yield or formation of an unexpected product in a reaction. | The reactive species might be a specific tautomer (keto or enol), and the equilibrium under the reaction conditions does not favor it. The presence of the other tautomer could lead to side reactions. | 1. Solvent Optimization: To favor the keto form , use polar protic solvents (e.g., water, methanol) that can hydrogen bond with the carbonyl group and disrupt the intramolecular hydrogen bonding of the enol.[6] To favor the enol form , use non-polar aprotic solvents (e.g., hexane, CCl₄) that stabilize the intramolecularly hydrogen-bonded enol.[6] 2. pH Control (Catalysis): Tautomerization can be acid- or base-catalyzed.[7] Adding a catalytic amount of a non-nucleophilic acid (e.g., TsOH) or base (e.g., Et₃N) can accelerate the interconversion, potentially allowing the less stable but more reactive tautomer to be consumed according to Le Chatelier's principle.[8] |
| Inconsistent reaction outcomes or product ratios. | The keto-enol equilibrium is sensitive to minor variations in reaction conditions such as temperature, solvent purity (presence of water or acidic/basic impurities), and concentration. | 1. Standardize Conditions: Ensure strict control over reaction parameters. Use dry solvents and freshly distilled reagents to minimize impurities. 2. Buffer the Reaction: If the reaction is sensitive to pH, consider using a buffer to maintain a constant pH and a consistent tautomeric ratio. 3. Pre-equilibration: Before adding the final reagent, allow the starting material to equilibrate in the chosen solvent at the reaction temperature to ensure a consistent starting ratio of tautomers. |
| Difficulty in isolating a pure tautomer. | Tautomers are constitutional isomers in rapid equilibrium, making their separation challenging. In the solid state, one tautomer might be favored, but in solution, the equilibrium is re-established.[9] | 1. Crystallization: Carefully select a crystallization solvent that strongly favors one tautomer to selectively crystallize it. However, be aware that upon redissolving, the compound will likely revert to an equilibrium mixture. 2. Derivatization: "Trap" the desired tautomer by reacting it with a reagent that selectively targets either the keto or enol form. For example, the enol can be trapped as a silyl (B83357) enol ether. |
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively determine the ratio of keto and enol tautomers in my sample?
A1: The most common and effective method is ¹H NMR spectroscopy.[1] The interconversion between keto and enol forms is often slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer.[10] By integrating the signals corresponding to unique protons of the keto and enol forms, you can calculate their relative concentrations. For example, in a β-dicarbonyl compound, you can integrate the methylene (B1212753) protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form. The equilibrium constant (Keq = [enol]/[keto]) can then be determined.
Q2: Which factors have the most significant impact on the keto-enol equilibrium?
A2: Several factors can influence the position of the equilibrium.[6] In order of generally decreasing influence, they are:
-
Aromaticity: If the enol form is part of an aromatic system (e.g., phenol), it will be overwhelmingly favored.[6]
-
Intramolecular Hydrogen Bonding: In β-dicarbonyl compounds, the enol form can be stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond, significantly increasing the enol content.[7]
-
Conjugation: Extended conjugation in the enol form provides additional stability.[7]
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the enol form (if it has intramolecular hydrogen bonding), while polar solvents can stabilize the more polar keto form.[3]
-
Temperature: Increasing the temperature generally shifts the equilibrium towards the more polar keto tautomer.[4][5]
-
Substituents: Electron-withdrawing groups can influence the acidity of the α-protons and affect the stability of the tautomers.
Q3: How does solvent polarity affect the keto-enol equilibrium?
A3: The effect of solvent polarity is nuanced. For simple ketones and aldehydes, the keto form is generally more polar, and its proportion increases with increasing solvent polarity.[3] However, for compounds capable of forming a strong intramolecular hydrogen bond in the enol form (like β-dicarbonyls), this "chelated" enol can be less polar than the keto form. In such cases, non-polar solvents favor the enol, while polar protic solvents can disrupt the intramolecular hydrogen bond and stabilize the keto form, shifting the equilibrium in that direction.[6]
Q4: In drug development, why is it critical to manage tautomerism?
A4: Tautomerism is a critical consideration in drug discovery and development because different tautomers of a drug can exhibit distinct physicochemical properties and biological activities.[11] These differences can impact:
-
Pharmacokinetics (ADME): Properties like solubility, membrane permeability, and metabolic stability can vary between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion.[9]
-
Pharmacodynamics: Tautomers can have different shapes and hydrogen bonding capabilities, leading to different binding affinities for the target receptor or enzyme.[11] One tautomer may be active while the other is inactive or even toxic.
-
Solid-State Properties: In the solid state, a drug may exist as a single, stable tautomer. However, upon administration and dissolution in a biological medium, it will equilibrate to a mixture, which must be understood and controlled for consistent therapeutic effect.[12]
Q5: Can I use acid or base to selectively favor one tautomer in a reaction?
A5: Yes, acid and base catalysis can be used to control the rate of interconversion between tautomers. While the catalyst does not change the position of the equilibrium at a given temperature and solvent, it ensures that the equilibrium is reached quickly.[8] This is useful in reactions where one tautomer is consumed. By rapidly replenishing the consumed tautomer from the more abundant one, the reaction can be driven to completion via the desired pathway. For example, if the enol is the reactive species, adding a catalytic amount of acid will speed up its formation from the keto form, allowing it to react.
Quantitative Data on Tautomeric Equilibria
Table 1: Effect of Solvent on the Percentage of Enol Tautomer at Room Temperature
| Compound | Solvent | % Enol |
| Acetylacetone (B45752) | Gas Phase | 92 |
| Cyclohexane | 97 | |
| CCl₄ | 93 | |
| Benzene | 87 | |
| D₂O | 15 | |
| Ethyl Acetoacetate | Gas Phase | 46 |
| CCl₄ | 49[6] | |
| Hexane | 46 | |
| Benzene | 16 | |
| Methanol | 7 | |
| D₂O | <2[6] |
Data compiled from various sources.
Table 2: Effect of Temperature on the Keto-Enol Equilibrium of Phenylpyruvic Acid in DMSO-d₆
| Temperature (°C) | % Enol | % Keto | Keq ([enol]/[keto]) |
| 25 | 93.5 | 6.5 | 14.4 |
| 40 | 91.8 | 8.2 | 11.2 |
| 60 | 89.2 | 10.8 | 8.3 |
| 80 | 86.5 | 13.5 | 6.4 |
| 100 | 83.7 | 16.3 | 5.1 |
Data adapted from Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.[4]
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy
Objective: To quantify the relative amounts of keto and enol tautomers of a β-dicarbonyl compound in a given solvent.
Materials:
-
β-dicarbonyl compound of interest (e.g., acetylacetone)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Methodology:
-
Sample Preparation: a. Prepare a solution of the β-dicarbonyl compound in the deuterated solvent at a known concentration (typically 5-20 mg/mL).[13] b. Transfer approximately 0.6 mL of the solution into a clean, dry NMR tube.
-
NMR Data Acquisition: a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). b. Tune and shim the spectrometer to obtain optimal resolution. c. Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.
-
Data Processing and Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Identify the characteristic signals for the keto and enol tautomers. For acetylacetone in CDCl₃, these are typically:
- Keto: -CH₂- singlet at ~3.6 ppm; -CH₃ singlet at ~2.2 ppm.[14]
- Enol: =CH- singlet at ~5.5 ppm; -CH₃ singlet at ~2.0 ppm; -OH broad singlet at ~15.5 ppm.[14] c. Carefully integrate the area of a non-overlapping signal unique to the keto form (e.g., the -CH₂- protons) and one unique to the enol form (e.g., the =CH- proton).[15]
-
Calculation of Equilibrium Constant (Keq): a. Calculate the molar ratio of the tautomers, accounting for the number of protons giving rise to each signal.
-
Ratio = [Integration(enol signal) / # of enol protons] / [Integration(keto signal) / # of keto protons]
-
For acetylacetone, using the =CH- (1H) and -CH₂- (2H) signals: Ratio = [Integration(=CH-)] / [Integration(-CH₂-)/2] b. The equilibrium constant, Keq, is the molar ratio of [enol]/[keto].
-
Keq = Ratio
-
Protocol 2: Shifting Tautomeric Equilibrium using Acid/Base Catalysis
Objective: To demonstrate the use of a catalyst to accelerate the interconversion between tautomers to favor a specific reaction pathway.
Materials:
-
Substrate exhibiting keto-enol tautomerism
-
Anhydrous reaction solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid, TsOH) or Base catalyst (e.g., triethylamine, Et₃N)
-
Reagent for a subsequent reaction (e.g., an electrophile that reacts with the enol)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring and temperature control equipment
Methodology:
-
Reaction Setup: a. Set up a flame-dried flask under an inert atmosphere. b. Add the substrate and the anhydrous solvent via syringe. c. Stir the solution at the desired reaction temperature.
-
Catalysis and Equilibration: a. Add a catalytic amount (typically 1-5 mol%) of the acid or base catalyst to the solution. b. Allow the mixture to stir for a short period (e.g., 15-30 minutes) to ensure the keto-enol equilibrium is established rapidly.
-
Subsequent Reaction: a. Slowly add the second reagent that will react with the desired tautomer. b. The rapid, catalyzed equilibration will replenish the consumed tautomer, allowing the reaction to proceed to completion.
-
Monitoring and Workup: a. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS). b. Upon completion, perform a standard aqueous workup to quench the catalyst and isolate the product. For an acid catalyst, a wash with a mild base (e.g., saturated NaHCO₃ solution) is appropriate. For a base catalyst, a wash with a mild acid (e.g., dilute HCl or NH₄Cl solution) can be used.
Visualizations
Caption: Acid- and base-catalyzed keto-enol tautomerism mechanisms.
Caption: Experimental workflow for NMR analysis of tautomerism.
Caption: Logical relationship of factors affecting tautomer stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. tandfonline.com [tandfonline.com]
- 13. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. biopchem.education [biopchem.education]
Technical Support Center: Regioselectivity in Cyclohexane-1,3,5-trione Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexane-1,3,5-trione and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with this compound yield a mixture of products at different positions?
A1: The primary reason for obtaining a mixture of products is the tautomeric nature of this compound. It exists in equilibrium with its more stable aromatic enol form, phloroglucinol (B13840) (1,3,5-trihydroxybenzene). This equilibrium means that reactions can occur at multiple nucleophilic sites (the carbons of the aromatic ring) and electrophilic sites (the carbonyl carbons in the trione (B1666649) form), leading to a loss of regioselectivity. The keto form is generally not observable in solution by NMR, but its presence in a low ratio accounts for the reactivity at the carbonyl groups.[1]
Q2: How can I favor reaction at a specific position on the ring?
A2: Controlling regioselectivity often involves a combination of strategies that leverage electronic and steric effects. Key approaches include:
-
Protecting Groups: Temporarily blocking one or more reactive sites with protecting groups is a common and effective strategy.[2][3] This allows the reaction to proceed at the desired unprotected position.
-
Reaction Conditions: Modifying reaction parameters such as pH, solvent, temperature, and catalysts can influence the reactivity of different sites on the molecule.[4][5][6] For instance, pH can affect the deprotonation of hydroxyl groups, altering the nucleophilicity of the ring.
-
Directing Groups: The presence of existing substituents on the ring can direct incoming reagents to specific positions (ortho, meta, para) based on their electronic (electron-donating or electron-withdrawing) and steric properties.
Q3: What are the best protecting groups for the hydroxyl moieties of phloroglucinol?
A3: The choice of protecting group is critical and depends on the specific reaction conditions you plan to employ for subsequent steps. A good protecting group should be easy to introduce, stable under the reaction conditions, and easy to remove selectively.[3] Common protecting groups for hydroxyls include:
-
Silyl Ethers (e.g., TMS, TBDMS, TIPS): These are versatile and widely used. Their stability varies with the steric bulk of the alkyl groups on the silicon atom. They are typically removed with fluoride (B91410) ion sources (like TBAF) or under acidic conditions.[7]
-
Ethers (e.g., Methyl, Benzyl): Methyl ethers are robust but can be difficult to remove. Benzyl (Bn) ethers are more common as they can be cleaved by hydrogenolysis, which is a relatively mild condition, provided your molecule does not contain other functional groups sensitive to hydrogenation.[3]
-
Esters (e.g., Acetyl, Benzoyl): Acyl protecting groups are readily introduced and can be removed by hydrolysis under basic or acidic conditions.
Troubleshooting Guides
Problem 1: Poor regioselectivity in alkylation reactions.
Symptom: Alkylation of this compound (phloroglucinol) results in a mixture of C-alkylated and O-alkylated products, as well as poly-alkylated species.
Cause: The hydroxyl groups and the aromatic ring are both nucleophilic. The relative rates of C-alkylation versus O-alkylation are sensitive to the reaction conditions.
Solutions:
-
Favoring C-Alkylation: To achieve C-selective alkylation, especially with unactivated electrophiles, direct alkylation is often challenging. A more reliable method involves the derivatization to a ketodimethyl hydrazone, followed by alkylation and subsequent deprotection.[8]
-
Favoring O-Alkylation: O-alkylation is generally more straightforward. Using a base to deprotonate the hydroxyl groups increases their nucleophilicity, favoring reaction with an alkyl halide. To achieve mono-O-alkylation, using a stoichiometric amount of base and protecting the other hydroxyl groups is recommended.
-
Use of Protecting Groups: To achieve mono-alkylation at a specific carbon or oxygen, protect the other reactive sites first. For example, to achieve mono-C-alkylation, you could protect all three hydroxyl groups, perform the C-alkylation (which may require specific activating conditions), and then deprotect.
Problem 2: Lack of selectivity in acylation reactions.
Symptom: Friedel-Crafts acylation or similar reactions on phloroglucinol yield a mixture of mono-, di-, and tri-acylated products.
Cause: The three hydroxyl groups are strongly activating, making the aromatic ring highly reactive at all three unsubstituted positions.
Solutions:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the acylating agent and the Lewis acid catalyst can favor the mono-acylated product. Running the reaction at a lower temperature can also increase selectivity.
-
Protecting Group Strategy: Protect one or two of the hydroxyl groups to direct the acylation to the desired carbon atom. The electronic and steric nature of the protecting group can influence the outcome.
Experimental Protocols
Protocol 1: General Procedure for Silyl Protection of Phloroglucinol
This protocol describes the protection of the hydroxyl groups of phloroglucinol as tert-butyldimethylsilyl (TBDMS) ethers.
Materials:
-
Phloroglucinol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve phloroglucinol (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (3.3 equivalents for full protection).
-
Add TBDMSCl (3.3 equivalents for full protection) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Synthesis of 5-substituted Pyrazoles from 1,2,4-Triketone Analogs (Illustrative Example)
While not this compound, this protocol for a related triketone illustrates how reaction conditions can control regioselectivity in the synthesis of heterocycles.[6]
Materials:
-
1,2,4-Triketone analog (e.g., ethyl 2,4,5-trioxohexanoate)
-
Hydrazine (B178648) monohydrate or substituted hydrazine
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure for Acid-Catalyzed Condensation (Favoring one regioisomer):
-
Dissolve the 1,2,4-triketone analog (1 equivalent) and hydrazine monohydrate (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated HCl (e.g., 0.5 mL for a 3 mmol scale reaction).
-
Stir the mixture at room temperature for 8 hours.
-
Evaporate the solvent.
-
Recrystallize the residue from an appropriate solvent to obtain the purified pyrazole (B372694) product.
Procedure for Thermal Condensation (Potentially favoring another regioisomer):
-
Dissolve the 1,2,4-triketone analog (1 equivalent) and hydrazine hydrate (B1144303) (1 equivalent) in methanol (B129727) (MeOH).
-
Reflux the mixture for 3 hours.
-
Evaporate the solvent.
-
Recrystallize the residue from hexane.
Data Summary
Table 1: Regioselectivity in the Reaction of 1,2,4-Triketone Analogs with Hydrazines
| Triketone Substituent | Reagent | Conditions | Product(s) | Regiomeric Ratio | Reference |
| CO₂Et | Hydrazine monohydrate | EtOH, HCl, 25°C | 5-Acetylpyrazole-3-carboxylate | Single isomer | [6] |
| t-Bu | Hydrazine monohydrate | MeOH, reflux | Pyridazinone | Major product | [6] |
| Ph | Hydrazine monohydrate | EtOH, HCl, 25°C | 3-Acetyl-5-phenylpyrazole & Pyrazolidine | Mixture | [6] |
Visual Guides
Diagram 1: Tautomerism of this compound
Caption: Keto-enol tautomerism of this compound.
Diagram 2: Protecting Group Strategy for Regioselective Monofunctionalization
References
- 1. reddit.com [reddit.com]
- 2. jocpr.com [jocpr.com]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones [mdpi.com]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in multi-component reactions with Cyclohexane-1,3,5-trione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in multi-component reactions (MCRs) involving Cyclohexane-1,3,5-trione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My multi-component reaction with this compound is resulting in a very low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in MCRs involving this compound can often be attributed to several key factors. Systematically addressing these can help improve your reaction outcome:
-
Keto-Enol Tautomerism: this compound predominantly exists in its more stable enol form, phloroglucinol. This aromatic tautomer is less reactive as a nucleophile than the keto form. The reaction conditions must be suitable to either utilize the enol form or shift the equilibrium towards the more reactive keto tautomer.
-
Catalyst Choice and Concentration: The selection of an appropriate catalyst is critical. Both Brønsted and Lewis acids are commonly used to activate the carbonyl components and facilitate cyclization. Suboptimal catalyst choice or concentration can lead to either an incomplete reaction or the formation of side products.[1][2] It is advisable to screen a variety of catalysts and optimize their loading.
-
Reaction Conditions (Temperature and Time): MCRs can be sensitive to temperature. While higher temperatures can accelerate the reaction, they can also lead to the decomposition of starting materials or products, or favor the formation of side products.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
-
Solvent Selection: The polarity of the solvent plays a significant role in the solubility of reactants and intermediates, which in turn affects the reaction rate and yield.[3] Experimenting with different solvents, or even solvent-free conditions, can lead to significant improvements.[4][5]
-
Purity of Reactants: Ensure all starting materials, including the aldehyde, this compound, and the third component (e.g., a nitrogen source like urea (B33335) or a C-H acid like malononitrile), are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I am observing the formation of significant side products in my reaction. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common challenge in MCRs. Here are some likely side reactions and strategies to mitigate them:
-
Self-Condensation of Aldehydes: Under strongly acidic or basic conditions, some aldehydes, particularly those without α-hydrogens, can undergo self-condensation reactions (e.g., Cannizzaro reaction) or polymerization. Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help minimize this.
-
Knoevenagel Condensation Side Products: The initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (in this case, this compound) can sometimes lead to the formation of stable, but unreactive, intermediates that do not proceed to the final product. Optimizing the catalyst and reaction conditions can help drive the reaction towards the desired cyclized product.
-
Competing Hantzsch-type Reaction: In reactions aiming for a Biginelli-type product (dihydropyrimidinone), a competing Hantzsch-type reaction can occur, leading to the formation of a dihydropyridine (B1217469) byproduct. This is more likely at higher temperatures where urea can decompose to ammonia.[3] Lowering the reaction temperature and carefully choosing the catalyst can improve selectivity.
Q3: My reaction seems to stall, with a large amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?
A3: Incomplete conversion is often a sign of insufficient activation or unfavorable reaction kinetics. Consider the following adjustments:
-
Catalyst Activity: Your chosen catalyst may be inactive or used in an insufficient amount. Try increasing the catalyst loading or switching to a more potent catalyst. For instance, if a mild Lewis acid is ineffective, a stronger one like Yb(OTf)₃ might be more successful.[2]
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can significantly reduce reaction times and improve yields by providing localized and efficient heating.[3]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can increase the concentration of reactants and accelerate the reaction rate.[4][5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on analogous multi-component reactions, illustrating the impact of different catalysts, solvents, and temperatures on product yield. This data can serve as a starting point for optimizing your reaction with this compound.
Table 1: Effect of Different Catalysts on the Yield of the Biginelli Reaction
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | None | 45 | 39 |
| 2 | DCPD (3) | 40 | 65 |
| 3 | DCPD (5) | 35 | 82 |
| 4 | DCPD (7) | 30 | 94 |
| 5 | DCPD (10) | 30 | 94 |
| 6 | Succinic Acid (5) | 60 | 75 |
| 7 | Succinic Acid (10) | 45 | 86 |
| 8 | Succinic Acid (15) | 30 | 95 |
| 9 | Succinic Acid (20) | 30 | 95 |
Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), solvent-free.[5][6]
Table 2: Influence of Solvent on the Yield of the Hantzsch Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 70-75 | 5 | 92 |
| 2 | Ethanol | 70-75 | 5 | 85 |
| 3 | Ethanol/Water (1:1) | 70-75 | 5 | 88 |
| 4 | Toluene | 70-75 | 12 | 45 |
| 5 | Dichloromethane | 70-75 | 12 | 35 |
Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium (B1175870) acetate (B1210297) (1 mmol).[7]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Multi-Component Reaction
This protocol provides a general guideline for a three-component reaction involving an aldehyde, this compound (or a similar 1,3-dicarbonyl compound), and a nitrogen source (e.g., urea).
Materials:
-
Aldehyde (1 mmol)
-
This compound (1 mmol)
-
Urea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), this compound (1 mmol), urea (1.5 mmol), and the Lewis acid catalyst.
-
Add the solvent and stir the mixture at room temperature for 5-10 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Hantzsch-type Synthesis
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.
Materials:
-
Aldehyde (1 mmol)
-
This compound (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, this compound, and ammonium acetate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for low yields in MCRs.
Caption: Competing pathways in MCRs with urea.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 6. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Performance in Cyclohexane-1,3,5-trione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of Cyclohexane-1,3,5-trione and its tautomer, phloroglucinol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on catalyst-related problems in the synthesis of this compound, which is often produced via the catalytic hydrogenation of precursors like 1,3,5-trihydroxybenzene or through the reduction of nitrated aromatics followed by hydrolysis. The primary catalysts for these transformations are typically Raney Nickel and Platinum on carbon (Pt/C).
Issue 1: Gradual or Rapid Decline in Reaction Rate and Product Yield
-
Question: My reaction to synthesize this compound is showing a significant drop in conversion after a few cycles with the same catalyst batch. What could be the cause?
-
Answer: A decline in reaction rate and yield is a classic sign of catalyst deactivation. The three main causes are catalyst poisoning, fouling (coking), and thermal degradation (sintering).[1]
-
Catalyst Poisoning: This occurs when impurities in your reactants, solvents, or hydrogen gas stream strongly adsorb to the active sites of the catalyst, rendering them inactive.[2] For Raney Nickel and Platinum catalysts, common poisons include sulfur and nitrogen-containing compounds.[3]
-
Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks the active sites and pores.[1] This can be an issue in aromatic hydrogenation reactions.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[1]
-
Issue 2: Change in Product Selectivity
-
Question: I am observing an increase in by-products and a decrease in the selectivity towards this compound. Could this be related to the catalyst?
-
Answer: Yes, a change in selectivity is often linked to catalyst deactivation. Poisoning of specific active sites can alter the reaction pathway, favoring the formation of undesired products.[3] Similarly, the formation of coke can change the electronic properties and geometry of the active sites, leading to different reaction outcomes.[1]
Issue 3: Difficulty in Filtering the Catalyst Post-Reaction
-
Question: The catalyst (e.g., Raney Nickel) is becoming finer and harder to filter after several uses. Why is this happening?
-
Answer: This could be due to mechanical stress during stirring, leading to attrition of the catalyst particles. It might also be a sign of catalyst support degradation, especially if operating under harsh pH conditions. For Raney Nickel, it's crucial to avoid acidic conditions (pH below 5.5) as this can cause the nickel particles to dissolve.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of in this compound synthesis?
A1: The most common poisons for Raney Nickel and Platinum catalysts used in hydrogenation reactions are:
-
Sulfur Compounds: Even at ppm levels, compounds like thiophenes, mercaptans, and hydrogen sulfide (B99878) can severely poison these catalysts. These can be present as impurities in starting materials or solvents.[4]
-
Nitrogen Compounds: Amines, amides, and other nitrogen-containing functional groups can act as poisons by strongly binding to the catalyst surface.[3] If your synthesis route involves the reduction of nitroaromatics, the intermediate and final amine products can sometimes inhibit the catalyst.
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb and deactivate platinum catalysts.[5]
-
Halides: Halogenated compounds can also act as catalyst poisons.[2]
Q2: How can I prevent catalyst poisoning?
A2: The best strategy is to ensure the purity of your reactants, solvents, and hydrogen gas.
-
Feedstock Purification: Consider passing your liquid feedstocks through a guard bed of activated carbon or a suitable adsorbent to remove potential poisons.
-
Gas Purification: Use high-purity hydrogen and consider an in-line purifier to remove traces of CO, oxygen, and moisture.
-
Inert Atmosphere: Always handle and store catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and contamination.[1][6]
Q3: What are the signs of coking on my catalyst?
A3: Visual inspection of the spent catalyst may reveal a darker color or the presence of solid deposits. Analytically, techniques like Temperature Programmed Oxidation (TPO) can quantify the amount of coke, and Fourier-Transform Infrared Spectroscopy (FTIR) can provide information on the nature of the carbonaceous deposits.[7][8]
Q4: Can I regenerate my deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible, which can significantly reduce costs. The appropriate method depends on the cause of deactivation.
-
For Coking: A common method is controlled oxidation (calcination) to burn off the carbon deposits.[9]
-
For Reversible Poisoning: Sometimes, washing the catalyst with a suitable solvent or a dilute acid/base solution can remove the poison.[10][11]
-
For Sulfur Poisoning of Raney Nickel: Specific chemical treatments can be employed to remove the sulfur.[3]
Q5: What are the best practices for handling and storing Raney Nickel and Pt/C catalysts?
A5:
-
Raney Nickel: It is pyrophoric and must be stored as a slurry in water or a suitable solvent in a cool, well-ventilated area, away from ignition sources. Never allow it to dry out in the air.[1][12]
-
Pt/C: While less pyrophoric than Raney Nickel, it should also be handled with care. Store in a tightly sealed container in a cool, dry place. Avoid creating dust when handling the dry powder. Both fresh and spent catalysts can ignite flammable solvents in the presence of air.[4][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to catalyst deactivation and characterization.
Table 1: Common Catalyst Poisons and Their Effects
| Poison | Catalyst Affected | Typical Source in Synthesis | Effect on Performance |
| Sulfur Compounds (e.g., H₂S, thiols) | Raney Nickel, Pt/C | Impurities in starting materials (e.g., 1,3,5-trihydroxybenzene) or solvents | Severe and often irreversible deactivation of active sites.[2][3] |
| Nitrogen Compounds (e.g., amines, pyridines) | Raney Nickel, Pt/C | By-products from nitro-group reduction, impurities in solvents | Strong adsorption on active sites, leading to reversible or irreversible deactivation.[3] |
| Carbon Monoxide (CO) | Pt/C | Impurity in hydrogen gas | Strong chemisorption on Pt sites, blocking them for reaction.[5] |
| Halides (e.g., chlorides) | Raney Nickel, Pt/C | Impurities from starting materials or equipment corrosion | Can lead to leaching of the active metal or blocking of active sites.[2] |
Table 2: Analytical Techniques for Catalyst Characterization
| Technique | Information Provided | Application in Troubleshooting |
| Temperature Programmed Oxidation (TPO) | Quantifies the amount and nature of carbonaceous deposits (coke).[8] | Diagnosing fouling as the cause of deactivation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups of adsorbed species on the catalyst surface.[7] | Characterizing the nature of coke and identifying adsorbed poisons. |
| Chemisorption (e.g., H₂ pulse chemisorption) | Measures the number of active sites on the catalyst surface.[14][15] | Quantifying the loss of active sites due to poisoning or sintering. |
| X-ray Diffraction (XRD) | Determines the crystalline structure and crystallite size of the catalyst. | Detecting sintering (increase in crystallite size) of the active metal. |
| Inductively Coupled Plasma (ICP-OES/MS) | Measures the elemental composition of the catalyst. | Quantifying the amount of poison on the catalyst or metal leaching. |
Key Experimental Protocols
Protocol 1: Monitoring Catalyst Activity
This protocol provides a general method for monitoring the activity of your catalyst over several reaction cycles.
-
Reaction Setup:
-
In a suitable reactor, add the solvent, starting material (e.g., 1,3,5-trihydroxybenzene), and a fresh batch of catalyst (e.g., 5 wt% Pt/C).
-
Ensure the system is under an inert atmosphere (e.g., Argon).
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction to the target temperature while stirring vigorously.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC). HPLC can be used to analyze 1,3,5-trihydroxybenzene.[16]
-
-
Catalyst Recycling:
-
After the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with an inert gas.
-
Separate the catalyst by filtration. Caution: Do not allow the catalyst to dry in the air.[4] Keep it wet with solvent.
-
Wash the recovered catalyst with fresh solvent.
-
-
Subsequent Runs:
-
Use the recovered catalyst for the next reaction cycle under identical conditions.
-
Compare the reaction rate and final conversion of each cycle to determine the rate of deactivation.
-
Protocol 2: Regeneration of a Coked Platinum on Carbon (Pt/C) Catalyst
This protocol describes a general procedure for regenerating a Pt/C catalyst that has been deactivated by coking.
-
Catalyst Recovery and Washing:
-
After the final reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., ethanol, acetone) to remove any adsorbed organic residues.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
-
Calcination (Controlled Oxidation):
-
Place the dried, coked catalyst in a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen, argon).
-
Slowly heat the catalyst in a dilute stream of air or oxygen (e.g., 1-5% O₂ in N₂) to the desired calcination temperature (typically 300-500 °C). Caution: The temperature ramp should be slow to avoid overheating and sintering of the platinum particles.
-
Hold at the final temperature for several hours until the coke is completely combusted.
-
Cool the catalyst to room temperature under an inert gas flow.
-
-
Reduction (Re-activation):
-
Reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 200-400 °C) to ensure the platinum is in its active metallic state.
-
Cool to room temperature under an inert atmosphere. The regenerated catalyst is now ready for use.
-
Visualizations
References
- 1. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalystseurope.org [catalystseurope.org]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-programmed reduction and oxidation of nickel supported on WO3–Al2O3 composite oxides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. papers.sim2.be [papers.sim2.be]
- 11. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. evonik.com [evonik.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3,5-Trihydroxybenzene | SIELC Technologies [sielc.com]
Monitoring reaction progress of Cyclohexane-1,3,5-trione transformations by TLC and NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring transformations of Cyclohexane-1,3,5-trione and its derivatives by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding this compound
This compound exists in equilibrium with its more stable enol tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). Due to the aromatic stabilization of the enol form, reactions involving this scaffold typically start from phloroglucinol. This guide will focus on monitoring transformations of this stable and commercially available precursor.
Frequently Asked Questions (FAQs)
Q1: Why does my starting material, labeled this compound, show aromatic protons in the ¹H NMR spectrum?
A: this compound is in tautomeric equilibrium with its enol form, phloroglucinol. The enol form is significantly more stable due to the formation of an aromatic ring. Therefore, in solution, the compound predominantly exists as phloroglucinol, exhibiting signals in the aromatic region of the NMR spectrum.
Q2: I'm having trouble getting my phloroglucinol derivative to move off the baseline on my silica (B1680970) TLC plate. What should I do?
A: Phloroglucinol and its derivatives are often highly polar due to the multiple hydroxyl groups. If your compound is not moving from the baseline, your mobile phase (eluent) is likely not polar enough. You should gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. If that is insufficient, consider adding a small amount of a more polar solvent like methanol (B129727) to your eluent. For very polar or acidic compounds, adding a small percentage (0.1-2%) of acetic or formic acid to the mobile phase can also improve spot shape and mobility.
Q3: How do I prepare a sample of my reaction mixture for NMR monitoring?
A: To prepare a "crude" NMR sample for reaction monitoring, take a small aliquot (a few drops) from your reaction mixture. If the reaction solvent is non-deuterated and volatile, you can evaporate it under a stream of nitrogen or in a vacuum centrifuge. Then, dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter before transferring it to the NMR tube. This will help in obtaining better quality spectra.[1]
Q4: My TLC plate shows multiple spots for my product. What could be the reason?
A: Multiple spots could indicate the formation of several products, the presence of unreacted starting materials or intermediates, or decomposition of the product on the silica plate. Phloroglucinol has multiple reactive hydroxyl groups, which can lead to a mixture of mono-, di-, and tri-substituted products, especially if the reaction is not selective. To verify, you can run a 2D TLC. If new spots appear off the diagonal after the second elution, it suggests your compound may be unstable on silica gel.
Experimental Protocols & Data Presentation
This section provides a detailed methodology for monitoring a representative reaction: the methylation of a formylated benzoyl phloroglucinol.
Reaction Scheme:
Starting Material (SM): Formylated Benzoyl Phloroglucinol Product (P): Methylated Formylated Benzoyl Phloroglucinol Reaction: Methylation using Methyl Iodide (MeI) and Potassium Hydroxide (KOH) in Methanol (MeOH).
Experimental Protocol: TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a starting line in pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of the starting material.
-
In the 'Rxn' lane, spot an aliquot of the reaction mixture.
-
In the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Development: Place the spotted TLC plate in a developing chamber containing an appropriate eluent system (e.g., Hexane:Ethyl Acetate = 70:30). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp. You can also use a staining agent like p-anisaldehyde for better visualization of the phenolic compounds.
-
Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible in the 'Rxn' lane, and a new spot corresponding to the product is observed. The co-spot helps to confirm if the starting material has been consumed, especially if the Rf values of the starting material and product are similar.
Experimental Protocol: NMR Monitoring
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot from the reaction mixture. Evaporate the solvent (methanol) and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN). Filter the solution to remove any solids.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Analysis: Monitor the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to the product. For instance, in the methylation reaction, you would monitor the appearance of a new singlet around 2.00 ppm corresponding to the newly introduced methyl group.
Data Tables
Table 1: TLC Data for the Methylation of Formylated Benzoyl Phloroglucinol
| Compound | Eluent System (Hexane:EtOAc) | Rf Value |
| Starting Material | 70:30 | 0.3[2] |
| Product | 70:30 | 0.5[2] |
Table 2: ¹H NMR Data (400 MHz, CD₃CN for SM, CDCl₃ for P)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Starting Material | 13.46 | s | 1H | Phenolic OH |
| 10.02 | s | 1H | Aldehyde CHO | |
| 7.59 – 7.54 | m | 2H | Aromatic CH | |
| 7.51 | t | 1H | Aromatic CH | |
| 7.39 | t | 2H | Aromatic CH | |
| 5.90 | s | 1H | Aromatic CH | |
| Product | 13.13 | s | 1H | Phenolic OH |
| 10.78 | s | 1H | Phenolic OH | |
| 10.16 | s | 1H | Aldehyde CHO | |
| 8.56 | s | 1H | Aromatic CH | |
| 7.60 | t | 5H | Aromatic CH | |
| 2.00 | s | 3H | -CH₃ |
Table 3: ¹³C NMR Data (100 MHz, CD₃CN for SM, CDCl₃ for P)
| Compound | Chemical Shift (δ, ppm) |
| Starting Material | 198.96, 192.23, 140.55, 131.79, 128.16, 127.91, 117.41, 104.52, 103.83, 94.69 |
| Product | 192.33, 166.22, 132.90, 129.75, 127.91, 29.78, 6.58 |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- Compound is highly acidic/basic.- Decomposition on silica gel. | - Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.- Perform a 2D TLC to check for stability. Consider using a different stationary phase like alumina. |
| No spots are visible | - Sample is too dilute.- Compound is not UV-active.- Sample washed into the solvent reservoir. | - Spot the sample multiple times in the same location, allowing it to dry in between.- Use a chemical stain (e.g., p-anisaldehyde, permanganate) to visualize the spots.- Ensure the initial spotting line is above the solvent level in the developing chamber. |
| Rf value is too high/low | - Eluent is too polar (high Rf) or not polar enough (low Rf). | - Adjust the eluent polarity. Decrease the proportion of the polar solvent to lower the Rf, or increase it to raise the Rf. |
| Spots are not round | - Sample was overloaded.- Incomplete drying of the spot before development. | - Use a more dilute sample.- Ensure the solvent from the spotting has completely evaporated before placing the plate in the chamber. |
NMR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | - Presence of paramagnetic impurities.- Sample is too concentrated.- Unresolved coupling. | - Filter the sample through a small plug of celite or silica.- Dilute the sample.- Use a higher field NMR spectrometer if available. |
| Poor shimming (distorted peak shapes) | - Inhomogeneous sample (precipitate).- Poor quality NMR tube. | - Ensure the sample is fully dissolved and filter out any solids.- Use a clean, high-quality NMR tube. |
| Signals from reaction solvent overwhelm the spectrum | - Incomplete removal of non-deuterated reaction solvent. | - Thoroughly dry the crude sample under high vacuum before dissolving in deuterated solvent.- If the solvent is not volatile, consider a mini-workup (e.g., quick extraction) to remove it. |
| Complex spectrum with many overlapping signals | - Formation of multiple products or intermediates.- Presence of unreacted starting materials. | - Compare the crude NMR with the spectra of pure starting material and expected product.- Use 2D NMR techniques (e.g., COSY, HSQC) to help assign signals. |
Visual Workflows
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common NMR spectroscopy issues.
References
Validation & Comparative
A Comparative Study: Cyclohexane-1,3,5-trione vs. Phloroglucinol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Isomeric Building Blocks
In the realm of organic synthesis, the choice of starting materials is paramount to the efficiency, yield, and ultimate success of a synthetic route. This guide provides a detailed comparative analysis of two structurally related C6-scaffolds: Cyclohexane-1,3,5-trione and its aromatic tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). While isomeric, their distinct electronic and structural properties lead to vastly different reactivities and applications in the synthesis of pharmaceuticals and other bioactive molecules.
At a Glance: Key Differences and Tautomeric Relationship
This compound and phloroglucinol exist in a tautomeric equilibrium. However, this equilibrium overwhelmingly favors the aromatic enol form, phloroglucinol, due to the significant stabilization afforded by its aromatic ring.[1][2] Spectroscopic analysis of the neutral compound fails to detect the keto tautomer, highlighting the energetic preference for the aromatic system.[1] This fundamental difference in stability is the primary determinant of their respective utilities in chemical synthesis.
Due to its aromatic stability and the high nucleophilicity of the ring, phloroglucinol is a versatile and widely used building block in organic synthesis.[3][4] Conversely, the inherent instability and tendency to enolize make this compound a much less common starting material, with limited and specialized applications.
Comparative Performance in Synthesis: A Data-Driven Analysis
Direct comparative studies of this compound and phloroglucinol in the same reaction are virtually nonexistent in the literature due to the overwhelming preference for using phloroglucinol. However, we can compare the typical applications and performance of phloroglucinol with the theoretical and occasionally reported reactivity of 1,3,5-triketones.
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation, a cornerstone for the synthesis of coumarins, effectively utilizes phloroglucinol as a key reactant. The electron-rich nature of the phloroglucinol ring facilitates electrophilic aromatic substitution, a key step in the reaction mechanism.
Table 1: Performance of Phloroglucinol in the Pechmann Condensation
| Catalyst | β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn0.925Ti0.075O NPs (10 mol%) | Ethyl acetoacetate (B1235776) | Solvent-free | 110 | 3 | 88 | [5] |
| Barium Dichloride (10 mol%) | Ethyl acetoacetate | Solvent-free | 100 | Not Specified | Good to Excellent | [6] |
| Brönsted acidic ionic liquids | Ethyl/methyl β-keto esters | Solvent-free | Ambient | Not Specified | Good to Excellent | [7] |
While there are no specific reports on the use of this compound in the Pechmann condensation, the general reactivity of 1,3-dicarbonyl compounds suggests that it could theoretically participate. However, the acidic conditions of the Pechmann reaction would likely favor the rapid tautomerization to phloroglucinol, making the reaction proceed through the same intermediate as if phloroglucinol were the starting material.
Synthesis of Flavonoids and other Bioactive Molecules
Phloroglucinol is a key precursor in the synthesis of a wide array of natural products and bioactive compounds, including flavonoids, xanthones, and acylphloroglucinols.[3][8] Its three hydroxyl groups and activated aromatic ring allow for diverse functionalization strategies. For instance, in flavonoid synthesis, phloroglucinol or its derivatives can act as the A-ring precursor.
In contrast, while cyclohexane-1,3-diones are known to be versatile precursors for various bioactive heterocycles, specific examples utilizing the 1,3,5-trione are rare.[9] The reactivity of the active methylene (B1212753) groups in 1,3,5-triketones suggests their potential use in Knoevenagel condensations and as precursors for pyrazoles and pyrimidines.
Table 2: Comparison of Synthetic Applications
| Synthetic Target | Starting Material | General Reaction Type | Performance/Yield | Reference |
| Anti-inflammatory Acylphloroglucinols | Phloroglucinol | Acylation, Alkylation | Moderate to Good | [10] |
| Flavonoids | Phloroglucinol | Condensation, Cyclization | Varies with method | [4] |
| Pyrazoles | 1,3-Dicarbonyl compounds (general) | Condensation with hydrazines | Generally Good | [1] |
| Pyrimidines | 1,3-Dicarbonyl compounds (general) | Condensation with urea/amidines | Generally Good | [11] |
Experimental Protocols
General Protocol for Pechmann Condensation using Phloroglucinol
This protocol is adapted from a study on heterogeneously catalyzed Pechmann condensation.
-
Reaction Setup: In a round-bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn0.925Ti0.075O nanoparticles (10 mol%).
-
Reaction Conditions: Heat the mixture with constant stirring at 110 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, dissolve the mixture in ethyl acetate (B1210297) and separate the catalyst by centrifugation.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol (B145695).
General Protocol for the Synthesis of Pyrazoles from 1,3-Dicarbonyls
This is a general procedure for the Knorr pyrazole (B372694) synthesis, which can be adapted for 1,3-dicarbonyl compounds.[1]
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add a hydrazine derivative (1 equivalent) to the solution. The reaction can be catalyzed by a small amount of acid.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Conclusion and Recommendation
The comparative study of this compound and phloroglucinol in synthesis reveals a clear preference for the latter in the scientific literature and practical applications. The inherent stability of the aromatic phloroglucinol makes it a readily available, versatile, and highly reactive building block for a plethora of complex molecules, including coumarins, flavonoids, and various pharmaceuticals.
This compound, as the less stable keto tautomer, is rarely used as a starting material. Its high propensity to enolize to the aromatic phloroglucinol under many reaction conditions limits its unique synthetic utility. While the general reactivity of 1,3,5-triketones suggests potential for the synthesis of certain heterocycles, the lack of specific, reproducible experimental data for this compound in such reactions makes phloroglucinol the more reliable and predictable choice for researchers and drug development professionals.
Recommendation: For synthetic endeavors requiring a 1,3,5-trihydroxybenzene or an equivalent reactive C6-scaffold, phloroglucinol is the recommended starting material due to its stability, commercial availability, and well-documented reactivity, leading to higher yields and more predictable outcomes. The use of this compound should be considered only in highly specialized cases where its specific keto-form reactivity is desired and can be controlled under non-enolizing conditions, a scenario that is not commonly encountered or reported.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3,5-Trioxanetrione - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H6O3 | CID 18625100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
Cyclohexane-1,3,5-trione: A Versatile Alternative in 1,3-Dicarbonyl Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity and Application of Cyclohexane-1,3,5-trione and its Tautomer, Phloroglucinol (B13840).
In the landscape of 1,3-dicarbonyl compounds, staples like acetylacetone, dimedone, and Meldrum's acid are foundational to synthetic strategies. However, this compound, and its overwhelmingly predominant and more stable enol tautomer, phloroglucinol, present a unique and powerful alternative.[1][2] The aromaticity of phloroglucinol grants it significant stability, yet the latent reactivity of its keto tautomer allows it to participate in a variety of important synthetic transformations, making it a valuable tool in the synthesis of pharmaceuticals and other complex molecules.[3][4]
This guide provides a comparative analysis of this compound/phloroglucinol against other common 1,3-dicarbonyl compounds, supported by experimental data and detailed protocols to inform synthetic design.
Physicochemical Properties: A Comparative Overview
The reactivity of 1,3-dicarbonyl compounds is intrinsically linked to the acidity of the protons on the central methylene (B1212753) group. The resulting enolate is the key nucleophilic species in many of their characteristic reactions. The table below summarizes key physicochemical properties of this compound and its common alternatives.
| Compound | Structure | Molar Mass ( g/mol ) | pKa |
| This compound (keto form) | 126.11 | ~5.57 (Predicted)[5] | |
| Phloroglucinol (enol form) | 126.11 | 8.5 (first dissociation)[6] | |
| Acetylacetone | 100.12 | 8.93[2] | |
| Dimedone | 140.18 | ~5.23[7] | |
| Meldrum's acid | 144.13 | ~4.97[7][8] |
Performance in Key Synthetic Reactions
While direct, side-by-side comparative studies under identical conditions are limited, the existing literature provides insights into the synthetic utility of these 1,3-dicarbonyl compounds in cornerstone carbon-carbon bond-forming reactions.
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. The higher acidity of Meldrum's acid often allows for milder reaction conditions.[8] Dimedone is also widely used, sometimes leading to tandem Knoevenagel-Michael reactions.[9] Phloroglucinol can participate in similar condensations, acting as a powerful nucleophile.
| 1,3-Dicarbonyl Compound | Aldehyde/Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Meldrum's acid | Benzaldehyde | None / Water | High | [7] |
| Dimedone | Aromatic aldehydes | CuO Nanoparticles / Solvent-free | 83-96 | [7] |
| Acetylacetone | Aromatic aldehyde | L-proline / DES | up to 96.6 | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Michael Addition
In this conjugate addition reaction, a stabilized enolate adds to an α,β-unsaturated carbonyl compound. The choice of 1,3-dicarbonyl can influence the efficiency and conditions of the reaction.
| 1,3-Dicarbonyl Compound | Michael Acceptor | Catalyst/Solvent | Yield (%) | Reference |
| Meldrum's acid | Various | Organocatalyst | Excellent | [10] |
| Dimedone | Chalcones | L-proline / EtOH | 90-96 | Not directly cited |
| Acetylacetone | 2-cyclohexen-1-one | DBU / Water | High | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Hoesch Reaction: A Signature Transformation of Phloroglucinol
A key reaction highlighting the utility of phloroglucinol as a this compound surrogate is the Hoesch reaction, a type of Friedel-Crafts acylation. This reaction is particularly effective with electron-rich phenols like phloroglucinol, leading to the formation of valuable aryl ketones, which are precursors to numerous pharmaceuticals.[1][12] For example, the antispasmodic drug flopropione (B290) is synthesized via the Hoesch reaction of phloroglucinol and propionitrile (B127096).[5][13]
Experimental Protocols
Synthesis of Flopropione via Hoesch Reaction
This protocol details the synthesis of Flopropione, a pharmaceutical agent, from phloroglucinol, demonstrating a key application.[5]
Materials:
-
Anhydrous Phloroglucinol
-
Propionitrile (freshly distilled)
-
Anhydrous Diisopropyl Ether
-
Fused Zinc Chloride (powdered)
-
Dry Hydrogen Chloride gas
-
Activated Carbon (Norite)
Procedure:
-
A mixture of anhydrous phloroglucinol (1.98 mol), propionitrile (6.95 mol), anhydrous diisopropyl ether (5.95 mol), and finely powdered fused zinc chloride (0.036 mol) is placed in a suitable reaction flask.
-
The flask is cooled to 0 °C in an ice-salt bath with continuous stirring.
-
A rapid stream of dry hydrogen chloride gas is passed through the solution for 7 hours, maintaining the temperature at 0 °C.
-
After the reaction is complete, the mixture is allowed to stand in a refrigerator for 24 hours to ensure complete precipitation of the ketimine hydrochloride intermediate.
-
The precipitated intermediate is collected by filtration, washed with anhydrous ether, and dried.
-
The crude ketimine hydrochloride is hydrolyzed by dissolving it in water and heating the solution at 80-90 °C for 2 hours.
-
The hot solution is treated with activated carbon to remove impurities and then filtered.
-
Upon cooling, Flopropione crystallizes from the aqueous solution.
-
The crystals are collected by filtration, washed with cold water, and dried to yield the final product.
Visualizing a Key Biological Pathway and Synthetic Workflow
The following diagrams, rendered using Graphviz, illustrate a biological signaling pathway influenced by phloroglucinol derivatives and the workflow for the Hoesch reaction.
Caption: Workflow for the synthesis of Flopropione via the Hoesch Reaction.
Caption: Inhibition of the NF-κB signaling pathway by phloroglucinol derivatives.
References
- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 13. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Prowess of Cyclohexane-1,3,5-trione Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of Cyclohexane-1,3,5-trione derivatives, with a focus on their tautomeric forms, the phloroglucinols. This analysis is supported by experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and workflows.
This compound and its derivatives, particularly the more stable and widely studied phloroglucinol (B13840) analogues, represent a versatile class of compounds with a broad spectrum of biological activities.[1] These activities, ranging from antimicrobial and anti-inflammatory to antioxidant and enzyme inhibition, position them as promising candidates for the development of novel therapeutics. This guide synthesizes available data to facilitate a comparative understanding of their potential.
Antimicrobial Activity: A Comparative Analysis
Several acylphloroglucinol derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a selection of these compounds.
Table 1: Comparative Antimicrobial Activity of Acylphloroglucinol Derivatives [2]
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| A5 | S. aureus (MRSA) | 0.98 | 1.95 |
| Vancomycin (Control) | S. aureus (MRSA) | - | - |
| A5 | S. aureus | 1.95 | 3.91 |
| A5 | B. subtilis | 0.98 | 1.95 |
| A5 | E. faecalis | 3.91 | 7.81 |
Note: The data indicates that compound A5 exhibits potent antibacterial activity against MRSA, with a lower MIC and MBC than some conventional antibiotics.[2]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.[2][3]
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
Anti-inflammatory Effects: Inhibition of Key Mediators
Phloroglucinol derivatives have been shown to exert anti-inflammatory effects by inhibiting key mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[4][5] The following table presents a comparison of the inhibitory concentrations (IC₅₀) of various phloroglucinol derivatives.
Table 2: Comparative Anti-inflammatory Activity of Phloroglucinol Derivatives [5]
| Compound | Target | IC₅₀ (µM) |
| Diacylphloroglucinol (2) | iNOS | 19.0 |
| NF-κB | 34.0 | |
| Alkylated acylphloroglucinol (4) | iNOS | 19.5 |
| NF-κB | 37.5 | |
| Protected alkylated acylphloroglucinol (5) | iNOS | 50.0 |
| NF-κB | 29.0 | |
| Dimeric acylphloroglucinol (6) | iNOS | 19.0 |
| NF-κB | 85.0 | |
| Parthenolide (Positive Control) | iNOS | 2.5 |
| NF-κB | 20.5 |
Note: Diacylphloroglucinol and alkylated acylphloroglucinol derivatives show promising inhibitory activity against both iNOS and NF-κB.[5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6][7]
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Signaling Pathway: NF-κB Activation and Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation.[8] Phloroglucinol derivatives can inhibit this pathway, preventing the transcription of pro-inflammatory genes.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Enzyme Inhibition: A Promising Avenue
Derivatives of cyclohexane-1,3-dione have also been investigated as inhibitors of various enzymes, including tyrosine kinases, which are implicated in cancer. [2][9] Table 4: c-Met Kinase Inhibitory Activity of 1,2,4-Triazine (B1199460) Derivatives of Cyclohexane-1,3-dione [9]
| Compound | c-Met IC₅₀ (nM) |
|---|---|
| 5 | < 1.00 |
| 7a | < 1.00 |
| 7b | < 1.00 |
| 10c | < 1.00 |
| 10e | < 1.00 |
| 11c | < 1.00 |
| 11f | < 1.00 |
| Foretinib (Control) | 1.16 |
Note: Several synthesized derivatives demonstrated potent c-Met enzymatic activity with IC₅₀ values significantly lower than the control compound, foretinib. [9] This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The presented data highlights their potential as lead compounds in the development of new therapeutic agents. Further research is warranted to explore the full therapeutic potential and to conduct in-vivo studies to validate these in-vitro findings.
References
- 1. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel Compounds from Cyclohexane-1,3,5-trione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexane-1,3,5-trione, and its more stable tautomer phloroglucinol (B13840), serve as a versatile scaffold for the synthesis of a diverse array of novel compounds with significant biological activities. The structural elucidation of these derivatives relies heavily on a suite of spectroscopic techniques. This guide provides a comparative overview of the spectroscopic characterization of different classes of compounds derived from this core structure, supported by experimental data and detailed methodologies.
Comparison of Spectroscopic Data
The spectroscopic properties of compounds derived from this compound are highly dependent on the nature of the substitutions and the resulting molecular architecture. Below is a summary of typical spectroscopic data for different classes of derivatives.
| Compound Class | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| Arylhydrazono-cyclohexane-1,3-diones | 15.00 (s, 1H, NH), 7.20-7.80 (m, Ar-H), 4.00 (s, 3H, OCH3), 2.00-2.70 (m, 8H, cyclohexane-H)[1] | 190-200 (C=O), 160-165 (C=N), 110-140 (Ar-C), 55-60 (OCH3), 20-40 (cyclohexane-C) | 3200-3400 (N-H), 1650-1700 (C=O), 1590-1610 (C=N), 1450-1550 (C=C, aromatic) | Molecular ion peak [M]+ or [M+H]+ corresponding to the specific derivative. |
| Prenylated Phloroglucinols | Variable depending on prenyl group position and complexity. Typical signals include: 5.0-5.5 (t, 1H, vinyl H), 3.0-3.5 (d, 2H, CH2-Ar), 1.5-1.8 (s, 6H, 2 x CH3)[2][3] | 155-165 (aromatic C-O), 130-140 (quaternary aromatic C), 115-125 (vinyl C), 90-100 (aromatic C-H), 20-30 (prenyl CH2 and CH3)[2][3] | 3200-3500 (O-H), 2850-2960 (C-H, aliphatic), 1600-1620 (C=C, aromatic), 1100-1200 (C-O)[2][3] | Fragmentation patterns often show loss of the prenyl side chain.[2][3] |
| Polycyclic Adducts | Complex multiplets in both aliphatic and aromatic regions, specific shifts depend on the polycyclic system formed.[4] | A wider range of signals including quaternary carbons in fused ring systems. | Characteristic bands for functional groups within the polycyclic structure (e.g., C=O, C=C). | High-resolution mass spectrometry is often required to confirm the complex molecular formula.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these novel compounds.
General Synthesis of Arylhydrazono-cyclohexane-1,3-dione Derivatives
This protocol is based on the synthesis of similar derivatives from cyclohexane-1,3-dione.[1][5]
-
Dissolution of Starting Material: this compound (or its dione (B5365651) analogue) is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Preparation of Diazo Solution: The desired aromatic amine is diazotized using sodium nitrite (B80452) and hydrochloric acid at 0-5 °C.
-
Coupling Reaction: The cold diazonium salt solution is added dropwise to the solution of the cyclohexane (B81311) trione (B1666649) with constant stirring. The reaction mixture is typically kept at a low temperature.
-
Work-up: The resulting precipitate is filtered, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the final arylhydrazono derivative.
Spectroscopic Characterization
The following provides a general workflow for the spectroscopic analysis of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film. The absorption bands are reported in wavenumbers (cm-1).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) to determine the molecular weight and fragmentation pattern of the compound.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., DMF or methanol) to identify the electronic transitions within the molecule.[1]
Visualizing Workflows and Relationships
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound derived from this compound.
Caption: A representative experimental workflow for the synthesis and spectroscopic characterization of novel compounds.
Synthetic Pathway Comparison: Phloroglucinol vs. Cyclohexane-1,3-dione
This diagram illustrates the logical relationship between two common starting materials for the synthesis of complex derivatives.
Caption: Comparison of synthetic pathways starting from phloroglucinol and cyclohexane-1,3-dione.
References
- 1. mdpi.com [mdpi.com]
- 2. Two new prenylated phloroglucinol derivatives from Hypericum scabrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new phloroglucinol derivatives from Hypericum scabrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of Cyclohexane-1,3,5-trione Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques in the study of reaction products derived from cyclohexane-1,3,5-trione, a versatile building block in organic synthesis.
The inherent keto-enol tautomerism of this compound, which exists in equilibrium with its aromatic enol form, phloroglucinol (B13840), presents a fascinating case for structural analysis. The solid-state structure, often captured by X-ray crystallography, can differ significantly from the behavior of the molecule in solution, which is typically probed by spectroscopic methods. This guide will delve into the nuances of these analytical approaches, using a specific reaction product, 2,4,6-tris(diazo)this compound, as a case study.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | High-quality single crystal | Unambiguous determination of solid-state structure and stereochemistry. | Crystal growth can be challenging; provides a static picture of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes (e.g., tautomerism) in solution | Soluble sample in a suitable deuterated solvent | Provides detailed information about the structure and behavior in solution; non-destructive. | Can be less effective for insoluble compounds; interpretation can be complex for intricate structures. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N=N) | Solid, liquid, or gas | Rapid and straightforward for identifying key functional groups. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Volatile or ionizable sample | High sensitivity for determining molecular formula and structural fragments. | Does not provide direct information on 3D structure or connectivity. |
Case Study: X-ray Crystallographic Analysis of 2,4,6-Tris(diazo)this compound
A key derivative of this compound that has been successfully characterized by single-crystal X-ray diffraction is 2,4,6-tris(diazo)this compound. The crystallographic analysis provides definitive proof of its molecular structure in the solid state.
Table 1: Crystallographic Data for 2,4,6-Tris(diazo)this compound [1][2]
| Parameter | Value |
| CCDC Number | 128742 |
| Molecular Formula | C₆N₆O₃ |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 9.352(2) |
| b (Å) | 9.352(2) |
| c (Å) | 10.686(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 808.9(4) |
| Z | 3 |
Note: This data is based on the information available in the Cambridge Structural Database and associated publications.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and comparing analytical results.
Synthesis and Crystallization of 2,4,6-Tris(diazo)this compound
The synthesis of 2,4,6-tris(diazo)this compound is typically achieved through the diazotization of phloroglucinol. A general procedure involves the reaction of phloroglucinol with a diazotizing agent, such as sodium nitrite, in an acidic medium at low temperatures. The resulting product can then be crystallized from a suitable solvent system, such as a mixture of water and acetone, through slow evaporation to yield single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the desired spectra (e.g., ¹H, ¹³C) are acquired.
-
Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the molecular structure in solution. For this compound and its derivatives, NMR is particularly useful for studying the keto-enol tautomerism in different solvents and at various temperatures.[3][4]
Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. For cyclic ketones, mass spectrometry can provide characteristic fragmentation patterns.[5][6]
Visualizing the Workflow
To better understand the process of characterizing a novel reaction product of this compound, the following workflow diagram illustrates the key steps from synthesis to structural elucidation.
Caption: Experimental workflow for the synthesis and analysis of this compound reaction products.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific information required. The following diagram illustrates the logical relationship between the primary question and the appropriate analytical method.
Caption: Logical flow from analytical question to the selection of the appropriate characterization method.
Conclusion
The comprehensive analysis of reaction products from this compound necessitates a multi-faceted approach. While single-crystal X-ray diffraction provides unparalleled detail of the solid-state architecture, techniques such as NMR, IR, and mass spectrometry are indispensable for a complete understanding of the molecule's properties in different states and for confirming its chemical identity. For molecules exhibiting tautomerism, like the derivatives of this compound, comparing the solid-state data from X-ray crystallography with solution-phase data from NMR is particularly insightful, revealing the dynamic nature of these compounds. This guide underscores the importance of selecting and integrating the appropriate analytical tools to achieve a thorough and unambiguous characterization of novel chemical entities.
References
A Head-to-Head Comparison of Catalytic Routes for the Synthesis of Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
Phloroglucinol (B13840) (benzene-1,3,5-triol), a key building block in the synthesis of pharmaceuticals, explosives, and dyes, exists in tautomeric equilibrium with its keto form, cyclohexane-1,3,5-trione. Due to the inherent instability of the keto tautomer, direct catalytic reactions involving this compound are not commonly explored. Instead, research has focused on the efficient catalytic synthesis of the stable aromatic phloroglucinol from various precursors. This guide provides a head-to-head comparison of the prominent chemical and biosynthetic catalytic pathways for phloroglucinol production, supported by experimental data and detailed protocols.
Comparative Analysis of Catalytic Synthesis Routes
The synthesis of phloroglucinol can be broadly categorized into chemical and biosynthetic pathways. Chemical routes often involve multi-step processes from petroleum-derived starting materials, while biosynthetic routes offer a more sustainable approach from renewable resources like glucose.
Chemical Synthesis Pathways
Traditional chemical syntheses of phloroglucinol have been refined over the years, employing various catalysts to improve yield and purity. Below is a comparison of key catalytic methods.
| Starting Material | Catalyst / Reagents | Key Reaction Steps | Reported Yield | Purity | Reference |
| 1,3,5-Trinitrobenzene (B165232) | Tin (Sn) and Hydrochloric Acid (HCl) | 1. Reduction of nitro groups to amines. 2. Hydrolysis of the resulting 1,3,5-triaminobenzene. | 46-53% | Nearly colorless crystals after recrystallization | [1][2] |
| 3,5-Dichlorophenol (B58162) | Copper (Cu) catalyst and strong base (e.g., NaOH, KOH) | One-step chemical catalysis with a strong base and catalyst. | >85% | >99% | [3] |
| Resorcinol (B1680541) | N-bromosuccinimide (NBS), then Copper (Cu) catalyst and NaOH | 1. Bromination of resorcinol to 4-bromoresorcinol. 2. Hydrolysis of 4-bromoresorcinol. | >70% | >99.9% | [4] |
| 1,3,5-Trimethoxybenzene | Aluminum trichloride (B1173362) (AlCl₃) and Hydrochloric Acid (HCl) | 1. Complexation with AlCl₃. 2. Hydrolysis of the complex. | Not specified | High purity with good color | [5] |
Biosynthetic Pathway
A promising and environmentally benign alternative to chemical synthesis is the biosynthetic production of phloroglucinol from simple sugars like glucose. This pathway utilizes enzymes as catalysts in engineered microorganisms.
| Starting Material | Key Enzyme (Catalyst) | Organism | Key Reaction Steps | Product Concentration | Reference |
| Glucose (via Malonyl-CoA) | Phloroglucinol synthase (PhlD) | Escherichia coli (recombinant) | Conversion of malonyl-CoA (derived from glucose) to phloroglucinol in a single enzymatic step. | 1107 ± 12 mg/L | [6][7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key synthetic routes to phloroglucinol.
Protocol 1: Synthesis from 1,3,5-Trinitrobenzene
This classic method involves the reduction of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene, followed by hydrolysis.
Materials:
-
Crude 2,4,6-trinitrobenzoic acid (or an equivalent amount of 1,3,5-trinitrobenzene)
-
Concentrated hydrochloric acid (sp. gr. 1.17)
-
Granulated tin
-
Sodium hydroxide (B78521) solution (35-40%)
-
Cracked ice
-
Activated carbon
Procedure:
-
To 225 g of crude 2,4,6-trinitrobenzoic acid, add 1800 cc of concentrated hydrochloric acid in a 5-L flask fitted with a reflux condenser.
-
Add 830 g of granulated tin in small portions. Initiate the reaction by warming the flask in a hot-water bath after the first 30-40 g of tin is added.
-
Add the remaining tin through the condenser at a rate that maintains a brisk reaction.
-
Once all the tin is added, heat the mixture on a steam bath for one hour to complete the reaction.
-
Filter the hot solution through glass wool to remove any unreacted tin.
-
Neutralize the filtrate with sodium hydroxide solution, first for the free acid and then for the acid combined with tin.
-
Dilute the mixture to 6 L and boil under reflux for twenty hours in an atmosphere of coal gas.
-
Filter the precipitate and wash thoroughly with boiling water.
-
Concentrate the combined filtrates to 3 L, acidify slightly with hydrochloric acid, and chill to 0°C to crystallize the phloroglucinol.
-
Filter the crystals and recrystallize from hot water with activated carbon to obtain 65-75 g of nearly colorless phloroglucinol dihydrate.[1][2]
Protocol 2: Synthesis from 3,5-Dichlorophenol
This method describes a one-step catalytic synthesis.
Materials:
-
3,5-Dichlorophenol
-
Inorganic strong base (e.g., KOH, NaOH)
-
Catalyst (e.g., Copper-based)
-
Organic solvent (e.g., Toluene, Xylene)
-
Inorganic acid (for pH adjustment)
-
Extraction solvent
-
Activated carbon
Procedure:
-
In a reaction kettle, mix 3,5-dichlorophenol, an inorganic strong base, a catalyst, and an organic solvent at a specific molar ratio.
-
Stir and reflux the mixture.
-
After the reaction, add water for liquid separation.
-
Adjust the pH of the aqueous phase to 1-3 with an inorganic acid.
-
Extract the aqueous phase with a suitable extraction solvent.
-
Concentrate the extract and dissolve the residue in water.
-
Decolorize with activated carbon and recrystallize to obtain high-purity phloroglucinol.[3]
Protocol 3: Biosynthesis from Glucose
This protocol outlines the general steps for the microbial production of phloroglucinol.
Materials:
-
Recombinant E. coli strain expressing the phlD gene
-
Glucose-containing fermentation medium
-
Standard equipment for bacterial culture and fermentation
Procedure:
-
Cultivate the recombinant E. coli strain in a suitable growth medium.
-
Inoculate a fermentation vessel containing a defined medium with glucose as the primary carbon source.
-
Induce the expression of the phloroglucinol synthase (PhlD) enzyme at the appropriate stage of cell growth.
-
Maintain the fermentation under controlled conditions (temperature, pH, aeration) to allow for the conversion of glucose to phloroglucinol via intracellular metabolic pathways.
-
Monitor the production of phloroglucinol in the culture medium over time using analytical techniques such as HPLC.
-
After fermentation, separate the cells from the culture broth.
-
Extract and purify the phloroglucinol from the supernatant.[6][8][10]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to phloroglucinol.
Caption: Pathway for the chemical synthesis of phloroglucinol from 1,3,5-trinitrobenzene.
Caption: Biosynthetic pathway of phloroglucinol from glucose in engineered microorganisms.
Conclusion
The selection of a catalytic route for phloroglucinol synthesis depends on various factors, including the desired scale of production, cost of starting materials, and environmental considerations. Traditional chemical methods, particularly those starting from 3,5-dichlorophenol or resorcinol, offer high yields and purity.[3][4] However, they often rely on harsh reaction conditions and petroleum-based feedstocks. The biosynthetic pathway, catalyzed by the enzyme phloroglucinol synthase, presents a more sustainable and environmentally friendly alternative, utilizing renewable resources like glucose.[7][10] While currently at a lower production scale, ongoing research in metabolic engineering and synthetic biology is likely to enhance the efficiency and economic viability of microbial phloroglucinol synthesis, making it an increasingly attractive option for the pharmaceutical and chemical industries.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN112920023A - Synthetic method of high-purity phloroglucinol compound - Google Patents [patents.google.com]
- 4. CN103641687A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 5. CN1491927A - Process for preparing phloroglucinol - Google Patents [patents.google.com]
- 6. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MSU Technologies [msut.technologypublisher.com]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. EP1799828B1 - Biosynthesis of phloroglucinol and preparation of 1,3-dihydroxybenzene therefrom - Google Patents [patents.google.com]
Evaluating the synthetic efficiency of different routes to key intermediates from Cyclohexane-1,3,5-trione
An objective analysis of synthetic pathways from Cyclohexane-1,3,5-trione to valuable chemical intermediates, offering researchers a comparative look at efficiency, reaction conditions, and overall yield. This guide provides detailed experimental data and process visualizations to aid in strategic synthetic planning.
This compound, which exists in a tautomeric equilibrium with its more stable enol form, phloroglucinol (B13840) (1,3,5-trihydroxybenzene), serves as a versatile starting material for the synthesis of several key chemical intermediates. These intermediates, including phloroglucinol itself, this compound trioxime, 1,3,5-trinitrobenzene (B165232) (TNB), and 1,3,5-triaminobenzene (TAB), are foundational molecules in the development of pharmaceuticals, energetic materials, and polymers. The efficiency of the synthetic routes to these compounds is critical for both laboratory-scale research and industrial production. This guide evaluates and compares the primary synthetic pathways from this common precursor, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to inform synthetic strategy.
Comparative Analysis of Synthetic Routes
The transformation of this compound into its key derivatives involves several distinct chemical pathways. The efficiency of these routes can be evaluated based on metrics such as chemical yield, reaction time, and the complexity of reaction conditions. The following tables summarize the quantitative data for the primary synthetic conversions.
Table 1: Synthesis of this compound trioxime
| Route | Reactants | Solvent/Conditions | Reaction Time | Yield |
| 1 | Phloroglucinol, Hydroxylamine (B1172632) | Aqueous solution, Room Temperature | ~3 hours | Not explicitly stated, but solid product separates |
| 2 | Phloroglucinol, Hydroxylamine | Thin film (Rotary Evaporator) | ~5 minutes | Not explicitly stated, but noted as highly accelerated |
Table 2: Synthesis of 1,3,5-Trinitrobenzene (TNB)
| Route | Starting Material | Reactants | Solvent/Conditions | Yield |
| 3 | This compound trioxime | 90% Nitric Acid | CH₂Cl₂ suspension, 55 °C | Not explicitly stated, but described as a facile synthesis |
Table 3: Synthesis of 1,3,5-Triaminobenzene (TAB)
| Route | Starting Material | Reactants/Catalyst | Solvent/Conditions | Yield |
| 4A | 1,3,5-Trinitrobenzene | H₂ / Cu-SiO₂ catalyst | Not specified | up to 82% |
| 4B | 1,3,5-Trinitrobenzoic Acid | Tin, conc. HCl | Not specified | Not explicitly stated |
Visualizing the Synthetic Pathways
The logical progression of these synthetic routes, from the common starting material to the various key intermediates, is illustrated below.
Caption: Synthetic pathways from this compound/Phloroglucinol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. The following protocols are based on established procedures.
Route 1: Synthesis of this compound trioxime (Conventional Method)
This procedure outlines the traditional aqueous solution method for oximation.
-
Dissolution: Phloroglucinol dihydrate (8.11 g, 0.050 mol) is added to a 500 mL Erlenmeyer flask. A 50% by weight aqueous solution of hydroxylamine (29.2 g, 0.44 mol) is added to the flask. The phloroglucinol dissolves, forming a clear yellow solution.
-
Reaction: The solution is left to stand at room temperature. After approximately 1 hour, a solid layer begins to separate.
-
Crystallization and Isolation: The solution is gently agitated to break up the crystals and then allowed to stand for an additional 2 hours. The solid product, this compound trioxime, is often a fine powder that can be challenging to filter.[1]
Note: An accelerated version of this reaction can be performed in approximately 5 minutes using a thin-film method in a rotary evaporator, representing a significant increase in synthetic efficiency.[2]
Route 3: Synthesis of 1,3,5-Trinitrobenzene (TNB) from Trioxime
This two-step procedure starts from phloroglucinol to generate the trioxime in situ, which is then converted to TNB.[1]
Step 1: Preparation of this compound trioxime
-
Follow the protocol for Route 1 .
Step 2: Oxidative Nitration to 1,3,5-Trinitrobenzene
-
Preparation: In a separate flask, the synthesized this compound trioxime (171 mg, 1.0 mmol) is suspended in approximately 2 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Addition: The suspension is added in small aliquots (approx. 100 µL) to a cooled, stirring solution of 90% nitric acid. The evolution of nitrogen oxide fumes is observed after each addition. Time is allowed for the fuming to subside (approx. 15 seconds) before the next addition.
-
Reaction: After the complete addition of the trioxime suspension, the flask is fitted with a reflux condenser and heated in a water bath to 55 °C. The reaction is monitored by TLC for the conversion of an intermediate product to 1,3,5-trinitrobenzene.[1]
Route 4A: Synthesis of 1,3,5-Triaminobenzene (TAB) by Reduction of TNB
This route involves the catalytic hydrogenation of 1,3,5-trinitrobenzene.
-
Catalyst and Reaction Setup: A Cu/SiO₂ catalyst is utilized in a reactor.
-
Hydrogenation: The hydrogenation of 1,3,5-trinitrobenzene is carried out under optimal conditions of 170 °C and 1.3 MPa of H₂ pressure.[3][4]
-
Product Isolation: The reaction mixture is worked up to isolate the 1,3,5-triaminobenzene product. This method has been shown to achieve yields as high as 82%.[3][4]
The choice of synthetic route to these key intermediates from this compound depends on the desired final product, required purity, and available laboratory equipment. For the synthesis of the trioxime, emerging thin-film techniques offer a dramatic reduction in reaction time compared to traditional methods. The subsequent conversion to 1,3,5-trinitrobenzene is a facile process. For the production of 1,3,5-triaminobenzene, the catalytic reduction of TNB appears to be a high-yield and efficient method. Researchers and drug development professionals should consider these factors when selecting a synthetic pathway to optimize for efficiency and resource utilization.
References
- 1. US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal - Google Patents [patents.google.com]
- 2. Accelerated formation of trioximes through confined volume reactors and scale-up using thin film methods - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Modern Synthetic Methodologies Utilizing Cyclohexane-1,3,5-trione's Stable Tautomer, Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals: A Benchmark of Green and Efficient Synthetic Routes
Cyclohexane-1,3,5-trione, which predominantly exists as its aromatic enol tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol), is a versatile and highly valuable building block in organic synthesis. Its unique electronic properties and multiple reactive sites make it a cornerstone for the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. This guide provides a comparative analysis of two modern, efficient, and environmentally conscious synthetic methodologies that leverage the reactivity of phloroglucinol: heterogeneous catalysis in the Pechmann condensation for coumarin (B35378) synthesis and ultrasound-assisted multicomponent synthesis of chromene derivatives.
Comparative Performance of Synthetic Methodologies
The following table summarizes the key performance indicators for the two benchmarked synthetic methodologies, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Methodology 1: Heterogeneous Catalysis (Pechmann Condensation) | Methodology 2: Ultrasound-Assisted Multicomponent Synthesis |
| Product Class | Coumarins | 2-Amino-4H-chromenes |
| Key Reagents | Phloroglucinol, Ethyl Acetoacetate (B1235776) | Phenol (B47542) (e.g., Resorcinol (B1680541)/Phloroglucinol), Aldehyde, Malononitrile (B47326) |
| Catalyst | Zn0.925Ti0.075O Nanoparticles | Catalyst-free (in some cases) or mild base (e.g., morpholine) |
| Energy Source | Conventional Heating | Ultrasound Irradiation |
| Solvent | Solvent-free | Water or other green solvents |
| Reaction Time | ~1-5 hours | ~5-15 minutes |
| Yield (%) | 76-89%[1] | 88-95%[2] |
| Key Advantages | Reusable catalyst, high yields, solvent-free conditions.[1] | Extremely short reaction times, high yields, use of green solvents, operational simplicity.[3][4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the logic and processes described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Methodology 1: Heterogeneously Catalyzed Pechmann Condensation for Coumarin Synthesis
This protocol is adapted from a procedure utilizing zinc-titanium oxide nanoparticles as a reusable catalyst.[1]
Materials:
-
Phloroglucinol (2 mmol)
-
Ethyl acetoacetate (EAA) (2 mmol)
-
Zn0.925Ti0.075O Nanoparticles (10 mol %)
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn0.925Ti0.075O nanoparticles (10 mol %).
-
Heat the mixture at 110 °C with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Separate the catalyst from the solution by centrifugation. The catalyst can be washed with ethanol, dried, and reused.
-
Remove the ethyl acetate from the supernatant under reduced pressure.
-
Purify the resulting crude product by recrystallization from ethanol to yield the coumarin derivative.
Methodology 2: Ultrasound-Assisted, Multi-component Synthesis of 2-Amino-4H-chromene Derivatives
This protocol is a general procedure based on the ultrasound-assisted synthesis of chromene derivatives, which is known for its efficiency and use of green reaction conditions.[2][3][5]
Materials:
-
A phenol (e.g., resorcinol or phloroglucinol) (1 mmol)
-
An aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Water (as solvent)
-
(Optional) A catalytic amount of a mild base like morpholine.
Procedure:
-
In a suitable reaction vessel, combine the phenol (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water. If a catalyst is used, add it at this stage.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power, typically at room temperature or slightly elevated temperatures.
-
Monitor the reaction progress by TLC. These reactions are often complete within 5-15 minutes.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid product with water.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure 2-amino-4H-chromene derivative.
References
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Safety Operating Guide
Proper Disposal of Cyclohexane-1,3,5-trione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Cyclohexane-1,3,5-trione, a reactive organic compound, requires specific procedures for its proper disposal. This guide provides essential, step-by-step instructions for the safe management of this compound waste, minimizing risks and ensuring environmental responsibility.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | |
| Drain Disposal | Strictly Prohibited | |
| Biodegradability | Not inherently biodegradable (based on related compound Cyclohexane-1,3-dione) | |
| Container Material | Chemically compatible (e.g., High-Density Polyethylene - HDPE, glass) | |
| Labeling Requirement | "Hazardous Waste," full chemical name, concentration, and responsible party contact information |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of segregation, containment, labeling, and transfer. Adherence to these steps is mandatory for safety and compliance.
1. Waste Segregation:
-
Non-Halogenated Organic Waste: this compound waste should be collected in a designated container for non-halogenated organic solvents and solids.
-
Avoid Mixing: Do not mix with other waste streams, particularly acidic, basic, or halogenated waste, to prevent potentially hazardous reactions.
2. Container Selection and Management:
-
Appropriate Containers: Use only containers that are in good condition, have a secure screw-top cap, and are made of a material chemically compatible with organic ketones (e.g., HDPE or borosilicate glass).
-
Venting: While containers should be securely closed, ensure they are not sealed airtight to prevent pressure buildup, especially if there is a potential for gas evolution.
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.
3. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
Composition: Indicate the concentration of the waste material. For mixtures, list all components and their approximate percentages.
-
Contact Information: Include the name of the principal investigator or responsible person and the laboratory location.
4. Storage:
-
Designated Area: Store the labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Away from Incompatibles: Keep the waste container away from incompatible materials, such as strong oxidizing agents.
-
Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources.
5. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Waste Manifest: Complete all required hazardous waste disposal forms accurately and completely.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste by authorized personnel. Do not attempt to transport the waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the safe disposal of this compound waste.
Chemical Reactivity and Stability Considerations
This compound is known to exist in equilibrium with its more stable enol tautomer, phloroglucinol. While this tautomerization does not typically present an immediate disposal hazard, it is a reminder of the compound's reactive nature. As a general precaution, avoid exposing the waste to strong acids, bases, or oxidizing agents, which could potentially catalyze unknown and hazardous reactions. The primary recommended disposal method for this type of organic waste is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the compound into less harmful components. Chemical neutralization is not a recommended disposal method for this compound in a standard laboratory setting due to the potential for incomplete reactions and the generation of hazardous byproducts.
Personal protective equipment for handling Cyclohexane-1,3,5-trione
A Note on Chemical Instability: Cyclohexane-1,3,5-trione is a highly unstable compound that readily converts to its more stable enol tautomer, Phloroglucinol (1,3,5-trihydroxybenzene). Due to this inherent instability, with reports of decomposition within 40 minutes at -40°C, comprehensive safety and handling data for the trione (B1666649) form is limited.[1] For practical laboratory applications, the following guidance is based on the properties and handling of its stable and commercially available tautomer, Phloroglucinol.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure the safety of researchers and scientists when handling Phloroglucinol. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To protect the skin from irritation and potential allergic reactions. |
| Body Protection | A fully buttoned laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working in a poorly ventilated area or if dust is generated. | To prevent inhalation of dust or vapors. |
Hazard Identification and Safety Precautions
Phloroglucinol is classified with several hazards that necessitate careful handling. The primary hazards include skin irritation, serious eye irritation, and potential for causing respiratory irritation. It may also be harmful if swallowed.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling Practices: Avoid generating dust. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Operational Plan for Handling
A systematic approach is crucial for the safe handling of Phloroglucinol in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Dispensing: Carefully weigh and dispense the required amount of Phloroglucinol in a chemical fume hood to control dust.
-
In Use: When using the chemical, keep the container closed as much as possible. Avoid any actions that could generate dust.
-
Post-Handling: Clean the work area and any equipment used. Decontaminate reusable PPE as appropriate.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Segregation: Collect all Phloroglucinol waste, including contaminated materials like gloves and paper towels, in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Phloroglucinol."
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary
The following table provides a summary of key quantitative data for Phloroglucinol.
| Property | Value |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White to yellowish crystalline powder |
| Melting Point | 218-220 °C |
| Solubility | Soluble in water, ethanol, and ether |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of Phloroglucinol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
